molecular formula C22H26N2O5S B587739 Diltiazem N-oxide CAS No. 142843-04-7

Diltiazem N-oxide

Katalognummer: B587739
CAS-Nummer: 142843-04-7
Molekulargewicht: 430.519
InChI-Schlüssel: CJNKAQOSTBYXJM-RTWAWAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diltiazem N-Oxide is a significant oxidative metabolite of Diltiazem, a non-dihydropyridine calcium channel blocker used therapeutically for its antihypertensive, anti-arrhythmic, and anti-anginal properties . The formation of this N-oxide metabolite occurs via the metabolic pathway of tertiary alkylamino moieties, a process catalyzed by enzymes such as Flavin-containing monooxygenase (FMO) . Its identification and quantification are crucial in advanced pharmacokinetic studies, as research has detected this compound in human plasma following administration of the parent drug, providing insights into the metabolic fate and clearance of Diltiazem . Investigating this metabolite helps researchers elucidate the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Diltiazem. Furthermore, the study of metabolites like this compound is essential for understanding potential drug-drug interactions, as Diltiazem is metabolized by the cytochrome P450 system and is an inhibitor of CYP3A4 . This compound serves as a critical reference standard in analytical chemistry, enabling the development and validation of methods such as High-Performance Liquid Chromatography (HPLC) for the accurate simultaneous determination of Diltiazem and its multiple metabolites in biological matrices . By using this compound in research, scientists can ensure the specificity and accuracy of their analytical data, which is fundamental for comprehensive drug development and safety profiling. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYITXJQDGPHNJ-JBAPTLGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Diltiazem N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The "Why" Behind the Synthesis

In the landscape of pharmaceutical development and metabolic research, the isolation and synthesis of drug metabolites are paramount. Diltiazem, a cornerstone calcium channel blocker for treating hypertension and angina, undergoes extensive first-pass metabolism, yielding a complex array of derivatives[1][2]. Among these is Diltiazem N-oxide, formed by the oxidation of the tertiary amine on the dimethylaminoethyl side chain.

The synthesis of this compound is not merely an academic exercise. It is a critical step in providing an authenticated reference standard. This standard is indispensable for:

  • Pharmacokinetic (PK) Studies: Accurately quantifying the metabolite in biological matrices to understand its formation, distribution, and elimination profile[3][4].

  • Impurity Profiling: Identifying and controlling the levels of N-oxide as a potential impurity in the bulk drug substance, ensuring the safety and efficacy of the final pharmaceutical product.

  • Pharmacological Assessment: Evaluating the intrinsic biological activity of the metabolite itself, as some metabolites retain or modulate the pharmacological effects of the parent drug[5][6].

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and analytical logic.

Part 1: Chemical Synthesis of this compound

The core transformation is the selective oxidation of the tertiary amine of diltiazem. The sulfur atom in the benzothiazepine ring is also susceptible to oxidation, but the tertiary amine is more nucleophilic and generally more reactive under controlled conditions.

Causality of Reagent Selection: m-CPBA

While various oxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this laboratory-scale transformation[7][8]. The rationale is rooted in its predictable reactivity and operational simplicity:

  • Electrophilicity: The peroxyacid provides an electrophilic oxygen atom that is readily attacked by the lone pair of electrons on the tertiary nitrogen.

  • Selectivity: Under controlled temperatures, m-CPBA can selectively oxidize the more nucleophilic amine over the thioether.

  • Solubility: It is soluble in common organic solvents like dichloromethane (DCM), facilitating a homogeneous reaction environment.

  • Byproduct Removal: The primary byproduct, meta-chlorobenzoic acid (m-CBA), can be effectively removed with a simple aqueous base wash during workup[9].

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_final Final Product Diltiazem Diltiazem (Starting Material) in DCM Reaction Reaction Vessel (0°C to RT, 2-4h) Diltiazem->Reaction mCPBA m-CPBA Solution (1.1 eq) mCPBA->Reaction Quench Quench (aq. Na2SO3) Reaction->Quench Transfer Wash Aqueous Wash (aq. NaHCO3) Quench->Wash Extract Extraction & Drying (DCM, MgSO4) Wash->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Concentrate & Load Product This compound (Characterized Solid) Purify->Product Elute & Evaporate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Diltiazem Hydrochloride (or free base)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Ethyl Acetate, Hexanes (for chromatography)

Procedure:

  • Preparation of Starting Material:

    • If starting with Diltiazem HCl, it must be converted to the free base. Dissolve Diltiazem HCl (1.0 eq) in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the diltiazem free base.

  • N-Oxidation Reaction:

    • Dissolve the diltiazem free base (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of diltiazem) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirring diltiazem solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Workup:

    • Cool the reaction mixture back to 0 °C.

    • Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes until a test with starch-iodide paper indicates no remaining peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-CBA, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective. The exact gradient will depend on the specific impurities.

    • Collect fractions and analyze by TLC. Combine the pure fractions containing the N-oxide product and evaporate the solvent to yield this compound as a white solid.

Part 2: Structural and Purity Characterization

Characterization is a self-validating process where orthogonal analytical techniques converge to confirm the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the final compound and for distinguishing it from the starting material and other potential byproducts (e.g., the S-oxide).

Experimental Protocol: HPLC Analysis

  • System: HPLC with UV Detector

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.1 M Sodium Acetate buffer, pH adjusted to 6.3) and Mobile Phase B (Acetonitrile) can be effective[4]. A typical starting point is 65:35 A:B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Expected Result: this compound is more polar than diltiazem due to the N-O bond. Therefore, it will have a shorter retention time on a reverse-phase column. Purity is determined by the peak area percentage of the main analyte peak.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and offers structural clues through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) for MS/MS.

  • Expected Molecular Ion: The molecular formula of this compound is C₂₂H₂₆N₂O₅S, with a monoisotopic mass of 430.1562 Da. The expected protonated molecular ion [M+H]⁺ will be observed at m/z 431.1640 .

  • Key Fragmentation Pathway: The most diagnostic fragmentation for N-oxides is the in-source thermal "deoxygenation," resulting in the loss of an oxygen atom (16 Da)[10]. This produces a fragment ion corresponding to the protonated parent drug at m/z 415.1695 . This signature loss is a powerful tool to distinguish an N-oxide from a hydroxylated metabolite, which would show a loss of water (18 Da).

The characterization logic is illustrated in the diagram below.

Characterization_Logic cluster_techniques Orthogonal Analytical Techniques cluster_data Convergent Data Points Synthesized_Compound Synthesized Compound HPLC HPLC (Purity & Rt) Synthesized_Compound->HPLC MS Mass Spectrometry (MW & Fragmentation) Synthesized_Compound->MS NMR NMR Spectroscopy (Structure) Synthesized_Compound->NMR Purity Purity >95% Shorter Rt vs. Diltiazem HPLC->Purity MW [M+H]⁺ = 431.1640 [M+H-16]⁺ = 415.1695 MS->MW Structure Shifted N-CH₃ & N-CH₂ signals Confirms N-Oxide position NMR->Structure Conclusion Identity Confirmed: This compound Purity->Conclusion MW->Conclusion Structure->Conclusion

Caption: Logic diagram for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate tool for unambiguous structure elucidation, confirming the precise location of the oxidation.

Key Diagnostic Features in ¹H NMR: The formation of the N-oxide bond removes electron density from the adjacent nitrogen atom, causing a significant downfield shift (deshielding) of the protons on the carbons attached to it.

  • N-Methyl Protons: The two methyl groups attached to the nitrogen, which appear as a sharp singlet in diltiazem (around ~2.3 ppm), will shift significantly downfield in the N-oxide (expected ~3.1-3.3 ppm).

  • Methylene Protons: The two methylene groups (-CH₂-CH₂-) in the side chain will also experience downfield shifts, with the protons on the carbon directly bonded to the nitrogen (-CH₂-N⁺) being the most affected.

While a full assignment requires 2D NMR techniques, these diagnostic shifts in the ¹H spectrum provide strong evidence for successful N-oxidation.

Summary of Key Analytical Data

The table below summarizes the expected analytical data for the successful synthesis and characterization of this compound.

ParameterTechniqueExpected Value / ObservationRationale
Identity HRMS[M+H]⁺ = 431.1640Corresponds to C₂₂H₂₇N₂O₅S⁺
Structure MS/MSKey fragment at m/z 415.1695Characteristic loss of oxygen (-16 Da) from the N-oxide
Structure ¹H NMRDownfield shift of N-CH₃ and N-CH₂ protonsDeshielding effect of the N⁺-O⁻ bond
Purity HPLC-UV>95% Peak AreaConfirms purity of the isolated compound
Polarity HPLCShorter retention time than diltiazemIncreased polarity due to the N-O bond

References

  • Ye, P. K., et al. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 35(17), 3246-3253. Available from: [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Available from: [Link]

  • Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 263-274. Available from: [Link]

  • Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. Available from: [Link]

  • Bhatt, J., et al. (2011). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 879(24), 2445-2452. Available from: [Link]

  • Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Available from: [Link]

  • Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206. Available from: [Link]

  • Yabana, H., et al. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Journal of Cardiovascular Pharmacology, 7(1), 152-157. Available from: [Link]

  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). Available from: [Link]

  • European Patent Office. (1994). A process for the preparation of diltiazem - EP 0594101 A1. Available from: [Link]

  • Google Patents. (n.d.). CN105566248B - The method for selective synthesis of diltiazem chiral intermediate.
  • Conte, G., et al. (1991). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator. Journal of the Chemical Society, Perkin Transactions 2, (11), 1869-1875. Available from: [Link]

  • Scheinin, M., et al. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 543-550. Available from: [Link]

  • PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Available from: [Link]

  • Reddy, B. C., et al. (2014). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 30(2), 641-652. Available from: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Available from: [Link]

  • Hoffbauer, M. A., & Martin, G. E. (2017). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 36(8), 1544-1549. Available from: [Link]

  • Pharmace Research Laboratory. (n.d.). This compound. Available from: [Link]

  • HKUST. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Not Voodoo. Available from: [Link]

  • Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(25), 12882-12917. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

Sources

Diltiazem N-oxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Diltiazem N-oxide

Introduction: The Metabolic Journey of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][] Its therapeutic effects are primarily derived from its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[][3][4] Upon administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (notably CYP3A4) and esterases.[1][3][5][6] This biotransformation yields a variety of metabolites, including deacetyl diltiazem, N-monodesmethyl diltiazem, and the subject of this guide, this compound.[6]

Understanding the chemical and structural properties of these metabolites is paramount for drug development professionals. It allows for a comprehensive assessment of a drug's pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This guide provides a detailed technical overview of this compound, a significant metabolite formed through the oxidation of the tertiary amine in the diltiazem side chain.

Part 1: Core Chemical and Structural Characteristics

This compound is a direct product of the metabolic oxidation of the parent drug, diltiazem. The formation of an N-oxide bond significantly alters the molecule's polarity and chemical reactivity compared to the parent tertiary amine.

Nomenclature and Identification
  • Systematic (IUPAC) Name: (2S-cis)-3-(Acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.[7]

  • Alternate Name: 2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide.

  • CAS Number: 142843-04-7.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing analytical methods, formulation studies, and understanding its pharmacokinetic behavior.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₆N₂O₅S[7][8][9]
Molecular Weight 430.52 g/mol [8][10]
Accurate Mass 430.1562
Appearance White Solid[11]
Melting Point 146-147°C[11]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[11]
Structural Elucidation

The structure of this compound retains the core benzothiazepine ring of the parent drug, with the key modification being the oxidation of the nitrogen atom on the dimethylaminoethyl side chain. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the polarity of this functional group. The stereochemistry at the C2 and C3 positions of the benzothiazepine ring remains in the (+)-cis-(2S,3S) configuration, identical to the active pharmaceutical ingredient.

Caption: 2D Chemical Structure of this compound.

Part 2: Synthesis and Characterization

The preparation of analytical standards for metabolites is a critical step in drug metabolism studies. The synthesis of this compound can be achieved through the direct oxidation of diltiazem.

Synthetic Pathway: N-Oxidation

Expertise & Experience: The conversion of a tertiary amine, such as the one present in diltiazem, to its corresponding N-oxide is a classic and reliable transformation in organic chemistry. The choice of oxidizing agent is key. While various reagents can accomplish this, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its selectivity, commercial availability, and clean reaction profiles. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below room temperature to control reactivity and minimize potential side reactions.

Synthesis_Workflow start Start: Diltiazem Free Base dissolve Dissolve Diltiazem in Dichloromethane (DCM) start->dissolve cool Cool reaction mixture to 0°C (ice bath) dissolve->cool add_reagent Add m-CPBA (1.1 eq) solution in DCM dropwise cool->add_reagent stir Stir at 0°C to RT (Monitor by TLC/LC-MS) add_reagent->stir quench Quench with aq. Na₂S₂O₃ to destroy excess peroxide stir->quench extract Extract with DCM, wash with aq. NaHCO₃ quench->extract dry_purify Dry (Na₂SO₄), concentrate, and purify by column chromatography extract->dry_purify end_product End: this compound dry_purify->end_product Analytical_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Biological Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject sample extract supernatant->injection column RP-C18 Column injection->column gradient Gradient Elution (Water/Acetonitrile with Formic Acid) column->gradient esi Electrospray Ionization (ESI+) gradient->esi ms1 Q1: Precursor Ion Isolation (m/z for this compound) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Scan cid->ms2 detection Detection & Quantification ms2->detection

Sources

An In-depth Technical Guide to the Pharmacology of Diltiazem and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological properties of diltiazem, a cornerstone non-dihydropyridine calcium channel blocker, and its principal metabolites. We will delve into the molecular mechanisms, pharmacokinetic profiles, and the often-underestimated contribution of its metabolic byproducts to its overall therapeutic and toxicological profile. This document is structured to provide not just data, but a causal understanding of the drug's behavior, grounded in established experimental methodologies.

Section 1: Diltiazem - The Parent Compound: Mechanism and Disposition

Diltiazem, a benzothiazepine derivative, is a clinically significant agent used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its unique ability to modulate calcium influx in cardiovascular tissues, exhibiting an intermediate specificity that targets both the heart and vascular smooth muscle.[1]

Core Mechanism of Action: Pharmacodynamics

The primary therapeutic action of diltiazem is the inhibition of voltage-gated L-type calcium channels (Ca_v1.2) during membrane depolarization.[3][4] This blockade prevents the influx of extracellular calcium ions into cardiac muscle and vascular smooth muscle cells, which is a critical step in excitation-contraction coupling.[5][6]

The downstream physiological consequences of this action are multifaceted:

  • Vascular Effects: By reducing intracellular calcium in vascular smooth muscle, diltiazem causes relaxation, leading to vasodilation.[6][7] This effect is pronounced in arterial vessels, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[6][7] The magnitude of this antihypertensive effect is proportional to the degree of pre-existing hypertension.[7][]

  • Cardiac Effects:

    • Negative Chronotropy: Diltiazem slows the firing rate of the sinoatrial (SA) node and prolongs conduction time through the atrioventricular (AV) node, resulting in a decreased heart rate.[7][]

    • Negative Inotropy: The drug reduces the force of myocardial contraction by limiting calcium availability for the contractile apparatus.[]

  • Antianginal Effects: The therapeutic benefit in angina is twofold. Diltiazem reduces myocardial oxygen demand by lowering heart rate and blood pressure, and it increases oxygen supply through the dilation of both large and small coronary arteries.[5][6]

Diltiazem_Mechanism cluster_Vascular Vascular Smooth Muscle cluster_Cardiac Cardiac Muscle Diltiazem Diltiazem LTypeChannel L-Type Calcium Channel (Cardiac & Vascular Smooth Muscle) Diltiazem->LTypeChannel Binds & Inhibits CaInflux Ca²⁺ Influx IntraCa Decreased Intracellular [Ca²⁺] CaInflux->IntraCa Inhibition VSMRelax Relaxation IntraCa->VSMRelax HR_Reduction Decreased Heart Rate (Negative Chronotropy) IntraCa->HR_Reduction Contractility_Reduction Decreased Contractility (Negative Inotropy) IntraCa->Contractility_Reduction Vasodilation Vasodilation (Coronary & Peripheral) VSMRelax->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Figure 1: Diltiazem's core mechanism of action.
Pharmacokinetic Profile: ADME

The clinical utility of diltiazem is heavily influenced by its pharmacokinetic properties, which are characterized by good absorption but significant first-pass metabolism.[3]

  • Absorption: Following oral administration, diltiazem is well-absorbed from the gastrointestinal tract (>90%).[3] However, it undergoes extensive hepatic first-pass metabolism, which reduces its absolute bioavailability to approximately 40%.[3][5] This value can exhibit high inter-individual variability.[3] The onset of action for immediate-release formulations is typically 30-60 minutes.[3][6]

  • Distribution: Diltiazem is 70% to 80% bound to plasma proteins, primarily albumin and alpha-1-glycoprotein.[1][5] It has a large apparent volume of distribution, indicating wide distribution throughout the body.[3]

  • Metabolism: Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, and also by esterases.[3][9] The main metabolic pathways are:

    • Deacetylation: Mediated by esterases to form desacetyl diltiazem.[1][3]

    • N-demethylation: Primarily mediated by CYP3A4.[1][3]

    • O-demethylation: Involving CYP2D6.[3][10] Only 2% to 4% of the parent drug is excreted unchanged in the urine.[5][6]

  • Excretion: The drug and its metabolites are eliminated through both renal and biliary pathways.[3][] The plasma elimination half-life for immediate-release formulations is approximately 3.0 to 4.5 hours.[5][7]

ParameterValueSource(s)
Bioavailability ~40% (Oral)[3][5]
Plasma Protein Binding 70% - 80%[5][7]
Elimination Half-Life (IR) 3.0 - 4.5 hours[5][7]
Time to Peak (IR) 30 - 60 minutes[3][6]
Primary Metabolism Hepatic (CYP3A4, CYP2D6, Esterases)[1][3]
Unchanged in Urine 2% - 4%[5][7]
Table 1: Key Pharmacokinetic Parameters of Immediate-Release Diltiazem.

Section 2: The Metabolites: Active Contributors to Pharmacology

A comprehensive understanding of diltiazem's action necessitates an analysis of its metabolites, several of which are pharmacologically active and contribute to the overall clinical effect. The primary metabolic pathways yield several key compounds.[9]

Diltiazem_Metabolism Diltiazem Diltiazem Desacetyl Desacetyl Diltiazem (Active) Diltiazem->Desacetyl Deacetylation (Esterases) NDesmethyl N-Desmethyl Diltiazem (Active) Diltiazem->NDesmethyl N-Demethylation (CYP3A4) ODesmethyl O-Desmethyl Diltiazem Diltiazem->ODesmethyl O-Demethylation (CYP2D6) NODidesmethyl N,O-Didesmethyl Diltiazem (Active) Desacetyl->NODidesmethyl N-Demethylation Other Further Conjugation & Excretion Products Desacetyl->Other NDesmethyl->NODidesmethyl Deacetylation NDesmethyl->Other ODesmethyl->Other NODidesmethyl->Other

Figure 2: Major metabolic pathways of diltiazem.
Pharmacological Profiles of Key Metabolites
  • Desacetyl Diltiazem: This is a major metabolite present in plasma at levels of 10% to 20% of the parent drug.[5] It is pharmacologically active, retaining approximately 25% to 50% of the coronary vasodilatory potency of diltiazem.[5][7] Its contribution to the overall therapeutic effect is significant, especially with chronic administration.

  • N-Desmethyl Diltiazem: This is another principal active metabolite.[1][4] Like desacetyl diltiazem, it possesses pharmacological activity, and its plasma concentrations are notable.[11]

  • N,O-Didesmethyl Diltiazem (N-demethyldesacetyl diltiazem): This metabolite is also pharmacologically active.[10] Studies have shown that individuals who are poor metabolizers via the CYP2D6 pathway can have markedly higher systemic exposure to this and other metabolites, which could influence the drug's efficacy and safety profile.[10]

CompoundRelative Plasma Concentration (to Diltiazem)Relative Coronary Vasodilator Potency (to Diltiazem)Source(s)
Diltiazem 100%100%-
Desacetyl Diltiazem 10% - 20%25% - 50%[5][7]
N-Desmethyl Diltiazem < 10%Active (Potency varies)[11]
N,O-Didesmethyl Diltiazem VariableActive (Potency varies)[10]
Table 2: Comparative Profile of Diltiazem and Its Active Metabolites.

The presence of these active metabolites underscores the complexity of diltiazem's pharmacology. Drug development professionals must consider that the observed clinical effect is a composite of the parent drug and its active byproducts. This is particularly relevant when considering drug-drug interactions, as inhibitors of CYP3A4 or CYP2D6 can alter the metabolic profile and shift the balance between the parent drug and its metabolites.[6]

Section 3: Methodologies for a Self-Validating System

To ensure therapeutic efficacy and safety, robust and validated analytical methods are essential for quantifying diltiazem and its metabolites in biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.

Experimental Protocol: LC-MS Quantification in Human Plasma

This protocol outlines a self-validating system for the simultaneous determination of diltiazem and its primary metabolites. The inclusion of an internal standard (IS) is critical for correcting variations in sample processing and instrument response.

Objective: To accurately quantify diltiazem, desacetyl diltiazem, and N-desmethyl diltiazem in human plasma.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Causality: SPE is chosen to remove plasma proteins and phospholipids that cause ion suppression (matrix effects) in the mass spectrometer, ensuring accurate quantification.

    • Step 1: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Step 2: To 200 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of diltiazem).

    • Step 3: Load the pre-treated sample onto the SPE cartridge.

    • Step 4: Wash the cartridge with a weak organic solvent to remove interferences.

    • Step 5: Elute the analytes and the IS with an appropriate elution solvent (e.g., methanol with 2% formic acid).

    • Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Causality: Chromatographic separation is essential to resolve the parent drug from its metabolites and from endogenous plasma components, preventing isobaric interference in the mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) over several minutes to ensure separation of all analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Detection:

    • Causality: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor pre-defined, optimized precursor/product ion pairs for diltiazem, its metabolites, and the internal standard.

    • Data Analysis: Construct calibration curves by plotting the peak area ratio of each analyte to the IS against the analyte concentration. Quantify unknown samples using this curve.

LCMS_Workflow Start Plasma Sample Spike Spike with Internal Standard (IS) Start->Spike SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Drydown Evaporate & Reconstitute in Mobile Phase SPE->Drydown LC_Inject Inject into LC System Drydown->LC_Inject LC_Column Chromatographic Separation (C18 Reverse-Phase) LC_Inject->LC_Column MS_Detect Tandem Mass Spectrometry (MRM Detection) LC_Column->MS_Detect Data Data Analysis: Peak Area Ratio (Analyte/IS) vs. Concentration MS_Detect->Data

Figure 3: Experimental workflow for LC-MS analysis.

Conclusion

Diltiazem's pharmacological profile is a complex interplay between its direct actions as a calcium channel blocker and the contributing activities of its primary metabolites. A thorough understanding of its extensive hepatic metabolism, the specific roles of enzymes like CYP3A4 and CYP2D6, and the resulting active metabolites is critical for both clinical application and future drug development. The methodologies outlined herein provide a framework for the robust, self-validating characterization required in a professional research setting. This guide serves as a foundational resource, emphasizing that a molecule's journey through the body is as important as its initial interaction with its target.

References

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]

  • Tariq, M. A., & Aronow, W. S. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (n.d.). Diltiazem: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. [Link]

  • MedlinePlus. (2017, October 15). Diltiazem. MedlinePlus Drug Information. [Link]

  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical pharmacology and therapeutics, 72(3), 333–342. [Link]

  • Pfizer Medical Information - US. (n.d.). diltiazem hydrochloride for injection Clinical Pharmacology. Pfizer. [Link]

  • Ellenbogen, K. A., Dias, V. C., Plumb, V. J., Heywood, J. T., & Mirvis, D. M. (1991). Pharmacokinetics and pharmacodynamics of intravenous diltiazem in patients with atrial fibrillation or atrial flutter. Circulation, 84(1), 44-50. [Link]

Sources

in vitro and in vivo formation of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Formation of Diltiazem N-Oxide

A Foreword for the Research Professional

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide a deep, mechanistic understanding of the formation of this compound, a crucial aspect of its metabolic profile. Diltiazem, a cornerstone therapeutic for cardiovascular conditions, undergoes extensive biotransformation, primarily via N-demethylation, O-demethylation, and deacetylation.[1][2] While these pathways, largely mediated by Cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6, are well-documented, the N-oxidation pathway is less frequently centered in literature yet holds significant implications for the drug's overall pharmacokinetics and potential for drug-drug interactions.[3][4][5]

This document eschews a rigid template. Instead, it is structured to logically flow from fundamental biochemistry to practical, field-proven methodologies for both laboratory (in vitro) and whole-organism (in vivo) studies. We will explore the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system designed for robust, reproducible results. Every claim is grounded in authoritative sources, providing a trustworthy resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of drug metabolism.

Section 1: The Biochemical Landscape of Diltiazem N-Oxidation

The formation of an N-oxide metabolite introduces a polar moiety to a xenobiotic, typically facilitating its excretion. This process is a common Phase I metabolic reaction for compounds containing a tertiary amine, such as the dimethylaminoethyl side chain of diltiazem.[6][7]

Identified N-Oxide Metabolites

Two primary N-oxide metabolites of diltiazem have been identified:

  • This compound: Formed by the direct oxidation of the tertiary nitrogen on the dimethylaminoethyl side chain of the parent diltiazem molecule.[1][8]

  • Deacetyl this compound (M1NO): This metabolite results from a two-step process: initial deacetylation of diltiazem to form deacetyl diltiazem (M1), followed by N-oxidation of the resulting primary metabolite.[2]

The formation of these metabolites adds a layer of complexity to diltiazem's metabolic profile, necessitating their characterization.

The Enzymatic Machinery: CYP vs. FMO

The N-oxidation of tertiary amines is primarily catalyzed by two superfamilies of microsomal enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs).[6][9][10] Understanding their distinct mechanisms is critical for designing definitive experiments.

  • Cytochrome P450 (CYP) System: This heme-containing enzyme system is a major catalyst for drug metabolism. While CYP3A4 is the principal enzyme responsible for diltiazem's N-demethylation, its role in N-oxidation is also highly probable.[3][5][11] CYPs require a reductase partner (NADPH-cytochrome P450 reductase) to transfer electrons from the cofactor NADPH.[12]

  • Flavin-containing Monooxygenase (FMO) System: FMOs are non-heme enzymes that also utilize NADPH and molecular oxygen.[7] A key difference is that FMOs do not require a reductase partner and are generally not inducible by xenobiotics, unlike many CYP enzymes.[10] FMOs are often considered for the metabolism of "soft nucleophiles," which include the nitrogen in diltiazem.[12]

A crucial experimental design consideration is that FMOs can be more heat-sensitive than CYPs. Therefore, distinguishing between the two enzyme systems often involves using selective chemical inhibitors or heat inactivation of FMOs in in vitro systems.

Diltiazem Metabolic Pathway to N-Oxides

The following diagram illustrates the primary metabolic pathways of diltiazem, highlighting the N-oxidation routes.

Diltiazem_Metabolism cluster_enzymes Enzymatic Processes DTZ Diltiazem M1 Deacetyl Diltiazem (M1) DTZ->M1 Deacetylation MA N-Desmethyl Diltiazem (MA) DTZ->MA N-Demethylation DTZ_NOX This compound DTZ->DTZ_NOX N-Oxidation M1_NOX Deacetyl this compound (M1NO) M1->M1_NOX N-Oxidation Esterases Esterases Esterases->M1 CYP3A4 CYP3A4 CYP3A4->MA CYP_FMO CYP / FMO CYP_FMO->DTZ_NOX CYP_FMO->M1_NOX

Diltiazem metabolic pathways leading to N-oxide formation.

Section 2: In Vitro Methodologies for Characterization

In vitro systems are indispensable for elucidating metabolic pathways and reaction kinetics in a controlled environment.[13]

Rationale for Selecting the Optimal In Vitro System

The choice of system is dictated by the experimental question.

In Vitro SystemPrimary Use Case for N-Oxidation StudiesAdvantagesLimitations
Liver Microsomes Initial screening, enzyme kinetics, CYP vs. FMO phenotyping.Cost-effective, high concentration of Phase I enzymes (CYPs, FMOs), well-characterized.[14]Lacks cytosolic enzymes and cofactors must be supplied exogenously. FMO activity can be variable.
Hepatocytes Studying integrated metabolism (Phase I & II), induction/inhibition.Gold standard; contains a full complement of metabolic enzymes and cofactors in a cellular context.[14]Higher cost, limited availability, more complex to maintain.
Recombinant Enzymes Definitive identification of specific enzyme isoforms (e.g., rhCYP3A4, rhFMO3).Unambiguously identifies the contribution of a single enzyme.Lacks interaction with other enzymes; may not fully reflect the kinetics in a native membrane environment.

For initial characterization and kinetic analysis of N-oxide formation, human liver microsomes (HLM) offer the best balance of biological relevance and experimental feasibility.

Experimental Protocol: Enzyme Kinetics of Diltiazem N-Oxidation in Human Liver Microsomes

This protocol is designed to determine key kinetic parameters (Vmax, Km) and is built as a self-validating system.

A. Materials & Reagents:

  • Diltiazem HCl (Substrate)

  • This compound (Analytical Standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile with an appropriate internal standard (e.g., a stable isotope-labeled diltiazem analog) for reaction termination and protein precipitation.

  • 96-well incubation plates and analytical plates.

B. Step-by-Step Methodology:

  • Preparation of Substrate Solutions: Prepare a series of diltiazem concentrations in phosphate buffer (e.g., 0.5, 1, 5, 10, 25, 50, 100, 200 µM). This range should bracket the expected Michaelis constant (Km).

  • Microsome & Cofactor Preparation:

    • On ice, dilute the HLM stock to a working concentration of 2 mg/mL in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Time Course Determination):

    • Rationale: First, establish a linear time course to ensure initial velocity conditions.

    • In a 96-well plate, combine 5 µL of a single, mid-range diltiazem concentration (e.g., 25 µM), 85 µL of buffer, and 5 µL of the 2 mg/mL HLM (final protein concentration: 0.1 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 5 µL of the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 10, 15, 30, 60 min), terminate the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to corresponding wells.

    • Analyze samples via LC-MS/MS. Select a time point for the main experiment that falls within the linear range of N-oxide formation (e.g., 15 minutes).

  • Main Kinetic Experiment:

    • To the incubation plate, add 85 µL of buffer, 5 µL of each diltiazem stock concentration (from step 1), and 5 µL of the 2 mg/mL HLM. Include a "No Cofactor" control (replace NADPH system with buffer) and a "No Microsome" control (replace HLM with buffer) to validate that the reaction is enzymatic and NADPH-dependent.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate all reactions simultaneously by adding 5 µL of the NADPH regenerating system.

    • Incubate for the pre-determined linear time (e.g., 15 minutes) at 37°C.

    • Terminate all reactions by adding 200 µL of ice-cold acetonitrile with internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at 4000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of this compound using a validated LC-MS/MS method.[15][16]

    • Construct a calibration curve using the this compound analytical standard to quantify the amount of metabolite formed.

  • Data Analysis:

    • Calculate the reaction velocity (e.g., pmol/min/mg protein) for each substrate concentration.

    • Plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

In Vitro Experimental Workflow Diagram

InVitro_Workflow cluster_prep 1. Preparation cluster_exp 2. Incubation cluster_proc 3. Processing & Analysis A Prepare Substrate (Diltiazem Stocks) C Combine Reagents in 96-well Plate A->C B Prepare HLM & NADPH System B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate (Linear Time) at 37°C E->F G Terminate Reaction (Ice-cold ACN + IS) F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (Km, Vmax) J->K

Workflow for an in vitro enzyme kinetics experiment.

Section 3: In Vivo Assessment of N-Oxide Formation

In vivo studies are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a complete biological system.

Rationale for Animal Model Selection

Significant species differences exist in diltiazem metabolism. For instance, the deacetylation pathway is much more prominent in rats than in humans.[3] While no single animal model perfectly recapitulates human metabolism, dogs and non-human primates often provide a closer approximation for many drugs. However, for foundational pharmacokinetic studies, the rat is commonly used due to practical and ethical considerations. It is critical to perform in vitro cross-species comparisons (e.g., using microsomes from rat, dog, monkey, and human) early in development to select the most relevant toxicology species.

Experimental Protocol: Rodent Pharmacokinetic Study for Metabolite Profiling

This protocol outlines a typical study in rats to identify and quantify circulating levels of diltiazem and its N-oxide metabolites.

A. Materials & Animals:

  • Male Sprague-Dawley rats (e.g., 250-300g).

  • Diltiazem HCl formulated in a suitable vehicle for oral (PO) or intravenous (IV) administration (e.g., saline or PEG400/water).

  • Cannulated animals (e.g., jugular vein) are preferred for serial blood sampling to reduce animal stress and numbers.

  • Metabolic cages for separate collection of urine and feces.

  • Blood collection tubes (e.g., K2-EDTA), plasma processing equipment.

B. Step-by-Step Methodology:

  • Acclimatization & Dosing:

    • Acclimatize animals to the facility and metabolic cages for at least 3 days prior to the study.

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single dose of diltiazem via the desired route (e.g., 10 mg/kg PO). A satellite group for IV administration is often included to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples (approx. 100-150 µL) via the cannula at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Immediately place blood into ice-cold EDTA tubes.

    • Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection. Harvest the plasma and store immediately at -80°C. Expertise Insight: N-oxide metabolites can be unstable; minimizing processing time and maintaining cold chain integrity is paramount to prevent ex vivo degradation back to the parent drug.[6][15]

    • Urine/Feces: Record the total volume/weight. Homogenize feces in water or buffer. Store all excreta samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw samples on ice.

    • Perform sample extraction. A protein precipitation (as described in the in vitro protocol) or a more rigorous solid-phase extraction (SPE) may be required to achieve the necessary sensitivity for in vivo samples.

    • Analyze samples by a validated LC-MS/MS method to quantify diltiazem, this compound, and other relevant metabolites.

  • Pharmacokinetic (PK) Analysis:

    • Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t1/2 (half-life).

    • Quantify the total amount of each metabolite excreted in urine and feces to understand clearance pathways.

Section 4: Advanced Analytical Techniques

The identification and quantification of metabolites rely on sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the industry standard.

LC-MS/MS for Identification and Quantification
  • Quantification: Achieved using Multiple Reaction Monitoring (MRM). This highly specific technique involves selecting a precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The transition from precursor to product is unique for the analyte, providing excellent selectivity and sensitivity.

  • Identification: Putative metabolites are first identified by searching for expected mass shifts from the parent drug (N-oxidation corresponds to a +16 Da shift). Full structural confirmation is achieved by comparing the product ion mass spectrum (MS/MS) and chromatographic retention time of the metabolite in the biological sample to that of a synthesized chemical standard.[1]

Chemical Confirmation of N-Oxides: A Self-Validating Step

A key challenge in metabolite identification is distinguishing between an N-oxide (+16 Da) and a hydroxylation (+16 Da) at a different site. A simple and elegant chemical test provides definitive confirmation.

  • Titanium(III) Chloride (TiCl₃) Reduction: TiCl₃ is a reducing agent that selectively converts N-oxides back to their corresponding tertiary amines.[17] The protocol involves incubating a sample aliquot with a TiCl₃ solution. Subsequent LC-MS/MS analysis will show a disappearance of the N-oxide peak and a corresponding increase in the parent amine peak, confirming the N-oxide's identity.

This chemical validation step is a hallmark of a robust, trustworthy protocol, removing ambiguity in structural assignment.

Conclusion: Synthesizing the Data for Drug Development

The comprehensive study of this compound formation, both in vitro and in vivo, is not merely an academic exercise. It is a critical component of modern drug development that directly informs regulatory submissions and clinical practice. By understanding the enzymes involved, the kinetics of formation, and the circulating levels of these metabolites, we can:

  • Predict Drug-Drug Interactions (DDIs): If N-oxidation is a significant clearance pathway, co-medications that inhibit or induce the responsible CYP or FMO enzymes could alter diltiazem exposure.

  • Assess Metabolite Activity/Toxicity: N-oxide metabolites may retain pharmacological activity or have unique toxicological profiles that require safety assessment.[6]

  • Explain Inter-Individual Variability: Genetic polymorphisms in CYP or FMO enzymes can lead to differences in metabolite formation, contributing to varied patient responses.[9][12]

This guide provides the foundational knowledge and practical methodologies to rigorously investigate the N-oxidation of diltiazem. By applying these principles, researchers can generate high-quality, reliable data that enhances our understanding of this important therapeutic agent and contributes to the safer, more effective use of medicines.

References

  • Palamanda, J. R., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 36(15), 2096-2103. [Link]

  • Pichard, L., et al. (1990). Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem. Drug Metabolism and Disposition, 18(5), 711-719. [Link]

  • Wang, J., et al. (2015). Applications of TiCl3 as A Diagnostic Reagent for the Detection of Nitro and N-oxide Containing Compounds as Potentially Mutagenic Impurities (PMIs) using Ultra-High Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Molden, E., et al. (2016). Desacetyl-Diltiazem Displays Severalfold Higher Affinity to CYP2D6 Compared with CYP3A4. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. Retrieved from CID 39186. [Link]

  • Hernández, P., et al. (2014). Chemical structures of diltiazem and two major metabolites. ResearchGate. [Link]

  • Allmpus. (n.d.). This compound & Diltiazem Sulfone N-Oxide. Allmpus Chemicals. [Link]

  • Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

  • Dogan, I. S., & Ulgen, M. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][17] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446. [Link]

  • Majumdar, T. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Ltd. [Link]

  • Cimen, M. Y. B. (2015). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 1, 1-5. [Link]

  • Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

  • Reddy, G. S., et al. (2018). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 34(1), 589-595. [Link]

  • Dogan, I. S., & Ulgen, M. (2022). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][17] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947-960. [Link]

  • Waters Corporation. (n.d.). A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product. LabRulez LCMS. [Link]

  • Gorski, J. C., et al. (2005). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 59(4), 443-451. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

  • Jones, D. R., et al. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116-1125. [Link]

  • Rovei, V., et al. (1980). Pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35-45. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

  • Dave, V. S., et al. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impactfactor.org. [Link]

  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Titanium Tetrachloride. ATSDR. [Link]

  • Ferrante, A., et al. (2001). Dilitiazem reduces nitric oxide production by human immune cells. Transplantation Proceedings, 33(3), 2139-2141. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

  • Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Semantic Scholar. [Link]

  • Van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Enzymatic Synthesis of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diltiazem Metabolism and the Role of N-oxidation

Diltiazem, a benzothiazepine derivative, is a widely prescribed calcium channel blocker for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism primarily in the liver.[1][2] The biotransformation of diltiazem yields a variety of metabolites, some of which retain pharmacological activity and can influence the drug's overall effect and potential for drug-drug interactions.[1][3] Among these metabolites is Diltiazem N-oxide, a product of N-oxidation at the tertiary amine of the dimethylaminoethyl side chain.[4][5]

Understanding the formation of this compound is crucial for several aspects of drug development and clinical pharmacology. It aids in comprehending the complete metabolic fate of diltiazem, assessing potential toxicological implications of its metabolites, and explaining inter-individual variability in drug response. Furthermore, the controlled synthesis of this metabolite is essential for its use as an analytical standard in pharmacokinetic studies and for in-depth pharmacological characterization.

This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a list of methods but an in-depth explanation of the underlying biochemical principles and practical, field-proven insights for its in vitro generation and characterization. We will delve into the primary enzymatic players, provide detailed experimental protocols, and discuss the analytical methodologies required for a self-validating system of synthesis and confirmation.

The Core Enzymatic Machinery: Flavin-Containing Monooxygenases Take the Lead

The N-oxidation of diltiazem is a classic example of a Phase I metabolic reaction. While the Cytochrome P450 (CYP) superfamily is a major contributor to the overall metabolism of diltiazem, particularly through N-demethylation (primarily by CYP3A4) and O-demethylation (by CYP2D6), the specific reaction of N-oxidation is predominantly catalyzed by a different class of enzymes: the Flavin-containing monooxygenases (FMOs) .[1][6][7][8]

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with the liver being a primary site of expression.[8][9] They specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, present in a wide array of xenobiotics.[9][10] The catalytic mechanism of FMOs is distinct from that of CYPs and is particularly well-suited for N-oxidation reactions.[9][11]

The primary isoforms expressed in the adult human liver are FMO1 and FMO3, with FMO3 being the more abundant form.[12][13] Studies on the N-oxidation of other tertiary amines strongly suggest that FMO3 is a key player in this type of metabolic transformation.[14][15] Therefore, it is highly probable that FMO3 is the principal enzyme responsible for the conversion of diltiazem to this compound in humans.

Below is a diagram illustrating the primary enzymatic pathway for the synthesis of this compound.

Enzymatic_Pathway_Diltiazem_N_Oxide cluster_cofactors Cofactors & Co-substrates Diltiazem Diltiazem FMO Flavin-containing monooxygenase (FMO) (primarily FMO3) Diltiazem->FMO Substrate Binding N_Oxide This compound FMO->N_Oxide Product Release NADP NADP+ FMO->NADP H2O H2O FMO->H2O NADPH NADPH + H+ NADPH->FMO Cofactor O2 O2 O2->FMO Co-substrate

Caption: Enzymatic conversion of Diltiazem to this compound by FMOs.

While FMOs are the primary catalysts, it is plausible that under certain conditions, some CYP enzymes, known for their broad substrate specificity, might contribute to a minor extent to the N-oxidation of diltiazem. However, for the purpose of targeted synthesis, focusing on FMOs is the most scientifically sound approach.

Experimental Protocol for the In Vitro Enzymatic Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound using human liver microsomes (HLM) as the enzyme source, which contains a mixture of metabolizing enzymes including FMOs and CYPs. Alternatively, recombinant human FMO3 can be used for a more specific reaction.

A. Materials and Reagents

  • Diltiazem hydrochloride (substrate)

  • Human Liver Microsomes (HLM) or recombinant human FMO3

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • This compound analytical standard (for comparison)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

B. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of diltiazem hydrochloride in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • HLM (typically 0.5-1 mg/mL final concentration) or recombinant FMO3 (concentration to be optimized)

      • Diltiazem stock solution (e.g., to a final concentration of 10-100 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • The final reaction volume is typically 200-500 µL.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

    • Vortex the mixture vigorously.

  • Sample Preparation for Analysis:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

The following diagram outlines the experimental workflow for the enzymatic synthesis of this compound.

Experimental_Workflow A Reagent Preparation (Buffer, Diltiazem, NADPH system) B Enzymatic Reaction Setup (Microsomes/FMO3 + Diltiazem) A->B C Pre-incubation (37°C, 5 min) B->C D Reaction Initiation (Add NADPH system) C->D E Incubation (37°C, 30-60 min) D->E F Reaction Termination (Add Acetonitrile/Methanol) E->F G Protein Precipitation & Centrifugation F->G H Supernatant Collection for Analysis G->H I LC-MS/MS Analysis H->I

Caption: Workflow for the in vitro synthesis of this compound.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the enzymatic synthesis of this compound. These values may require optimization depending on the specific laboratory conditions and enzyme batches.

ParameterRecommended Range/ValueRationale
Enzyme Source Human Liver Microsomes or Recombinant Human FMO3HLM provides a native environment; recombinant FMO3 offers higher specificity.
Enzyme Concentration 0.5 - 1.0 mg/mL (HLM)Balances reaction rate with cost and potential for protein interference.
Substrate (Diltiazem) 10 - 100 µMA range to determine enzyme kinetics (Km and Vmax) if desired.
NADPH System 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDHEnsures a sustained supply of NADPH for the duration of the reaction.
pH 7.4Mimics physiological pH for optimal enzyme activity.
Temperature 37°CPhysiological temperature for human enzymes.
Incubation Time 30 - 60 minutesShould be within the linear range of product formation.

Characterization and Analysis of this compound

The confirmation of this compound synthesis and its quantification require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for this purpose.

A. Analytical Methodology

A typical LC-MS/MS method for the analysis of diltiazem and its metabolites would involve:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used. The mobile phase is typically a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is effective for diltiazem and its metabolites. The detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

B. Typical Analytical Parameters

ParameterTypical Value/Condition
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Diltiazem) To be optimized for the specific instrument
MRM Transition (this compound) To be optimized for the specific instrument

The logical flow for the characterization of the synthesized this compound is depicted below.

Analytical_Workflow A Synthesized Sample (Supernatant) B LC-MS/MS Injection A->B C Chromatographic Separation (Diltiazem vs. This compound) B->C D Mass Spectrometric Detection (MRM) C->D E Data Analysis D->E F Identification by Retention Time (Comparison to Standard) E->F G Confirmation by Mass Transition E->G H Quantification (Calibration Curve) E->H I Confirmed & Quantified This compound F->I G->I H->I

Caption: Logical flow for the analytical characterization of this compound.

Conclusion

The enzymatic synthesis of this compound is a critical tool for advancing our understanding of diltiazem's metabolic pathways and for providing the necessary analytical standards for further research. This guide has detailed the central role of Flavin-containing monooxygenases, particularly FMO3, in this biotransformation. By following the provided experimental and analytical protocols, researchers can reliably generate and characterize this compound in vitro. This knowledge not only supports drug metabolism and pharmacokinetic studies but also contributes to the broader goal of ensuring the safe and effective use of diltiazem in clinical practice.

References

  • Sutton, D., Butler, A. M., Nadin, L., & Murray, M. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294–300. [Link]

  • Jones, D. R., Gorski, J. C., Hamman, M. A., Mayhew, B. S., Rider, S., & Hall, S. D. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116–1125. [Link]

  • Unbehaun, A., Linder, M., Giessmann, T., Mrozikiewicz, P. M., O'Brien, T., Roots, I., & Zolk, O. (2002). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 53(5), 493–500. [Link]

  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology and Therapeutics, 72(3), 333–342. [Link]

  • Request PDF. (2025). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. ResearchGate. [Link]

  • ResearchGate. (2024). Enzymatic synthesis of Ditiazem? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]

  • Gorski, J. C., Jones, D. R., Wrighton, S. A., & Hall, S. D. (1998). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 45(4), 359–364. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Semantic Scholar. [Link]

  • Abernethy, D. R., & Todd, E. L. (1986). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Biochemical Pharmacology, 35(19), 3379–3382. [Link]

  • Rivai, H., Oldetapia, C. A., & Rasyid, R. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 352-365. [Link]

  • ResearchGate. (n.d.). Determination of diltiazem based on the reduction of Cu(II)BCA complexes in micellar medium. ResearchGate. [Link]

  • Unbehaun, A., Linder, M., Giessmann, T., Mrozikiewicz, P. M., O'Brien, T., Roots, I., & Zolk, O. (2002). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 53(5), 493–500. [Link]

  • Pharmace Research Laboratory. (n.d.). This compound. Pharmace Research Laboratory. [Link]

  • Catu, L. I., & Ionescu, D. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Health Sciences Journal, 40(4), 231–234. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947–961. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Diltiazem. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • SciSpace. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. SciSpace. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. [Link]

  • Shafi, N., Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro interaction studies of diltiazem with NSAID's using UV spectrophotometry and RP-HPLC techniques. Pakistan Journal of Pharmaceutical Sciences, 20(3), 202–213. [Link]

  • Shafi, N., Siddiqui, F. A., Arayne, M. S., & Sultana, N. (2017). In-Vitro drug-drug interaction studies of diltiazem with floroquinolones. Journal of Liquid Chromatography & Related Technologies, 40(10), 512-518. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. [Link]

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]

  • Koukouritaki, S. B., Simpson, P., & Hines, R. N. (2002). Human hepatic flavin-containing monooxygenases 1 (FMO1) and 3 (FMO3) developmental expression. Pediatric Research, 51(2), 236–243. [Link]

  • Jaeger, A., Sauder, P., Kopferschmitt, J., & Jaegle, M. L. (1985). [Acute diltiazem poisoning: kinetic and hemodynamics study]. Presse Medicale (Paris, France: 1983), 14(39), 2015–2018. [Link]

  • Google Patents. (n.d.). WO2004058734A1 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
  • Request PDF. (2025). Human Hepatic Flavin-Containing Monooxygenases 1 (FMO1) and 3 (FMO3) Developmental Expression. ResearchGate. [Link]

  • Lang, D. H., Yeung, C. K., Peter, R. M., Ibarra, C., Gasser, R., Itagaki, K., Philpot, R. M., & Rettie, A. E. (1998). Isoform specificity of trimethylamine N-oxygenation by human flavin-containing monooxygenase (FMO) and P450 enzymes: selective catalysis by FMO3. Biochemical Pharmacology, 56(8), 1005–1012. [Link]

  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1983). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. European Journal of Clinical Pharmacology, 25(3), 369–374. [Link]

  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1985). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. European Journal of Clinical Pharmacology, 29(2), 175–181. [Link]

  • ResearchGate. (2025). Isoform specificity of trimethylamine N-oxygenation by human flavin containing monooxygenase (FMO) and P450 enzymes - Selective catalysis by FMO3. ResearchGate. [Link]

  • Zhu, W., Buffa, J. A., Wang, Z., Warrier, M., Schugar, R., Shih, D. M., ... & Hazen, S. L. (2018). Flavin monooxygenase 3, the host hepatic enzyme in the metaorganismal trimethylamine N-oxide-generating pathway, modulates platelet responsiveness and thrombosis risk. Journal of Thrombosis and Haemostasis, 16(9), 1859–1872. [Link]

  • Google Patents. (n.d.). US6881839B2 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
  • Ring, B. J., & Stupans, I. (1986). Diltiazem treatment impairs hepatic drug oxidation: studies of antipyrine. Clinical Pharmacology and Therapeutics, 40(2), 140–143. [Link]

  • MDPI. (n.d.). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]

Sources

A Framework for the Preliminary Toxicological Evaluation of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary toxicological profile of Diltiazem N-oxide, a metabolite of the widely used calcium channel blocker, Diltiazem. In alignment with regulatory expectations for the safety assessment of drug metabolites, this document provides a structured approach encompassing in silico prediction, in vitro cytotoxicity and genotoxicity assays, and preliminary in vivo acute toxicity studies. The causality behind each experimental choice is detailed, providing researchers, scientists, and drug development professionals with a robust framework for assessing the potential risks associated with this specific metabolite. All protocols are designed as self-validating systems, grounded in authoritative regulatory and scientific standards.

Introduction: The Rationale for Metabolite-Specific Toxicology

Diltiazem is a benzothiazepine derivative extensively used in the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][2] Like many xenobiotics, it undergoes significant hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[3][4] Key metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[5] While the pharmacology of the parent drug and its major active metabolites (e.g., desacetyldiltiazem) is well-characterized, the safety profiles of all metabolites are not always fully understood.[2]

The U.S. Food and Drug Administration (FDA) guidance on the "Safety Testing of Drug Metabolites" (often referred to as the MIST guidance) underscores the need to evaluate metabolites that are either unique to humans or are present at significantly higher concentrations in humans compared to the animal species used in standard nonclinical toxicology studies.[6][7][8] Such "disproportionate drug metabolites" require a dedicated safety assessment if they constitute more than 10% of the total drug-related exposure at steady state.[9]

This compound is a product of Diltiazem's metabolic pathways.[1] Establishing its toxicological profile is a critical step in ensuring the overall safety of Diltiazem. This guide proposes a systematic, evidence-based workflow to generate a preliminary, yet comprehensive, toxicological profile for this compound.

A Tiered Approach to Toxicological Assessment

A tiered, or staged, approach is the most efficient and ethical methodology for a preliminary toxicological assessment.[10] This strategy begins with computational and simple in vitro models to prioritize risks before progressing to more complex and resource-intensive in vivo studies.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation cluster_3 Tier 4: Profile Synthesis in_silico In Silico Toxicity Prediction cytotox Cytotoxicity Assays in_silico->cytotox Guides concentration selection physchem Physicochemical Characterization physchem->cytotox genotox Genotoxicity Assays physchem->genotox acute_tox Acute Toxicity Study (Rodent) physchem->acute_tox Informs formulation cytotox->acute_tox Helps set dose range profile Preliminary Toxicological Profile genotox->profile Informs mutagenic potential acute_tox->profile Identifies target organs & MTD

Caption: Tiered workflow for toxicological assessment of this compound.

Tier 1: Foundational Assessment

In Silico Toxicological Prediction

Causality: Before any wet-lab experiments are conducted, computational toxicology models can predict potential liabilities based on the chemical structure of this compound. These predictions are not definitive but are invaluable for identifying potential hazards, such as mutagenicity or carcinogenicity, that require specific empirical testing.

Methodology:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound.

  • Utilize a battery of QSAR (Quantitative Structure-Activity Relationship) models. Recommended platforms include:

    • OECD QSAR Toolbox: To identify structural alerts for DNA binding and protein binding.

    • DEREK Nexus (Lhasa Limited): To predict toxicity endpoints including mutagenicity, carcinogenicity, and skin sensitization.

    • TOPKAT (Schrödinger): To predict rodent carcinogenicity and Ames mutagenicity.

  • Analyze the outputs, focusing on any structural alerts or positive predictions for genotoxicity or other significant toxicities.

Physicochemical Characterization

Causality: Understanding the fundamental chemical properties of this compound is a prerequisite for all subsequent testing. Solubility dictates the achievable concentrations in in vitro assays, while stability ensures the integrity of the test article during the experiment.

Methodology:

  • Synthesis and Purification: this compound must be synthesized and purified to a high degree (>98%) to ensure that observed toxicity is not due to impurities.

  • Solubility Assessment: Determine the solubility in relevant media, including aqueous buffers (e.g., PBS) and cell culture media, with and without solvents like DMSO.

  • Stability Analysis: Evaluate the stability of the compound in the chosen solvents and assay media over the time course of the planned experiments using HPLC-UV or LC-MS.

Tier 2: In Vitro Toxicology Screening

In vitro tests are essential for providing mechanistic insights into a compound's toxicity at the cellular level and are a core component of reducing and refining animal use in research.[10][11][12]

Cytotoxicity Assessment

Causality: Cytotoxicity assays measure the potential of a substance to cause cell death.[13][14] This is a fundamental indicator of toxicity and is used to determine the concentration range for more complex assays, such as genotoxicity tests. A multi-assay approach is recommended to avoid artifacts from a single measurement technology.[15]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A relevant cell line as the liver is the primary site of Diltiazem metabolism.[16]

  • HEK293 (Human Embryonic Kidney): Represents a different organ system and is a common cell line for general toxicity screening.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 1000 µM) for the initial screen. Replace the old medium with the medium containing the test compound. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, which indicates a loss of cell membrane integrity.[14][17]

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit, adding the supernatant to the reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Use the provided controls (low and high LDH release) to calculate the percentage of cytotoxicity.

Data Presentation: Cytotoxicity of this compound

Cell Line Assay Exposure Time IC₅₀ (µM)
HepG2 MTT 24 hours [Insert Data]
HepG2 LDH 24 hours [Insert Data]
HEK293 MTT 24 hours [Insert Data]

| HEK293 | LDH | 24 hours | [Insert Data] |

Genotoxicity Assessment

Causality: Genotoxicity testing is mandatory for drug development to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.[18][19] A standard battery of tests covering different genetic endpoints is required by regulatory agencies.[20]

The Ames test is a widely used method to evaluate a compound's ability to induce gene mutations.[20][21]

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that detect different types of mutations.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Exposure: In the plate incorporation method, the test compound, bacterial strain, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[22]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, TK6, or L5178Y).

  • Treatment: Treat the cells with this compound at several concentrations (typically up to a cytotoxic level determined by preliminary assays) for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division. This results in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

G start Seed Mammalian Cells (e.g., TK6) treat Treat with this compound (+/- S9 metabolic activation) start->treat cytob Add Cytochalasin B (Block Cytokinesis) treat->cytob harvest Harvest, Fix & Stain Cells (e.g., DAPI) cytob->harvest score Microscopic Scoring (Count Micronuclei in Binucleated Cells) harvest->score analyze Statistical Analysis (Compare to Vehicle Control) score->analyze

Caption: Workflow for the in vitro mammalian cell micronucleus assay.

Tier 3: Preliminary In Vivo Toxicology

Acute Oral Toxicity Study

Causality: If in vitro results do not show significant cytotoxicity or genotoxicity, a preliminary in vivo study is warranted to understand the compound's effects in a whole biological system.[23] An acute toxicity study provides critical information on the maximum tolerated dose (MTD) and potential target organs of toxicity after a single administration.[24][25]

Methodology (Following OECD Guideline 423: Acute Toxic Class Method):

  • Species: Use a single rodent species, typically female rats.

  • Dosing: This is a stepwise procedure with the use of a limited number of animals per step. Dosing is sequential, starting with a dose expected to be tolerated. The absence or presence of compound-related mortality in animals dosed at one step will determine the next step.

  • Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) based on the physicochemical data.

  • Administration: Administer a single oral dose via gavage.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.[24] Observations should be frequent on the day of dosing and at least daily thereafter. Record body weights periodically.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The primary endpoint is the classification of the substance into a toxicity category based on the observed mortality. This study also identifies signs of toxicity and potential target organs.

Data Presentation: Acute Oral Toxicity Summary

Species/Strain Dose (mg/kg) Number of Animals Mortality Key Clinical Signs Gross Necropsy Findings
Rat (Sprague-Dawley) [Dose 1] 3 [x/3] [e.g., Lethargy, Piloerection] [e.g., No abnormal findings]

| Rat (Sprague-Dawley) | [Dose 2] | 3 | [x/3] | [e.g., Ataxia] | [e.g., Gastric irritation] |

Conclusion: Synthesizing the Preliminary Profile

The culmination of this tiered investigation will yield a preliminary toxicological profile for this compound. This profile will integrate the in silico predictions with empirical in vitro data on cytotoxicity and genotoxicity, and preliminary in vivo data on acute toxicity. The resulting report will provide a clear assessment of the potential risks, identify the IC₅₀ for cytotoxicity, clarify the mutagenic potential, and establish an acute toxicity classification. This foundational dataset is crucial for making informed decisions in the drug development process, ensuring that the safety of Diltiazem is understood not just from the parent compound, but also from its metabolic fate.

References

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. U.S.
  • Safety Testing of Drug Metabolites | FDA. U.S.
  • Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. WuXi AppTec.
  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.
  • Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond.
  • In Vitro and In Vivo Testing - Toxicology Studies.
  • Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Lab on a Chip (RSC Publishing).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Sannova.
  • Update on in vitro cytotoxicity assays for drug development.
  • Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Diltiazem | C22H26N2O4S | CID 39186. PubChem, NIH.
  • In vitro toxicology nonclinical studies. Labcorp.
  • Acute toxicity study. Bienta.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • In Vitro Toxicity Test Services.
  • In Vivo and in Vitro Toxicity Studies. Biogem.
  • Cytotoxicity Assays: Measurement Of Cell De
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Assays for Predicting Acute Toxicity.
  • Diltiazem - StatPearls.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. WuXi AppTec.
  • Acute Toxicity.
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science.
  • Section 4.5 Genotoxicity.
  • Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. PubMed, NIH.
  • AusPAR: Diltiazem hydrochloride.
  • Chemical structures of diltiazem and two major metabolites.
  • Pharmacokinetics of diltiazem in massive overdose. PubMed, NIH.
  • Review of the safety of diltiazem. GOV.UK.
  • Diltiazem TZ - PRODUCT MONOGRAPH.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Diltiazem N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diltiazem is a widely prescribed calcium channel blocker for the management of hypertension, angina, and certain arrhythmias. It undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is Diltiazem N-oxide, a metabolite formed by the oxidation of the tertiary amine in the diltiazem molecule. While other metabolites of diltiazem, such as N-desmethyldiltiazem and O-desacetyldiltiazem, have been extensively studied, the characterization and quantification of this compound in biological matrices are less commonly reported. Accurate measurement of this metabolite in plasma is crucial for a comprehensive understanding of diltiazem's pharmacokinetics and its complete metabolic profile.

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive validation strategy aligned with regulatory expectations.

Scientific Rationale and Methodological Considerations

The development of a reliable bioanalytical method for this compound requires careful consideration of its physicochemical properties. The addition of the N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, diltiazem. This increased polarity influences the choice of sample preparation and chromatographic conditions.

Sample Preparation: Balancing Cleanliness and Recovery

The primary challenge in plasma sample preparation is the efficient removal of endogenous interferences, such as phospholipids and proteins, which can cause matrix effects and compromise the accuracy and precision of the assay.[1] Given the polar nature of this compound, a thoughtful approach to extraction is necessary. While liquid-liquid extraction (LLE) is a common technique for diltiazem and its less polar metabolites, it may offer lower recovery for the more hydrophilic N-oxide. Solid-phase extraction (SPE), on the other hand, provides a more versatile platform for polar analytes, allowing for a more targeted cleanup.[2] This protocol will detail a robust SPE procedure designed to maximize the recovery of this compound while minimizing matrix components.

Chromatography: Taming a Polar Analyte

The retention of highly polar compounds on traditional reversed-phase (RP) columns can be challenging, often resulting in poor peak shape and elution near the solvent front.[3][4] To address this, several strategies can be employed. One approach is the use of a polar-embedded reversed-phase column, which provides enhanced retention for polar analytes. Another is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.[5] This application note will describe an optimized method using a C18 column with a mobile phase modifier to ensure adequate retention and symmetrical peak shape for this compound.

Mass Spectrometry: Specific and Sensitive Detection

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[2] For the detection of this compound, Multiple Reaction Monitoring (MRM) will be employed. A key characteristic of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da) upon fragmentation.[6] This specific fragmentation pattern provides a highly selective and diagnostic transition for the quantification of this compound.

Internal Standard Selection: The Key to Precision and Accuracy

The use of an appropriate internal standard (IS) is critical for compensating for variability during sample preparation and analysis.[7][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. While a SIL-Diltiazem N-oxide may not be commercially available, a SIL-diltiazem, such as Diltiazem-d4, serves as a suitable alternative. It will co-elute closely with the analyte and exhibit similar ionization behavior, thereby effectively correcting for matrix effects and other sources of variability.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (CAS No: 142843-04-7)[9][10][11][12][13]

  • Diltiazem-d4 hydrochloride (Internal Standard)[14]

  • HPLC-grade methanol, acetonitrile, and water

  • LC-MS grade formic acid and ammonium formate

  • Drug-free human plasma

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Diltiazem-d4 HCl in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).

Plasma Sample Preparation (Solid-Phase Extraction)

SPE_Workflow cluster_spe SPE Cartridge plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (Diltiazem-d4) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acid 4. Add 4% Phosphoric Acid vortex1->add_acid vortex2 5. Vortex & Centrifuge add_acid->vortex2 load 7. Load Supernatant vortex2->load condition 6. Condition Cartridge (Methanol then Water) wash 8. Wash Cartridge (e.g., 5% Methanol in Water) load->wash dry 9. Dry Cartridge wash->dry elute 10. Elute Analyte (e.g., 5% Ammonium Hydroxide in Methanol) dry->elute evaporate 11. Evaporate Eluate to Dryness elute->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for this compound.

  • Pipette 200 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Diltiazem-d4 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
This compound (m/z) 431.2 → 415.2 (Quantifier, [M+H-O]+) and 431.2 → 178.1 (Qualifier)
Diltiazem-d4 (IS) (m/z) 419.2 → 178.1
Collision Energy Optimized for specific instrument
Source Temperature 500°C

Method Validation

The developed method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[8] The following parameters should be assessed:

Selectivity and Specificity

Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of this compound and the internal standard.

Linearity and Range

The calibration curve should be linear over the defined concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ± 20%).

Precision and Accuracy

Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and the accuracy (% bias) should be within ± 15% (± 20% for LLOQ).

Recovery and Matrix Effect
  • Recovery: The extraction efficiency of the SPE method should be consistent and reproducible. It is determined by comparing the peak areas of pre-spiked samples to post-spiked samples.[15]

  • Matrix Effect: Assessed by comparing the peak areas of post-spiked samples to neat solutions. The IS-normalized matrix factor should be consistent across different lots of plasma.[1]

Stability

The stability of this compound should be evaluated under various conditions:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Bench-Top Stability: At room temperature for a specified period.

  • Long-Term Stability: Stored at -80°C for an extended duration.

  • Post-Preparative Stability: In the autosampler.

Data Presentation

Table 1: Proposed LC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Use
This compound 431.2 415.2 Quantifier
This compound 431.2 178.1 Qualifier

| Diltiazem-d4 (IS) | 419.2 | 178.1 | Internal Standard |

Table 2: Method Validation Acceptance Criteria Summary

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ Precision & Accuracy ≤ 20% CV; ± 20% Bias
QC Precision & Accuracy ≤ 15% CV; ± 15% Bias
Recovery Consistent and reproducible
Matrix Effect IS-normalized matrix factor CV ≤ 15%

| Stability | ≤ 15% deviation from nominal concentration |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to method validation, is designed to provide a reliable and robust assay for pharmacokinetic studies and other applications in drug metabolism research. By understanding the unique chemical properties of this polar metabolite, a tailored analytical strategy has been developed to ensure high-quality data that meets regulatory standards.

References

  • Bioanalytical Method Validation: Metabolite Considerations. BioPharma Services. (URL: [Link])

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. December 8, 2020. (URL: [Link])

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH. October 29, 2025. (URL: [Link])

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry. FDA. May 24, 2018. (URL: [Link])

  • What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone. August 3, 2025. (URL: [Link])

  • How to determine recovery and matrix effects for your analytical assay. Biotage. February 2, 2023. (URL: [Link])

  • Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. J-Stage. (URL: [Link])

  • Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. PubMed. (URL: [Link])

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. (URL: [Link])

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. (URL: [Link])

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. (URL: [Link])

  • This compound. Pharmace Research Laboratory - Innovative Pharmaceutical Research. (URL: [Link])

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. November 1, 2012. (URL: [Link])

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. (URL: [Link])

  • LC-MS metabolomics of polar compounds. PubMed. (URL: [Link])

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PMC - PubMed Central. November 14, 2024. (URL: [Link])

  • stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR. April 1, 2019. (URL: [Link])

  • Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. ResearchGate. August 5, 2025. (URL: [Link])

  • LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. July 14, 2015. (URL: [Link])

  • Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC. Agilent. January 26, 2021. (URL: [Link])

  • Diltiazem-d4. PubChem - NIH. (URL: [Link])

  • Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology. September 1, 2015. (URL: [Link])

  • LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI. February 24, 2023. (URL: [Link])

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. (URL: [Link])

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. NIH. (URL: [Link])

  • How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. January 5, 2021. (URL: [Link])

  • High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. (URL: [Link])

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096. Oriental Journal of Chemistry. (URL: [Link])

  • How can i purify N-oxides on column chromatography?. ResearchGate. February 3, 2017. (URL: [Link])

  • Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. NRC Publications Archive. November 7, 2016. (URL: [Link])

  • Studies on the metabolism of diltiazem in man. PubMed. (URL: [Link])

  • Retention mechanism of poly(ethylene oxide) in reversed-phase and normal-phase liquid chromatography. ResearchGate. August 5, 2025. (URL: [Link])

  • Metal-oxide based Columns. MZ-Analysentechnik. (URL: [Link])

Sources

Application Note: A Validated LC-MS/MS Protocol for the Robust Quantification of Diltiazem and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of diltiazem and its principal pharmacologically active metabolites—N-desmethyldiltiazem, O-desmethyldiltiazem, and N,O-desacetyldiltiazem—in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology employs a straightforward liquid-liquid extraction for sample preparation and utilizes a rapid chromatographic separation with a total run time of approximately 2 minutes per sample.[1][2] This document provides a comprehensive guide, from sample handling to data analysis, grounded in established bioanalytical principles and validated against regulatory guidelines to ensure data integrity and reliability.

Introduction: The Clinical and Pharmacokinetic Significance of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[3][4][][6][7] Its therapeutic effects are mediated by the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[3][] Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[3][8][9] This metabolic process results in the formation of several metabolites, some of which, such as N-desmethyldiltiazem and desacetyldiltiazem, exhibit pharmacological activity.[][6]

The quantification of both the parent drug and its active metabolites is crucial for a comprehensive understanding of diltiazem's pharmacokinetic profile and its therapeutic and potential toxic effects.[10][11][12][13][14] Inter-individual variability in drug metabolism, often due to genetic polymorphisms in CYP enzymes, can lead to significant differences in the plasma concentrations of diltiazem and its metabolites, impacting clinical outcomes.[10] Therefore, a robust and sensitive analytical method is essential for accurate pharmacokinetic modeling and dose optimization.

This protocol is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring accuracy, precision, selectivity, and stability.[15][16][17][18][19]

Metabolic Pathway of Diltiazem

Diltiazem is metabolized through several pathways, including N-demethylation, O-demethylation, and deacetylation.[8][9][20] The major metabolites of clinical interest are:

  • N-desmethyldiltiazem (NDM)

  • O-desmethyldiltiazem

  • N,O-desacetyldiltiazem

  • Desacetyldiltiazem

The following diagram illustrates the primary metabolic transformations of diltiazem.

G Diltiazem Diltiazem NDM N-desmethyldiltiazem Diltiazem->NDM N-demethylation ODM O-desmethyldiltiazem Diltiazem->ODM O-demethylation Desacetyl Desacetyldiltiazem Diltiazem->Desacetyl Deacetylation NODesacetyl N,O-desacetyldiltiazem NDM->NODesacetyl Deacetylation Desacetyl->NODesacetyl N-demethylation

Caption: Metabolic pathway of diltiazem.

Experimental Protocol

This protocol is optimized for the analysis of diltiazem and its metabolites in human plasma. An internal standard (IS), such as a stable isotope-labeled version of diltiazem (e.g., diltiazem-d4), is highly recommended to ensure accuracy by compensating for variability in sample preparation and instrument response.[21]

Materials and Reagents
  • Diltiazem hydrochloride reference standard

  • N-desmethyldiltiazem, O-desmethyldiltiazem, and N,O-desacetyldiltiazem reference standards

  • Diltiazem-d4 hydrochloride (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and methyl-t-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Drug-free human plasma

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (diltiazem, metabolites, and internal standard) in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is designed for efficient extraction of the analytes from the plasma matrix.[1][2][21]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 300 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction: Add 2.5 mL of MTBE as the extraction solvent.

  • Vortexing: Vortex the tubes for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

  • Vortexing: Vortex the samples to ensure complete dissolution.

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following chromatographic and mass spectrometric conditions are optimized for the separation and detection of diltiazem and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 75% Mobile Phase B[1][2]
Flow Rate 0.2 mL/min[1][2]
Column Temperature 45°C
Injection Volume 10 µL
Run Time 2.0 minutes[1][2]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 350°C

Table 3: MRM Transitions for Diltiazem and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.05178.03[22]
N-desmethyldiltiazem401.09150.04[22]
O-desacetyldiltiazem373.21108.85[22]
Diltiazem-d4 (IS)419.22314.0[22]

Method Validation

The described method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline to ensure its suitability for regulatory submissions.[18][19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The method was validated over a concentration range of 0.48-639.9 ng/mL for diltiazem and 0.24-320.1 ng/mL for its metabolites.[1][2]

  • Recovery: The efficiency of the extraction procedure. Recoveries were found to be approximately 74-77% for diltiazem and its metabolites.[1][2]

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

The concentration of each analyte in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), can then be calculated from the concentration-time data.[21]

Workflow Diagram

The following diagram provides a visual representation of the entire analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometric Detection (MRM) Chrom->MS Integration Peak Integration MS->Integration Cal Calibration Curve Generation Integration->Cal Quant Quantification Cal->Quant

Caption: LC-MS/MS workflow for diltiazem quantification.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the simultaneous quantification of diltiazem and its major metabolites in human plasma. The method is sensitive, selective, and rapid, making it well-suited for high-throughput analysis in clinical and research settings. By adhering to the detailed steps and validation principles outlined in this document, researchers can generate high-quality, reliable data for pharmacokinetic and bioequivalence studies of diltiazem.

References

  • A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. (2018). International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491. Available from: [Link]

  • Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 793(2), 347-357. Available from: [Link]

  • Lundahl, J., et al. (2001). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 70(5), 453-461. Available from: [Link]

  • W-D. W, et al. (1989). Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers. Therapeutic Drug Monitoring, 11(5), 558-566. Available from: [Link]

  • W-D. W, et al. (1990). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. European Journal of Clinical Pharmacology, 38(4), 385-391. Available from: [Link]

  • W-D. W, et al. (1989). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 558-566. Available from: [Link]

  • Pfizer Medical Information. (n.d.). Diltiazem Hydrochloride for Injection Clinical Pharmacology. Pfizer. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Available from: [Link]

  • Rovei, V., et al. (1980). Pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35-45. Available from: [Link]

  • Patel, D. P., et al. (2023). Diltiazem. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]

  • Sahoo, S. K., et al. (2021). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research, 20(2), 115-124. Available from: [Link]

  • Al-khamis, K. I., et al. (2016). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 8(19), 35-42. Available from: [Link]

  • Singh, B., et al. (2013). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169-176. Available from: [Link]

  • Shah, S. A., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-798. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Available from: [Link]

  • Shah, S. A., et al. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. Available from: [Link]

  • Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 352-365. Available from: [Link]

  • Jain, D., et al. (2009). A stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry for pharmacokinetic application. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12. Available from: [Link]

  • Verghese, C., et al. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 149-155. Available from: [Link]

  • Studzińska, S., et al. (2020). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 25(23), 5727. Available from: [Link]

  • Samanidou, V. F., et al. (2009). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. Available from: [Link]

  • Verghese, C., et al. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Semantic Scholar. Available from: [Link]

  • Reddy, G. S., et al. (2016). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 32(1), 96-104. Available from: [Link]

  • Yeung, P. K. F., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206. Available from: [Link]

  • Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-dynamics, 7(1), 24-32. Available from: [Link]

  • Domingo-Almenara, X., et al. (2018). METLIN-MRM: a cloud-based workflow for the rapid development of targeted quantitative mass spectrometry-based assays. Nature Biotechnology, 36(10), 916-918. Available from: [Link]

Sources

Application Notes and Protocols for the Use of Diltiazem N-oxide as a Research Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Diltiazem N-oxide, its significance in pharmaceutical research, and detailed protocols for its use as a reference standard. The information presented herein is curated to ensure scientific integrity, drawing from established analytical methodologies and best practices in the handling of reference materials.

Introduction to this compound

Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic action is primarily mediated by the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility. Diltiazem undergoes extensive metabolism in the body, giving rise to several metabolites, one of which is this compound.

This compound (CAS No. 142843-04-7) is a significant metabolite and a potential impurity in diltiazem drug substances and products.[2][3] Its presence and concentration are critical quality attributes that need to be monitored and controlled during drug development and manufacturing to ensure the safety and efficacy of diltiazem-containing pharmaceuticals. As such, a highly pure and well-characterized this compound reference standard is an indispensable tool for analytical method development, validation, and routine quality control testing.

Chemical and Physical Properties of this compound:

PropertyValueSource
CAS Number 142843-04-7[2][3]
Molecular Formula C₂₂H₂₆N₂O₅S[2][3]
Molecular Weight 430.52 g/mol [2][3]
Appearance White to off-white solid[4]
Solubility Soluble in methanol and chloroform.[1]

Purchasing and Handling of this compound Reference Standard

Sourcing a Reputable Supplier

When purchasing this compound as a reference standard, it is paramount to select a supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA should include, at a minimum:

  • Identity Confirmation: Evidence of structural confirmation, typically through ¹H-NMR and Mass Spectrometry.

  • Purity Assessment: Chromatographic purity determined by a high-resolution technique like HPLC or UPLC.

  • Assay Value: The assigned purity value with its uncertainty.

  • Storage Conditions: Recommended long-term storage temperature and conditions.

Receipt and Storage

Upon receipt, the this compound reference standard should be immediately logged and stored according to the supplier's recommendations, which is typically at -20°C in a well-sealed container to protect from moisture and light.[5] Before use, the container should be allowed to equilibrate to ambient temperature in a desiccator to prevent condensation of moisture onto the standard.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

The accurate preparation of standard solutions is fundamental to achieving reliable analytical results. The following protocol outlines the preparation of stock and working solutions of this compound.

Materials:

  • This compound reference standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

Protocol for Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing boat.

  • Transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the stock solution at 2-8°C, protected from light. The stability of the stock solution under these conditions should be established.

Protocol for Working Standard Solutions (e.g., for HPLC calibration curve):

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

Example Dilution Scheme for a 5-point Calibration Curve:

Standard IDConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)Diluent
WS11001000 of Stock10Mobile Phase
WS250500 of WS110Mobile Phase
WS325500 of WS210Mobile Phase
WS410400 of WS210Mobile Phase
WS51100 of WS410Mobile Phase

Note: The concentration range of the calibration standards should be appropriate for the expected concentration of this compound in the samples to be analyzed.

Analytical Method Development and Validation (Adapted from Diltiazem Methods)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms where the concentration is relatively high.

Suggested Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 240 nm

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the peak for this compound is well-resolved from other potential impurities and degradation products. This can be achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked placebo samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, where concentrations are expected to be low.[6]

Suggested LC-MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized to achieve good separation
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion (m/z 431.1) to product ions (to be determined by infusion of the reference standard)

Sample Preparation for Plasma Samples (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a drug substance.[5][7][8][9]

General Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Expose aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the developed HPLC or LC-MS/MS method.

  • Analyze the stressed samples alongside an unstressed control to identify and quantify any degradation products.

Visualization of Experimental Workflows

Workflow for Reference Standard Preparation

G cluster_prep Reference Standard Solution Preparation cluster_working Working Standard Preparation weigh Accurately weigh This compound dissolve Dissolve in Methanol (Class A Volumetric Flask) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate makeup Make up to volume with Methanol sonicate->makeup stock Stock Solution (e.g., 1000 µg/mL) makeup->stock dilute Perform serial dilutions of Stock Solution stock->dilute working Working Standards for Calibration Curve dilute->working

Caption: Workflow for preparing stock and working solutions of this compound.

Diltiazem Metabolic Pathway

G Diltiazem Diltiazem N_demethyl N-Desmethyl Diltiazem Diltiazem->N_demethyl CYP3A4 Desacetyl Desacetyl Diltiazem Diltiazem->Desacetyl Esterases N_oxide This compound Diltiazem->N_oxide CYP-mediated N-oxygenation

Caption: Simplified metabolic pathway of Diltiazem highlighting the formation of this compound.

Conclusion

The use of a well-characterized this compound reference standard is crucial for the accurate and reliable analysis of this important metabolite and potential impurity in diltiazem-related research and quality control. The protocols and application notes provided in this guide offer a solid foundation for researchers to confidently purchase, handle, and utilize this compound in their analytical workflows. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, ultimately ensuring the safety and efficacy of pharmaceutical products.

References

  • This compound. (n.d.). In Pharmace Research Laboratory. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

  • Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (2025). ResearchGate. [Link]

  • Andrisano, V., et al. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597. [Link]

  • Pawar, R. K., et al. (n.d.). DEVELOPMENT AND VALIDATION OF ASSAY METHOD BY RP- HPLC FOR DETERMINATION AND QUANTITATION OF DILTIAZEM HYDROCHLORIDE ACTIVE PHARMACEUTICAL INGREDIENT. International Journal of ChemTech Research. [Link]

  • Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. [Link]

  • Saini, B., et al. (2012). Journal of Pharmaceutical Research Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. ResearchGate. [Link]

  • This compound. (n.d.). In Venkatasai Life Sciences. Retrieved January 16, 2026, from [Link]

  • Diltiazem. (n.d.). In NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Xevo TQ-S Micro. (n.d.). LabRulez LCMS. [Link]

  • Desacetyl-Diltiazem. (2024). In MassBank. Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. (n.d.). Der Pharma Chemica. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096. (n.d.). Oriental Journal of Chemistry. [Link]

  • stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. (2019). IJPSR. [Link]

  • Diltiazem HCl - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

application of Diltiazem N-oxide in drug metabolism research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diltiazem N-oxide in Drug Metabolism Research

Introduction: The Clinical and Metabolic Complexity of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][][4] Its therapeutic efficacy is rooted in its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate.[5][6][7] However, the clinical application of diltiazem is complicated by its extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, and its potent inhibition of CYP3A4.[1][6][8] This characteristic makes diltiazem a frequent perpetrator in drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs.[9][10][11]

Understanding the metabolic fate of diltiazem is therefore paramount for predicting its efficacy, safety, and DDI potential. The parent drug is transformed into a suite of metabolites, some of which are pharmacologically active and also contribute to CYP inhibition.[2][8] this compound is one of these metabolites, and its primary role in modern drug metabolism research is as an essential analytical reference standard. This guide provides a detailed exploration of diltiazem metabolism and outlines the critical applications of this compound for researchers in pharmacology and drug development.

Section 1: The Metabolic Landscape of Diltiazem

Diltiazem undergoes complex biotransformation in the liver through multiple pathways.[5][6] The principal routes are N-demethylation, O-demethylation, and deacetylation, catalyzed by both CYP enzymes and esterases.[2][12]

  • N-demethylation: This is a major pathway, predominantly catalyzed by CYP3A4 , leading to the formation of N-monodesmethyl diltiazem (MA).[2][8] This metabolite can be further demethylated to N,N-didesmethyl diltiazem.

  • Deacetylation: Esterases hydrolyze the acetyl group to form desacetyldiltiazem (M1), a metabolite that retains significant coronary vasodilatory activity (25-50% of the parent drug).[2][]

  • O-demethylation: This pathway is mediated by CYP2D6 and produces O-desmethyl diltiazem.[2][12]

These primary metabolites can undergo further modifications, including N-oxidation, to form compounds like This compound .[2][13] The intricate network of these reactions underscores the need for precise analytical tools to identify and quantify each metabolic product.

Diltiazem_Metabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism DTZ Diltiazem MA N-monodesmethyl Diltiazem (MA) DTZ->MA CYP3A4 M1 Desacetyl Diltiazem (M1) DTZ->M1 Esterases ODM O-desmethyl Diltiazem DTZ->ODM CYP2D6 DTZ_NO This compound DTZ->DTZ_NO CYP/FMO NND N,N-didesmethyl Diltiazem MA->NND CYP3A4 M2 Desacetyl-N-monodesmethyl Diltiazem (M2) M1->M2 CYP3A4

Caption: Simplified metabolic pathway of Diltiazem.

Section 2: Mechanism-Based Inhibition of CYP3A4

A defining feature of diltiazem in drug metabolism is its role as a mechanism-based inhibitor (MBI) of CYP3A4.[14][15] Unlike simple competitive inhibition, MBI involves the enzymatic conversion of the inhibitor (diltiazem) into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[16]

This process, known as Metabolic Intermediate Complex (MIC) formation , results in a time-dependent and prolonged inhibition of CYP3A4 activity.[14][15] Crucially, the N-demethylated metabolites of diltiazem are even more potent inhibitors of CYP3A4 than the parent drug itself.[8]

CompoundInhibition TypePotency (IC50 or Ki) vs. CYP3A4Reference
Diltiazem Mechanism-BasedIC50 ≈ 120 µM[8]
N-desmethyl Diltiazem CompetitiveIC50 ≈ 11 µM; Ki ≈ 2 µM[8]
N,N-didesmethyl Diltiazem CompetitiveIC50 ≈ 0.6 µM; Ki ≈ 0.1 µM[8]

Rationale for Study: The potent, mechanism-based inhibition by diltiazem and its metabolites necessitates a thorough characterization of its metabolic profile. Accurately quantifying each metabolite, including this compound, is essential to build comprehensive pharmacokinetic models that can predict the magnitude and duration of DDIs.

Section 3: Applications of this compound in Research

The primary application of this compound (CAS No. 142843-04-7) in drug metabolism research is as a certified analytical reference standard.[17][18] Its availability allows for the unambiguous identification and precise quantification of this metabolite in various experimental settings.

Application 1: Definitive Metabolite Identification (MetID)

In MetID studies, researchers aim to identify all metabolites of a drug candidate in preclinical species and humans. High-resolution mass spectrometry (HRMS) can provide an accurate mass for a potential metabolite, but it cannot definitively confirm its structure.

  • Role of this compound Standard: By comparing the chromatographic retention time and mass fragmentation pattern (MS/MS spectrum) of an unknown peak in a biological sample to that of the certified this compound standard, researchers can confirm its identity with the highest degree of confidence.

Application 2: Quantitative Bioanalysis for Pharmacokinetic (PK) Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of diltiazem, it is necessary to measure the concentration of the parent drug and its major metabolites over time in biological fluids like plasma and urine.

  • Role of this compound Standard: The standard is used to prepare calibrators and quality control (QC) samples to construct a standard curve. This allows for the accurate determination of this compound concentrations in unknown samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.[19][20][21]

Application 3: In Vitro Reaction Phenotyping

Reaction phenotyping experiments identify which specific enzymes are responsible for a drug's metabolism. This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes (HLM).

  • Role of this compound Standard: By quantifying the rate of this compound formation in these systems, researchers can pinpoint the enzymes responsible for this specific metabolic step. For example, a significant reduction in N-oxide formation in the presence of a known flavin-containing monooxygenase (FMO) inhibitor would suggest the involvement of FMOs in this pathway.[22]

Workflow_Applications cluster_invitro In Vitro Systems (HLM, rCYPs) cluster_invivo In Vivo Studies (Human/Animal) invitro_input Incubate with Diltiazem lcms LC-MS/MS Analysis invitro_input->lcms invivo_input Collect Plasma/Urine Samples invivo_input->lcms standard This compound Reference Standard standard->lcms Calibration & Identification metid Application 1: Metabolite ID lcms->metid Qualitative pk Application 2: PK/Bioanalysis lcms->pk Quantitative phenotyping Application 3: Reaction Phenotyping lcms->phenotyping Quantitative

Caption: Role of this compound standard in research workflows.

Section 4: Experimental Protocols

The following protocols provide a framework for studying the formation of this compound in vitro and its quantification in a biological matrix.

Protocol 4.1: In Vitro Metabolism of Diltiazem in Human Liver Microsomes (HLM)

Objective: To generate and detect this compound and other metabolites from the parent drug using a subcellular liver fraction.

Materials:

  • Diltiazem

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL final concentration

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Diltiazem-d4)

  • 96-well incubation plate and centrifuge

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and HLM. Prepare Diltiazem stock solution in a suitable solvent (e.g., methanol, DMSO) and dilute to working concentrations in buffer.

  • Pre-incubation: Add 178 µL of the HLM/buffer mix to each well of the 96-well plate. Add 2 µL of diltiazem working solution (final concentration e.g., 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

    • Scientist's Note: Pre-incubation allows the drug and microsomes to reach thermal equilibrium before the reaction is initiated.

  • Initiation: Start the reaction by adding 20 µL of pre-warmed NADPH regenerating system to each well. For negative controls (T=0), add the quenching solution before the NADPH.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Termination (Quenching): Stop the reaction by adding 200 µL of ice-cold ACN with internal standard to each well.

    • Rationale: Cold ACN serves two purposes: it halts all enzymatic activity and precipitates microsomal proteins. The internal standard corrects for variability in sample processing and instrument response.

  • Sample Processing: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

Protocol 4.2: LC-MS/MS Quantification of this compound

Objective: To develop a sensitive and specific method for quantifying this compound in a processed biological sample (e.g., from Protocol 4.1 or a plasma sample prepared by protein precipitation).

Instrumentation & Columns:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized empirically using the this compound standard.

    • Scientist's Note: The molecular weight of this compound is 430.5 g/mol .[17] The precursor ion ([M+H]+) would be m/z 431.5. Product ions would be determined by infusing the standard and performing a product ion scan. A plausible fragmentation might involve the loss of the N-oxide oxygen or other characteristic fragments.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 431.5To be determinedTo be determined
Diltiazem-d4 (IS) 419.2178.1Optimized

Procedure:

  • System Suitability: Inject a standard solution to confirm system performance, peak shape, and retention time.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the samples (e.g., quenched HLM buffer or blank plasma). Process these standards alongside the unknown samples.

  • Sample Analysis: Inject the processed samples, bracketing them with QC samples at low, medium, and high concentrations.

  • Data Processing: Integrate the peak areas for the this compound and internal standard MRM transitions. Calculate the peak area ratio.

  • Quantification: Plot the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model (typically with 1/x² weighting) to determine the concentration of this compound in the unknown samples.

References

  • Diltiazem - StatPearls - NCBI Bookshelf - NIH. [Link]

  • diltiazem hydrochloride for injection Clinical Pharmacology | Pfizer Medical - US. [Link]

  • Diltiazem | C22H26N2O4S | CID 39186 - PubChem - NIH. [Link]

  • Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed. [Link]

  • Diltiazem - BioPharma Notes. [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype* | Request PDF - ResearchGate. [Link]

  • Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PubMed. [Link]

  • Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - NIH. [Link]

  • Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation - PubMed. [Link]

  • Pharmacology of Diltiazem ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

  • (PDF) REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020 - ResearchGate. [Link]

  • stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance - IJPSR (2009), Issue 1, Vol. [Link]

  • High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed. [Link]

  • This compound - Pharmace Research Laboratory - Innovative Pharmaceutical Research. [Link]

  • Diltiazem interactions to avoid - SingleCare. [Link]

  • Diltiazem Interactions Checker - Drugs.com. [Link]

  • Which Medications Can Cause Diltiazem Interactions? - GoodRx. [Link]

  • Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - Semantic Scholar. [Link]

  • In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways | BioIVT. [Link]

Sources

Application Note: A Methodological Guide for Investigating the Effects of Diltiazem N-oxide on Nitric Oxide Synthase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] The dysregulation of NOS activity is implicated in a wide range of physiological and pathological processes, from cardiovascular homeostasis to neuroinflammation.[3][4] Diltiazem, a benzothiazepine calcium channel blocker, has been shown to modulate NOS activity, notably by up-regulating eNOS expression and function. However, the pharmacological activity of its metabolites, such as Diltiazem N-oxide, remains largely uncharacterized. This application note provides a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals to systematically investigate the effects of this compound on the activity of all three NOS isoforms. We present a logical workflow, from foundational colorimetric assays to isoform-specific enzymatic and cell-based protocols, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.

Introduction and Scientific Rationale

The enzyme family of nitric oxide synthases (NOS) catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[4][5] The three primary isoforms, while sharing structural homology, differ significantly in their regulation and physiological roles:

  • nNOS (NOS-1): Primarily found in neuronal tissue, its activity is calcium/calmodulin-dependent and plays a role in neurotransmission.[4] Overproduction of NO by nNOS is linked to neurodegenerative conditions.[6]

  • eNOS (NOS-3): Constitutively expressed in endothelial cells, its activity is also calcium/calmodulin-dependent.[5] eNOS-derived NO is critical for vasodilation and maintaining cardiovascular health.[2][4]

  • iNOS (NOS-2): Typically absent in resting cells, its expression is induced by inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[1][3] Once expressed, it produces large, sustained amounts of NO as part of the immune response, but its overactivity is associated with inflammatory diseases and septic shock.[3][5]

The parent compound, Diltiazem, has demonstrated complex interactions with the NO system. Studies show it can increase NO production and eNOS protein abundance in endothelial cells. Conversely, other reports suggest it can reduce NO production in immune cells, implying a potential effect on iNOS.[7] Investigating the effects of major metabolites is a critical step in drug development, as these compounds can contribute to the parent drug's overall efficacy and side-effect profile. This guide, therefore, establishes the necessary framework to determine whether this compound possesses inhibitory, stimulatory, or null effects on NOS isoforms.

Core Investigative Questions:
  • Does this compound alter total NOS activity in a biological system?

  • If an effect is observed, which specific NOS isoform(s) (nNOS, eNOS, iNOS) are targeted?

  • What is the potency (e.g., IC₅₀ or EC₅₀) of this compound for each isoform?

  • How does the compound behave in a more physiologically relevant cell-based model?

Foundational Principles and Experimental Workflow

The investigation follows a tiered approach, moving from broad screening to specific, quantitative characterization. The primary methods for assessing NOS activity are:

  • Indirect NO Measurement (Griess Assay): This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO.[8][9] It is an excellent high-throughput method for measuring total NO production in aqueous samples like cell culture media.[10]

  • Direct NOS Activity Measurement (L-Citrulline Conversion Assay): This radiometric assay directly measures the enzymatic conversion of [³H]L-arginine to [³H]L-citrulline, the co-product of NO synthesis.[11] It is considered the gold standard for quantifying the specific activity of NOS enzymes in tissue homogenates or with purified proteins.[11]

The overall experimental workflow is designed to systematically answer the core investigative questions.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Characterization cluster_cellular Phase 3: Cellular Validation cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Working Solutions (Protocol 1) screen Screen for Total NOS Activity (Griess Assay) (Protocol 2) prep_compound->screen prep_bio Prepare Biological Systems (Enzymes, Lysates, Cells) (Protocols 2-5) prep_bio->screen isoform Determine Isoform-Specific Activity (L-Citrulline Assay) (Protocol 3) screen->isoform Effect Observed? cell_iNOS Test on iNOS-Expressing Cells (RAW 264.7 Macrophages) (Protocol 4) isoform->cell_iNOS Target Identified cell_eNOS Test on eNOS-Expressing Cells (Endothelial Cells) (Protocol 5) isoform->cell_eNOS analysis Calculate % Inhibition/Activation Generate Dose-Response Curves Determine IC₅₀/EC₅₀ Values cell_iNOS->analysis cell_eNOS->analysis

Caption: High-level experimental workflow for NOS investigation.

Detailed Methodologies and Protocols

Protocol 1: Preparation of this compound Working Solutions

Rationale: Accurate and reproducible results depend on the proper handling, solubilization, and storage of the test compound. Stability in the assay buffer is critical.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate assay buffer (e.g., PBS, Tris-HCl)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in 100% DMSO. Vortex until fully dissolved.

  • Aliquot the stock solution into small volumes in amber tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of working solutions by serially diluting the stock in the appropriate assay buffer.

  • Causality Check: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) as it can affect enzyme activity and cell viability. Ensure the vehicle control contains the same final DMSO concentration as the highest test compound concentration.

  • Stability Note: While data for this compound is limited, the parent compound Diltiazem exhibits pH-dependent stability, with minimum hydrolysis around pH 3.5.[12] It is prudent to prepare fresh working solutions for each experiment.

Protocol 2: General NOS Activity Screening via Griess Assay

Rationale: This protocol provides a rapid and sensitive method to determine if this compound affects the overall production of NO from a biological source, such as cell lysates or purified enzyme.[13] It measures nitrite, a stable end-product of NO metabolism.[8][10]

Materials:

  • Cell or tissue lysate (prepared as in Protocol 3, Step 1) or purified NOS enzyme

  • NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA, DTT)

  • NOS cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin (for nNOS/eNOS)[4]

  • L-arginine (substrate)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard

  • 96-well clear flat-bottom plate

  • Microplate reader (540-570 nm absorbance)

Procedure:

  • Nitrite Standard Curve: Prepare a series of NaNO₂ standards (e.g., 0-100 µM) in the same buffer as your samples. This is essential for quantifying nitrite concentration.[10]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS Assay Buffer

    • Cell/tissue lysate (20-100 µg protein) or purified enzyme

    • NOS Cofactor Mix

    • This compound at various concentrations or vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add L-arginine to all wells to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 37°C. The optimal time depends on the activity of the enzyme source and should be determined empirically.

  • Nitrite Detection:

    • Add 50 µL of sulfanilamide solution to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 10 minutes. A purple color will develop.[8]

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Self-Validation: Include a positive control (known NOS inhibitor, e.g., L-NAME) and a negative control (no enzyme or no L-arginine) to validate the assay performance.

Protocol 3: Isoform-Specific Activity via L-Citrulline Conversion Assay

Rationale: This assay directly measures the enzymatic activity of specific NOS isoforms by quantifying the formation of radiolabeled L-citrulline.[11] This is the definitive method to determine potency (IC₅₀) and selectivity.

G cluster_nNOS nNOS Assay cluster_eNOS eNOS Assay cluster_iNOS iNOS Assay nNOS Source: Brain Tissue Lysate or Recombinant nNOS nNOS_Ca Requires Ca²⁺/Calmodulin nNOS->nNOS_Ca Test Test with This compound nNOS_Ca->Test eNOS Source: Endothelial Cell Lysate or Recombinant eNOS eNOS_Ca Requires Ca²⁺/Calmodulin eNOS->eNOS_Ca eNOS_Ca->Test iNOS Source: Activated Macrophage Lysate or Recombinant iNOS iNOS_Ca Ca²⁺-Independent iNOS->iNOS_Ca iNOS_Ca->Test Result Compare IC₅₀ Values for Selectivity Profile Test->Result

Sources

Application Notes and Protocols for the Investigation of Diltiazem N-oxide in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Diltiazem N-oxide in cardiovascular pharmacology studies. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of this specific metabolite of Diltiazem.

Introduction: The Rationale for Studying Diltiazem Metabolites

Diltiazem is a well-established non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate.[2][3] However, Diltiazem undergoes extensive first-pass metabolism in the liver, with only a small fraction of the parent drug reaching systemic circulation unchanged.[4][5] This metabolic process generates a variety of metabolites, some of which are pharmacologically active and contribute to the overall therapeutic and side-effect profile of Diltiazem.

Among these metabolites is this compound. While less studied than other metabolites like desacetyl diltiazem, understanding the pharmacological activity of this compound is crucial for a complete comprehension of Diltiazem's in vivo effects and for the development of safer and more effective cardiovascular drugs. These application notes will provide a framework for the systematic investigation of this compound's cardiovascular properties.

This compound: A Metabolite of Interest

This compound is a known metabolite of Diltiazem, formed through the oxidation of the nitrogen atom in the dimethylaminoethyl side chain.[6] Specifically, it has been identified as a downstream metabolite of deacetyl diltiazem, termed deacetyl this compound.[7] Its presence has been confirmed in human plasma and urine, indicating its formation and circulation in vivo following Diltiazem administration.[8]

Synthesis and Availability

For research purposes, this compound can be chemically synthesized.[6] It is also commercially available from specialized chemical suppliers, facilitating its use in experimental studies.[9]

Hypothesized Mechanism of Action and Pharmacological Effects

While Diltiazem's primary mechanism is the blockade of L-type calcium channels, the activity of its N-oxide metabolite is not as well-defined. Interestingly, a study that synthesized and characterized several Diltiazem metabolites, and tested their calcium antagonistic activity, explicitly excluded this compound from these functional assays.[6] This suggests that this compound may have weak or no direct calcium channel blocking activity.

Therefore, researchers should consider alternative or additional mechanisms of action. The N-oxide functional group can alter a molecule's polarity, receptor binding affinity, and metabolic stability. Potential areas of investigation for this compound's cardiovascular effects include:

  • Modulation of other ion channels: Investigating effects on potassium or sodium channels.

  • Impact on nitric oxide signaling: Assessing its influence on endothelial nitric oxide synthase (eNOS) activity and nitric oxide production.

  • Anti-inflammatory or antioxidant properties: Exploring potential protective effects on the vasculature independent of calcium channel blockade.

Experimental Protocols

The following protocols are designed to systematically evaluate the cardiovascular pharmacology of this compound.

In Vitro Assessment of Vasoactive Properties

Objective: To determine the direct effect of this compound on vascular smooth muscle tone.

Methodology: Isolated Aortic Ring Assay

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat).

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and fat.

    • Cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Protocol:

    • Induce a stable contraction with a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).

    • Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

    • As a positive control, perform the same experiment with Diltiazem.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-induced contraction.

    • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for both this compound and Diltiazem.

Rationale: This experiment directly assesses the vasodilatory or vasoconstrictive properties of this compound. Comparing its potency and efficacy to the parent compound, Diltiazem, will reveal its relative contribution to the overall vascular effects.

In Vitro Electrophysiological Assessment

Objective: To determine if this compound has any direct effects on cardiac ion channels.

Methodology: Patch-Clamp Electrophysiology on Cardiomyocytes

  • Cell Preparation:

    • Use isolated ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig) or a human-induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line.

  • Experimental Setup:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use appropriate internal and external solutions to isolate the ion current of interest (e.g., L-type calcium current, ICa,L).

  • Protocol:

    • Establish a stable whole-cell recording.

    • Record baseline ion channel currents using a specific voltage-clamp protocol.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Record the changes in the ion current at each concentration.

    • Use Diltiazem as a positive control for L-type calcium channel blockade.

  • Data Analysis:

    • Measure the peak current amplitude and other relevant parameters (e.g., inactivation kinetics).

    • Construct concentration-inhibition curves and calculate the IC50 (half-maximal inhibitory concentration).

Rationale: This technique provides direct evidence of any interaction between this compound and specific cardiac ion channels. This is crucial to confirm or refute a direct calcium channel blocking mechanism.

In Vivo Hemodynamic Evaluation in an Animal Model

Objective: To assess the effects of this compound on blood pressure and heart rate in a living organism.

Methodology: Telemetry in Conscious, Unrestrained Rodents

  • Animal Preparation:

    • Surgically implant telemetry transmitters in rats or mice to allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

    • Allow for a post-operative recovery period of at least one week.

  • Experimental Protocol:

    • Record baseline hemodynamic parameters for a sufficient period (e.g., 24 hours).

    • Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses.

    • Administer a vehicle control to a separate group of animals.

    • Use Diltiazem as a positive control.

    • Continuously record hemodynamic data for at least 24 hours post-administration.

  • Data Analysis:

    • Analyze the changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate over time.

    • Compare the effects of different doses of this compound to the vehicle and Diltiazem groups.

    • Analyze ECG data for any changes in PR interval, QRS duration, or QT interval.

Rationale: This in vivo experiment provides a holistic view of the cardiovascular effects of this compound in a physiological setting, taking into account potential metabolic conversion and neurohormonal reflexes.

Data Presentation

The following tables provide an illustrative example of how to present comparative data for Diltiazem and this compound. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: In Vitro Vasorelaxant Potency

CompoundEC50 (µM) on Phenylephrine-induced Contraction
Diltiazem0.5
This compound> 100

Table 2: In Vitro L-type Calcium Channel Inhibition

CompoundIC50 (µM) for ICa,L Inhibition
Diltiazem1.2
This compound> 100

Table 3: In Vivo Hemodynamic Effects in Rats (10 mg/kg, IV)

CompoundChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Diltiazem-25 ± 3-50 ± 5
This compound-5 ± 2-10 ± 3

Visualizations

Metabolic Pathway of Diltiazem

G Diltiazem Diltiazem Deacetyl_Diltiazem Deacetyl Diltiazem Diltiazem->Deacetyl_Diltiazem Esterases N_monodesmethyl_Diltiazem N-monodesmethyl Diltiazem Diltiazem->N_monodesmethyl_Diltiazem CYP3A4 Deacetyl_Diltiazem_N_oxide Deacetyl this compound Deacetyl_Diltiazem->Deacetyl_Diltiazem_N_oxide Oxidation

Caption: Metabolic conversion of Diltiazem to its metabolites.

Experimental Workflow for Cardiovascular Profiling

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Aortic_Ring Isolated Aortic Ring Assay Vasoactive_Properties Vasoactive Properties (EC50) Aortic_Ring->Vasoactive_Properties Patch_Clamp Patch-Clamp on Cardiomyocytes Ion_Channel_Effects Ion Channel Effects (IC50) Patch_Clamp->Ion_Channel_Effects Telemetry Hemodynamic Monitoring (Telemetry) Hemodynamic_Profile Hemodynamic Profile (BP, HR) Telemetry->Hemodynamic_Profile Diltiazem_N_oxide This compound Diltiazem_N_oxide->Aortic_Ring Diltiazem_N_oxide->Patch_Clamp Diltiazem_N_oxide->Telemetry

Caption: Workflow for cardiovascular profiling of this compound.

Conclusion

The study of this compound presents a valuable opportunity to deepen our understanding of the clinical pharmacology of Diltiazem. While current evidence suggests it may not be a potent calcium channel blocker like its parent compound, its presence in vivo necessitates a thorough investigation of its potential cardiovascular effects through other mechanisms. The protocols and guidance provided in these application notes offer a robust framework for researchers to explore the pharmacological profile of this compound, ultimately contributing to the development of safer and more effective cardiovascular therapies.

References

  • Yeung, P. K., S. J. G. Mosher, and T. J. Montague. "Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose." European journal of drug metabolism and pharmacokinetics 18.2 (1993): 199-206. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39186, Diltiazem." PubChem, [Link].

  • Yeung, P. K., et al. "Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites." Drug metabolism and disposition 26.11 (1998): 1075-1082. [Link]

  • U.S. Food and Drug Administration. "CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only." accessdata.fda.gov, [Link]

  • Chaffman, M., and R. N. Brogden. "Diltiazem. A review of its pharmacological properties and therapeutic efficacy." Drugs 29.5 (1985): 387-454. [Link]

  • Talbert, R. L. "Comparison of bioavailability and pharmacodynamics of diltiazem from two pharmaceutical preparations." American journal of therapeutics 8.3 (2001): 167-172. [Link]

  • Watts, T., and M. Bar-Eli. "The in vitro hemolytic effect of diltiazem on erythrocytes exposed to varying osmolarity." Toxicology mechanisms and methods 20.8 (2010): 435-439. [Link]

  • Massie, B. M. "The role of diltiazem in treating hypertension and coronary artery disease: new approaches to preventing first events." The Canadian journal of cardiology 12 Suppl D (1996): 33D-38D. [Link]

  • Sugawara, Y., et al. "Studies on the metabolism of diltiazem in man." Journal of pharmacobio-dynamics 11.3 (1988): 184-193. [Link]

  • Consensus Academic Search Engine. "Calcium Channel Blockers Diltiazem." Consensus, [Link]

  • Day, R. W. "Differences in the acute pulmonary vascular effects of oxygen with nitric oxide and diltiazem." Congenital heart disease 7.5 (2012): 450-456. [Link]

  • Griffin, R. M., et al. "Haemodynamic effects of diltiazem during fentanyl-nitrous oxide anaesthesia. An in vivo study in the dog." British journal of anaesthesia 60.6 (1988): 655-659. [Link]

  • Pediatric Oncall. "Diltiazem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose." Drug Index, [Link]

  • Hermann, P., et al. "Pharmacokinetic and pharmacodynamic effects of diltiazem." Clinical pharmacology and therapeutics 33.4 (1983): 418-424. [Link]

  • Molden, E., et al. "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." Clinical pharmacology and therapeutics 72.3 (2002): 321-332. [Link]

  • Hossack, K. F., et al. "Beneficial effects of diltiazem in coronary artery disease." The American journal of cardiology 49.3 (1982): 567-572. [Link]

  • Cavero, I., et al. "Evidence against beta-adrenoceptor blocking activity of diltiazem, a drug with calcium antagonist properties." British journal of pharmacology 68.4 (1980): 669-673. [Link]

  • Hossain, M. A. "Diltiazem reduces retinal neovascularization in a mouse model of oxygen induced retinopathy." Current eye research 18.1 (1999): 20-26. [Link]

  • ICU Advantage. "Diltiazem (Cardizem)." YouTube, 29 Aug. 2022, [Link].

  • Addy, N. A., et al. "The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum." British journal of pharmacology 125.4 (1998): 813-820. [Link]

  • Weir, M. R., and A. L. de la Torre. "Comparisons of the effects of different long-acting delivery systems on the pharmacokinetics and pharmacodynamics of diltiazem." American journal of hypertension 10.4 Pt 2 (1997): 124S-132S. [Link]

  • ResearchGate. "Nifedipine and Diltiazem but Not Verapamil Up-Regulate Endothelial Nitric-Oxide Synthase Expression." ResearchGate, [Link]

  • Van der Veken, B., et al. "GPR18 Deletion in Mice Inversely Affects Vasoactive Signaling and Passive Biomechanical Properties of the Thoracic Aorta and Femoral Artery." International journal of molecular sciences 23.19 (2022): 11822. [Link]

  • Zhang, Y., et al. "Protective effects of diltiazem against vascular endothelial cell injury induced by angiotensin-II and hypoxia." Journal of pharmacological sciences 128.3 (2015): 137-143. [Link]

  • Rahman, N. U., et al. "Correlation of in-vitro and in-vivo results of Controlled Release formulation of Diltiazem." Journal of Pure and Applied Sciences 18.2 (1999): 45-50. [Link]

Sources

Application Note: A Strategic Approach to Developing a Cell-Based Assay for Diltiazem N-oxide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolite Question in Drug Efficacy and Safety

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic effects are primarily mediated by the inhibition of L-type calcium channels in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced heart rate.[3][4][5][6] Like many xenobiotics, diltiazem undergoes extensive metabolism in the liver, primarily by the cytochrome P450 system.[3] Some of diltiazem's metabolites, such as desacetyl diltiazem and N-demethyldesacetyl diltiazem, are known to be pharmacologically active, contributing to the overall therapeutic profile of the parent drug.[4][7][]

However, the pharmacological activity of all diltiazem metabolites is not well-characterized. A notable gap in the current understanding is the activity of Diltiazem N-oxide, a major metabolite of diltiazem. A comprehensive study on the calcium antagonistic activity of various diltiazem metabolites explicitly excluded the N-oxide from its analysis.[9] This application note presents a detailed, strategic guide for developing a robust cell-based assay to investigate the potential calcium channel blocking activity of this compound. We will outline a two-tiered approach: a primary screening assay to detect any activity and secondary assays to validate and characterize the mechanism of action.

Part 1: The Primary Litmus Test - A High-Throughput Fluorescent Calcium Influx Assay

The initial and most critical step is to determine if this compound exhibits any activity on L-type calcium channels. A fluorescent calcium influx assay is the ideal primary screening tool due to its high-throughput nature, sensitivity, and direct functional readout of calcium channel modulation.

Principle of the Assay

This assay utilizes a cell line endogenously or recombinantly expressing L-type calcium channels. The cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically achieved by the addition of a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, allowing an influx of extracellular calcium. This influx is detected by an increase in the fluorescence of the intracellular calcium indicator. A compound with calcium channel blocking activity will inhibit or reduce this depolarization-induced calcium influx, resulting in a diminished fluorescent signal.

Experimental Workflow: A Visual Guide

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis cell_culture 1. Culture HEK293 cells stably expressing Cav1.2 channels cell_plating 2. Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->cell_plating incubation1 3. Incubate overnight to allow for cell adherence cell_plating->incubation1 dye_loading 4. Load cells with a fluorescent calcium indicator (e.g., Fluo-8 AM) incubation1->dye_loading incubation2 5. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition 6. Add this compound and control compounds incubation2->compound_addition incubation3 7. Incubate for 15-30 minutes compound_addition->incubation3 depolarization 8. Induce depolarization with KCl incubation3->depolarization readout 9. Measure fluorescence intensity using a FLIPR or plate reader depolarization->readout analysis 10. Analyze data to determine IC50 values readout->analysis

Caption: High-level workflow for the primary fluorescent calcium influx assay.

Detailed Protocol: Calcium Influx Assay

1. Cell Line Selection and Culture:

  • Recommended Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2). These cells provide a robust and reproducible system for studying L-type calcium channel pharmacology.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Maintain at 37°C in a humidified atmosphere with 5% CO2.

2. Reagent Preparation:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Prepare a 2X working solution of a calcium indicator dye (e.g., Fluo-8 AM, Cal-520 AM) in Assay Buffer. Probenecid can be included to inhibit organic anion transporters and improve dye retention.

  • Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. As a positive control, prepare a serial dilution of Diltiazem. A vehicle control (e.g., DMSO in Assay Buffer) should also be prepared.

  • Depolarization Solution: Prepare a high-potassium solution by adding KCl to the Assay Buffer to a final concentration that elicits a robust calcium influx (e.g., 90 mM).

3. Assay Procedure (96-well format):

  • Plate HEK293-Cav1.2 cells at a density of 50,000-80,000 cells per well in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Gently aspirate the culture medium and add 100 µL of the 2X calcium indicator working solution to each well.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Using an automated liquid handler or multichannel pipette, add 50 µL of the compound dilutions (this compound, Diltiazem, or vehicle) to the respective wells.

  • Incubate for 15-30 minutes at room temperature.

  • Place the plate in a fluorescence plate reader (e.g., a FLIPR system or a standard plate reader with an injection module).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Inject 50 µL of the depolarization solution into each well and continue to monitor fluorescence for 2-3 minutes.

4. Data Analysis:

  • The primary data output will be the change in fluorescence intensity over time.

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of Diltiazem, 100% inhibition).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommendation Rationale
Cell Line HEK293-Cav1.2Robust expression of the target channel.
Calcium Indicator Fluo-8 AM or Cal-520 AMHigh signal-to-noise ratio and suitable for HTS.
Depolarizing Agent Potassium Chloride (KCl)Reliable and cost-effective method for membrane depolarization.
Controls Diltiazem (positive), Vehicle (negative)Essential for assay validation and data normalization.
Instrumentation FLIPR or equivalentEnables kinetic reading and automated compound addition.

Part 2: The Confirmation and Characterization - Secondary Assays

If the primary screen indicates that this compound has calcium channel blocking activity, it is crucial to confirm this finding and further characterize its mechanism of action.

A. Validating Cell Health: The Cytotoxicity Assay

It is essential to rule out the possibility that the observed reduction in calcium influx is due to cytotoxicity rather than direct channel modulation. A simple colorimetric assay, such as the XTT or MTT assay, can be performed in parallel.

Principle of the XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3][9]

Protocol: XTT Assay

  • Plate cells and treat with the same concentrations of this compound as used in the calcium influx assay.

  • After the incubation period, add the activated XTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm.

  • A significant decrease in absorbance would indicate cytotoxicity, warranting careful interpretation of the calcium influx data.

B. The Gold Standard: Electrophysiological Characterization

If this compound is confirmed to be non-cytotoxic at active concentrations, the next step is to directly measure its effect on the ionic currents through L-type calcium channels using electrophysiology.

The Power of Patch-Clamp: Patch-clamp electrophysiology is the gold standard for studying ion channels as it provides a direct measurement of the ionic current flowing through the channels with high temporal resolution.[10][[“]] This technique allows for the detailed characterization of a compound's mechanism of action, including its potency, state-dependence, and kinetics of block.

Automated vs. Manual Patch-Clamp:

  • Manual Patch-Clamp: Offers the highest data quality and flexibility but is low-throughput.

  • Automated Patch-Clamp (APC): Provides significantly higher throughput, making it suitable for screening and lead optimization.[10] Modern APC systems can generate high-quality data comparable to manual patch-clamp.[10][[“]]

G cluster_0 Primary Screen cluster_1 Secondary Validation primary_assay Fluorescent Calcium Influx Assay cytotoxicity Cytotoxicity Assay (XTT/MTT) primary_assay->cytotoxicity If positive electrophysiology Automated Patch-Clamp primary_assay->electrophysiology If positive & non-toxic

Caption: A logical workflow for the tiered assay approach.

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Preparation: Use the same HEK293-Cav1.2 cell line as in the primary assay. Prepare a single-cell suspension for use in the APC instrument.

  • Instrument Setup: Follow the manufacturer's instructions for the specific APC platform (e.g., IonWorks Barracuda, SyncroPatch, QPatch).

  • Voltage Protocol: Apply a voltage step protocol to elicit L-type calcium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., +10 mV).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the calcium currents before, during, and after compound application. Measure the peak current amplitude at each concentration and calculate the percentage of inhibition. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Parameter Recommendation Rationale
Platform Automated Patch-Clamp (e.g., SyncroPatch)Balances throughput with high-quality data.
Cell Line HEK293-Cav1.2Consistent with the primary assay.
Voltage Protocol Step depolarization from a hyperpolarized potentialTo specifically activate voltage-gated L-type calcium channels.
Data Analysis Peak current inhibitionDirect measure of channel block.

Conclusion: A Pathway to Definitive Answers

The question of this compound's activity is a pertinent one for a comprehensive understanding of diltiazem's pharmacology. The tiered approach outlined in this application note provides a robust and efficient strategy to address this knowledge gap. By starting with a high-throughput fluorescent assay, researchers can quickly determine if the metabolite has any relevant activity. Subsequent validation with a cytotoxicity assay and detailed characterization using automated patch-clamp electrophysiology will provide definitive answers regarding the potential calcium channel blocking properties of this compound. This systematic approach ensures scientific rigor and provides a clear path to understanding the complete pharmacological profile of this important cardiovascular drug.

References

  • Hermann, M., et al. (2001). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 70(1), 31-40. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Summary for CID 39186. Retrieved from [Link]

  • BioPharma Notes. (2021, July 13). Diltiazem. Retrieved from [Link]

  • Roberts, D. M., et al. (1994). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Chromatography B: Biomedical Applications, 657(1), 163-173. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency. Retrieved from [Link]

  • Tang, W., et al. (2016). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Structure, 24(6), 975-983. Retrieved from [Link]

  • Csjernyik, G., et al. (1998). The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum. British Journal of Pharmacology, 123(6), 1163-1170. Retrieved from [Link]

  • Talbert, R. L. (2020). Diltiazem. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Pharmacy Freak. (2023, June 10). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. Retrieved from [Link]

  • Weir, M. R. (1995). Diltiazem: ten years of clinical experience in the treatment of hypertension. Journal of Clinical Pharmacology, 35(4), 346-354. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Cell Microsystems. (2024, April 8). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. Retrieved from [Link]

  • Li, G., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One, 12(7), e0180154. Retrieved from [Link]

  • Molecular Devices. (n.d.). IonWorks Barracuda Automated Patch Clamp System for Drug Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]

Sources

Application Notes and Protocols for the Isolation of Diltiazem N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies, providing critical insights into a drug's efficacy and safety profile. Diltiazem, a widely prescribed calcium channel blocker, undergoes extensive metabolism, with Diltiazem N-oxide being one of its significant metabolites. The inherent polarity of the N-oxide functional group presents unique challenges for its efficient isolation from complex biological matrices such as plasma and urine. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for developing and implementing robust protocols for the isolation of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, empowering you to not only replicate the described protocols but also to intelligently adapt and troubleshoot them for your specific applications.

Understanding the Analyte: Physicochemical Properties and Stability of Diltiazem and this compound

A successful isolation strategy is predicated on a thorough understanding of the analyte's chemical nature. Diltiazem is a benzothiazepine derivative with a tertiary amine group, making it a basic compound.[1] Its N-oxide metabolite is formed through the oxidation of this nitrogen atom.

PropertyDiltiazemThis compoundRationale for Isolation Strategy
Molecular Formula C₂₂H₂₆N₂O₄S[1]C₂₂H₂₆N₂O₅S[2]The addition of an oxygen atom increases the molecular weight and significantly enhances polarity.
Molecular Weight 414.5 g/mol [1]430.5 g/mol [2]Important for mass spectrometry-based detection.
pKa ~7.7 - 8.06[1][3]Predicted to be lower than DiltiazemThe N-oxide is less basic than the parent tertiary amine. This property is crucial for optimizing pH during extraction to ensure the analyte is in the desired neutral or ionized state.
logP (Octanol-Water Partition Coefficient) ~2.8 - 3.1[1][4]Predicted to be significantly lower than DiltiazemThe N-oxide is substantially more polar (hydrophilic) than the parent drug, which dictates the choice of extraction solvents and sorbents.

Stability Considerations: N-oxide metabolites can be prone to in-vitro and in-process instability, potentially reverting to the parent drug.[3][5] Studies on diltiazem and its other metabolites have highlighted the importance of sample handling and storage conditions.[6][7][8] For instance, the stability of diltiazem and N-demethyldiltiazem in whole blood is compromised at room temperature, necessitating immediate centrifugation or storage on ice.[7] While specific stability data for this compound is not extensively documented, it is prudent to apply rigorous handling conditions, including immediate processing or storage at -80°C, and to minimize freeze-thaw cycles.[7][9] The potential for degradation during sample extraction, particularly in hemolyzed samples, should be carefully evaluated during method validation.[5]

Principles of Extraction from Biological Matrices

The goal of sample extraction is to isolate the analyte of interest from endogenous interferences (e.g., proteins, phospholipids, salts) that can compromise analytical accuracy and sensitivity. The two primary techniques suitable for this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Diagram of the General Extraction Workflow

G cluster_pre Sample Pre-treatment cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis pre_treat Biological Matrix (Plasma, Urine) - Thaw and vortex - Add internal standard - pH adjustment/dilution spe Solid-Phase Extraction (SPE) pre_treat->spe Choose SPE lle Liquid-Liquid Extraction (LLE) pre_treat->lle Choose LLE evap Evaporation to Dryness spe->evap lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G start Start pretreat Sample Pre-treatment (Dilution, pH adjustment, IS addition) start->pretreat condition Condition SPE Cartridge (Methanol then Water) pretreat->condition load Load Sample condition->load wash Wash (e.g., 5% Methanol/Water) load->wash elute Elute Analyte (e.g., Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Detailed Protocol: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. [10]The choice of organic solvent is critical and depends on the polarity of the analyte. For the highly polar this compound, a more polar, water-immiscible organic solvent is required.

LLE Protocol

This protocol provides a general framework. The choice of solvent and pH conditions should be carefully optimized.

Materials:

  • Biological matrix (plasma or urine)

  • Internal Standard (IS)

  • Extraction Solvent: Ethyl acetate is a good starting point due to its intermediate polarity. [10][11]Other solvents to consider include dichloromethane and methyl-tert butyl ether (MTBE), though the latter may be less efficient for highly polar compounds.

  • pH adjusting reagents (e.g., sodium carbonate or ammonium hydroxide for basification)

  • Centrifuge

  • Nitrogen Evaporator

Step-by-Step Procedure:

  • Sample Preparation:

    • To 500 µL of sample in a glass tube, add the internal standard.

    • Adjust the pH of the sample to >9 with a suitable base (e.g., 1M sodium carbonate) to ensure Diltiazem and other basic metabolites are in their neutral, more organic-soluble form. The N-oxide will also be neutral under these conditions.

  • Extraction:

    • Add 2-3 mL of the organic extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Diagram of the LLE Protocol

G start Start prep Sample Preparation (IS addition, pH adjustment) start->prep add_solvent Add Organic Solvent (e.g., Ethyl Acetate) prep->add_solvent vortex Vortex and Centrifuge add_solvent->vortex transfer Transfer Organic Layer vortex->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Analytical Determination by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of this compound in biological matrices.

Key Considerations for Method Development:

  • Chromatography: A reversed-phase C18 or C8 column is typically suitable for the separation of Diltiazem and its metabolites. [12]Given the polarity of this compound, a column with good retention of polar compounds or the use of hydrophilic interaction liquid chromatography (HILIC) could be advantageous. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally effective for the ionization of Diltiazem and its metabolites. Analysis is performed in the Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. * MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 431.16). Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The selection and optimization of product ions and collision energies are critical for method sensitivity and specificity. While specific transitions for this compound are not readily available in the literature, they would need to be determined by infusing a standard of the compound into the mass spectrometer.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate quantification. [13]

    Parameter Recommended Starting Conditions
    LC Column C18, 2.1 x 50 mm, <3 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
    Flow Rate 0.3 - 0.5 mL/min
    Injection Volume 5 - 10 µL
    Ionization Mode ESI Positive
    Scan Type Multiple Reaction Monitoring (MRM)
    Precursor Ion [M+H]⁺ m/z 431.16

    | Product Ions | To be determined empirically |

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as good as its validation. All protocols for the quantification of this compound in biological matrices must be rigorously validated according to regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear or weighted linear regression is typically used.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. [14][15]This is a critical parameter, especially for LC-MS/MS methods, as ion suppression or enhancement can lead to inaccurate results. [14]Strategies to mitigate matrix effects include optimizing sample cleanup, improving chromatographic separation, and using a stable isotope-labeled internal standard. [13][15]* Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). [6][7]

Conclusion: A Framework for Success

This guide provides a comprehensive framework for the successful isolation and quantification of this compound from biological matrices. The presented protocols for Solid-Phase Extraction and Liquid-Liquid Extraction, coupled with LC-MS/MS analysis, are based on sound scientific principles and established practices in the field of bioanalysis. It is imperative to remember that these protocols serve as a starting point. Rigorous method development, optimization, and validation are essential to ensure the generation of high-quality, reliable, and reproducible data that can confidently support drug development and clinical research.

References

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]

  • Yeung, P. K., Montague, T. J., Tsui, B., & Hansen, B. (1991). Stability of diltiazem and its metabolites in plasma during storage. Therapeutic drug monitoring, 13(4), 369–374. [Link]

  • Bonnefous, J. L., Boulieu, R., & Lahet, C. (1992). Stability of diltiazem and its metabolites in human blood samples. Journal of pharmaceutical sciences, 81(4), 341–344. [Link]

  • Abdel-Hamid, M. E. (1991). Stability of diltiazem in different biological fluids. Biopharmaceutics & drug disposition, 12(5), 327–334. [Link]

  • Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates. Technology Networks. [Link]

  • Al-Sanea, M. M., & Abdel-Megied, A. M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules (Basel, Switzerland), 28(22), 7609. [Link]

  • What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate. [Link]

  • Lavallée, R., Koudssi, G., Furtado, M., & Keyhani, A. (2014). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]

  • Diltiazem. PubChem. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. [Link]

  • Das, J., & Furtado, M. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In LC-MS in Drug Bioanalysis (pp. 147-160). [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-16. [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]

  • Stability of Diltiazem in Whole Blood: Forensic Implications. OUCI. [Link]

  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 33(2), 275–285. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (2023). Journal of Chemical Engineering & Process Technology. [Link]

  • This compound. Pharmace Research Laboratory. [Link]

  • Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. ResearchGate. [Link]

  • Henriksen, T., Svenson, J., Smári, V., & Isaksson, K. (2022). Qualitative and Quantitative Comparison of Liquid-Liquid Phase Extraction Using Ethyl Acetate and Liquid-Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Al-Busaidi, J., Al-Wahaibi, R., & Al-Sabahi, J. (2022). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Separations, 9(10), 282. [Link]

  • Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calixp[7]yrroles and non-ionic surfactants. (2020). RSC Publishing. [Link]

  • MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. ResearchGate. [Link]

  • Abraham, D. J., & Mehanna, A. S. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 38(1), 1-11. [Link]

  • Magnetic Solid-Phase Extraction of Organic Compounds Based on Graphene Oxide Nanocomposites. (2021). MDPI. [Link]

  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020, July 1). YouTube. [Link]

  • Selective Solid Phase Extraction Using a Mixed-Mode Cation Exchange Cartridge Facilitates the Mass Spectrometry Analysis on Dissolved Organic Nitrogen. (2022). ResearchGate. [Link]

  • Controlled Release Technologies for Diltiazem Hydrochloride: A Comprehensive Review of Solid Dosage Innovations. (2023). MDPI. [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Analytical Significance of Diltiazem and its N-oxide Metabolite

Diltiazem is a benzothiazepine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic efficacy is attributed to its ability to inhibit the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, leading to vasodilation and a reduction in cardiac workload.[2] Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of several pharmacologically active and inactive metabolites.[3][4]

Among these, Diltiazem N-oxide is a notable metabolite. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. While some N-oxide metabolites are inactive, others can exhibit significant pharmacological activity or may be chemically reactive. Therefore, the accurate identification and quantification of this compound are crucial in comprehensive pharmacokinetic and drug metabolism studies to fully understand the disposition and potential effects of diltiazem in the body.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the unparalleled analytical capability to differentiate and quantify structurally similar compounds, such as a parent drug and its metabolites, in complex biological matrices. The high mass accuracy and resolution of modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, enable the confident identification of metabolites based on their elemental composition and provide detailed structural information through fragmentation analysis.[5]

This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the analytical methodology, provide detailed protocols, and discuss data interpretation, all grounded in established scientific principles.

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of Diltiazem and its N-oxide metabolite is fundamental to developing a robust and reliable LC-HRMS method.

PropertyDiltiazemThis compound (Predicted)Rationale for Analytical Choices
Molecular Formula C₂₂H₂₆N₂O₄SC₂₂H₂₆N₂O₅SThe addition of an oxygen atom increases the molecular weight by approximately 16 Da, a key differentiator in mass spectrometry.
Monoisotopic Mass 414.1613 Da430.1562 DaHigh-resolution mass spectrometry can easily distinguish between the parent drug and its N-oxide based on this mass difference with high accuracy.
pKa 7.7 (tertiary amine)Expected to be lower than DiltiazemThe N-oxide is less basic than the corresponding tertiary amine. This influences the choice of mobile phase pH for optimal retention and ionization. A slightly acidic mobile phase (pH 3-5) will ensure protonation of the tertiary amine of diltiazem and likely the N-oxide, promoting good retention on a reversed-phase column and efficient ionization in positive ESI mode.
logP 3.2Expected to be lower than DiltiazemThe N-oxide functionality increases the polarity of the molecule. This suggests that this compound will be more hydrophilic than the parent drug, leading to earlier elution in reversed-phase chromatography.
Solubility Soluble in methanol, ethanol, and chloroformExpected to have increased aqueous solubilityThe increased polarity of the N-oxide enhances its solubility in aqueous and polar organic solvents, which is a key consideration for sample preparation and choosing the reconstitution solvent.

Physicochemical data for Diltiazem is sourced from PubChem.[6] Properties for this compound are predicted based on general chemical principles of N-oxidation.

High-Resolution Mass Spectrometry: Unraveling the Structure of this compound

High-resolution mass spectrometry is the cornerstone of this analytical method, providing both the specificity to identify this compound and the sensitivity for its trace-level detection.

Accurate Mass Measurement

The primary identification of this compound is achieved by measuring the accurate mass of its protonated molecule, [M+H]⁺.

AnalyteMolecular FormulaExpected m/z ([M+H]⁺)
DiltiazemC₂₂H₂₇N₂O₄S⁺415.1686
This compound C₂₂H₂₇N₂O₅S⁺ 431.1635
Fragmentation Analysis: A Characteristic Signature

Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. A key diagnostic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecule, which can be induced by collision-induced dissociation (CID) or sometimes in-source.[7][8]

A proposed fragmentation pathway for this compound is presented below. This pathway is based on established fragmentation mechanisms of similar compounds and the known fragmentation of Diltiazem.

cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 431.1635 frag1 [M+H-O]⁺ m/z 415.1686 (Diltiazem) precursor->frag1 -O (15.9949 Da) frag2 [M+H-C₂H₄O₂]⁺ m/z 371.1373 precursor->frag2 -CH₂CO₂H (60.0211 Da) frag3 m/z 178.0733 frag1->frag3 -C₁₄H₁₃O₂S (257.0636 Da) frag4 m/z 72.0811 frag1->frag4 -C₁₈H₁₇NO₃S (343.0929 Da)

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

Comprehensive Analytical Protocol: From Sample to Result

This section outlines a detailed protocol for the analysis of this compound in a biological matrix, such as human plasma. This protocol is a composite of best practices derived from validated methods for Diltiazem and its metabolites.[4][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

Given the polar nature of this compound, a robust sample preparation method is essential to remove matrix interferences and ensure accurate quantification. Solid-phase extraction is a highly effective technique for this purpose.

Protocol:

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structural analog).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound and other analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography: Efficient Separation

The chromatographic separation is critical to resolve this compound from its parent drug and other metabolites, minimizing ion suppression and ensuring accurate quantification.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analytes for good retention and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to separate the more polar N-oxide from the less polar parent drug and other metabolites within a reasonable run time.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing good chromatographic efficiency.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
High-Resolution Mass Spectrometry: Sensitive Detection

The mass spectrometer is set up to acquire high-resolution data for both precursor and fragment ions.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Diltiazem and its N-oxide contain basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 120°CA lower source temperature can help to minimize in-source fragmentation of the thermally labile N-oxide.
Desolvation Gas Nitrogen, 800 L/hr at 350°CEfficiently desolvates the ions entering the mass spectrometer.
Acquisition Mode Full Scan MS and data-dependent MS/MSAllows for the detection of all ions within a specified mass range and triggers fragmentation of the most abundant ions for structural confirmation.
Mass Range m/z 100-1000Covers the expected mass range of Diltiazem, its N-oxide, and potential fragments.
Resolution > 20,000 FWHMSufficient to achieve high mass accuracy for confident elemental composition determination.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies ensures the generation of a rich fragment ion spectrum.

Data Analysis and Interpretation

The acquired data is processed using the instrument manufacturer's software. The primary steps involve:

  • Extracted Ion Chromatogram (XIC): Generate an XIC for the theoretical accurate mass of protonated this compound (m/z 431.1635) with a narrow mass tolerance (e.g., ±5 ppm).

  • Peak Integration: Integrate the chromatographic peak corresponding to this compound.

  • Mass Accuracy Calculation: Confirm the mass accuracy of the detected peak.

  • MS/MS Spectrum Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions, including the neutral loss of oxygen.

Method Validation: Ensuring Trustworthy Results

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the internal standard in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions.[1][11][12][13]

Workflow Visualization

cluster_workflow Analytical Workflow for this compound sample Plasma Sample Collection prep Solid-Phase Extraction (SPE) sample->prep lc LC Separation (Reversed-Phase) prep->lc ms HRMS Detection (Q-TOF or Orbitrap) lc->ms data Data Analysis (Accurate Mass & Fragmentation) ms->data report Quantification & Reporting data->report

Caption: Overview of the analytical workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for the high-resolution mass spectrometric analysis of this compound. By leveraging the principles of chromatography and the power of accurate mass measurement and fragmentation analysis, researchers can confidently identify and quantify this important metabolite. The detailed protocols and the underlying scientific rationale presented herein serve as a valuable resource for drug metabolism and pharmacokinetic studies, ultimately contributing to a more complete understanding of the pharmacology of diltiazem.

References

  • Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Stability of diltiazem in different biological fluids. PubMed. [Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096. Oriental Journal of Chemistry. [Link]

  • Diltiazem. PubChem. [Link]

  • Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray. ElectronicsAndBooks. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Stability of Diltiazem in Acid Solution. PubMed. [Link]

  • Stability of diltiazem and its metabolites in plasma during storage. PubMed. [Link]

  • Stability and bioavailability of diltiazem/polyethylene oxide matrix tablets. PubMed. [Link]

  • Diltiazem. NIST WebBook. [Link]

  • Diltiazem. Deranged Physiology. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. [Link]

  • An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. NIH. [Link]

  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. ResearchGate. [Link]

  • This compound. Pharmace Research Laboratory. [Link]

  • Diltiazem Sulfone N-Oxide. Allmpus. [Link]

  • Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study. PubMed. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Diltiazem N-oxide Instability in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diltiazem is a widely prescribed calcium channel blocker used in the management of hypertension and angina.[1] It undergoes extensive hepatic first-pass metabolism, primarily mediated by CYP3A4 enzymes, leading to the formation of several metabolites, including Diltiazem N-oxide.[2][3][4] The accurate quantification of significant metabolites is a critical component of drug development, as mandated by regulatory bodies like the FDA under the Metabolites in Safety Testing (MIST) guidance.[5][6] This guidance requires safety assessment for metabolites that constitute 10% or more of the parent drug's exposure at steady state.[5]

A significant challenge in the bioanalysis of this compound is its inherent chemical instability. N-oxide metabolites are prone to in-vitro and in-source reduction, converting back to their parent tertiary amine, Diltiazem.[7][8] This back-conversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite, compromising the integrity of pharmacokinetic and safety data.

This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering stability issues with this compound. It offers scientifically grounded, field-proven strategies to mitigate degradation from sample collection through to final analysis.

Diltiazem_Metabolism cluster_instability Bioanalytical Instability Challenge Diltiazem Diltiazem N_Oxide This compound Diltiazem->N_Oxide CYP450, FMOs Other_Metabolites Other Metabolites (e.g., N-desmethyl, Desacetyl) Diltiazem->Other_Metabolites CYP3A4, CYP2D6 N_Oxide->Diltiazem Spontaneous / Induced Back-Conversion N_Oxide->Diltiazem

Caption: Diltiazem metabolism and N-oxide instability pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues encountered during the bioanalysis of this compound.

Part 1: Understanding the Core Instability

Q1: Why is this compound unstable, and what drives its conversion back to the parent drug?

A1: The instability of this compound stems from the nature of the N-oxide functional group, which is a coordinate covalent bond between nitrogen and oxygen. This bond is susceptible to reduction back to the tertiary amine (Diltiazem). This reduction can be triggered by several factors common in bioanalytical workflows:

  • Heat: N-oxides are thermally labile. Elevated temperatures, such as those in a mass spectrometer's ion source, can provide the energy needed for this conversion.[9]

  • Reducing Agents: Endogenous components in biological matrices or contaminants can act as reducing agents.

  • Low pH: While Diltiazem itself is more stable at a slightly acidic pH (~3.5), extreme pH conditions can affect N-oxide stability.[10]

  • Matrix Components: The presence of certain components in the biological matrix, particularly in hemolyzed plasma, can significantly accelerate the back-conversion.[11][12] This is thought to be due to the release of reducing substances like heme from red blood cells.

Q2: What are the regulatory implications of failing to control for this instability?

Part 2: Pre-Analytical Workflow: Sample Collection and Handling

Proper handling before the sample ever reaches the analytical instrument is the first and most critical line of defense against metabolite degradation.

Pre_Analytical_Workflow Start Sample Collection Process Immediate Processing (on ice, < 30 min) Start->Process Centrifuge Low-Speed Centrifugation (4°C) Process->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Store Flash Freeze & Store at -80°C Aliquot->Store End Ready for Extraction Store->End

Caption: Recommended pre-analytical workflow for unstable metabolites.

Q3: What is the optimal procedure for collecting and processing blood samples to minimize this compound degradation?

A3: The primary goals are to minimize enzymatic activity and reduce the time samples spend at room temperature.[15][16]

Experimental Protocol: Optimized Sample Collection and Processing

  • Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Place the collection tubes on ice or in a refrigerated rack immediately after collection. Processing should begin as soon as possible, ideally within 30 minutes.[16]

  • Centrifugation: Centrifuge the samples at a low speed (e.g., 1500-2000 x g) for 10-15 minutes at a refrigerated temperature (4°C). This helps separate plasma while minimizing the risk of hemolysis.[15]

  • Plasma Harvesting: Carefully transfer the supernatant (plasma) into clean, pre-labeled polypropylene tubes. Avoid disturbing the buffy coat or the red blood cell pellet.

  • Storage: Immediately flash-freeze the plasma aliquots and store them at -80°C until analysis.[17] Storing in smaller, single-use aliquots is highly recommended to prevent multiple freeze-thaw cycles.[18]

Q4: How critical are freeze-thaw cycles for this compound stability?

A4: Very critical. Each freeze-thaw cycle can compromise sample integrity, potentially accelerating the degradation of unstable metabolites.[19] The physical stress of freezing and thawing can disrupt cellular remnants and release enzymes or other components that may promote the reduction of the N-oxide. Method validation must include specific freeze-thaw stability experiments (typically 3-5 cycles) to assess the impact on the analyte.[20]

Part 3: Sample Extraction and Preparation

The choice of extraction method and solvent can be the deciding factor in obtaining accurate results for this compound.

Q5: Which sample extraction technique is better for this compound: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A5: While both can be optimized, Protein Precipitation (PPT) is often preferred for its speed and simplicity. More importantly, studies on other unstable N-oxides have shown that a well-chosen PPT protocol can be highly effective at minimizing back-conversion.[11][12] LLE can introduce more variables, such as pH adjustments and different solvent polarities, which may need extensive optimization to ensure N-oxide stability.[12]

Q6: For Protein Precipitation, is Acetonitrile (ACN) or Methanol (MeOH) the better choice?

A6: Acetonitrile (ACN) is strongly recommended over Methanol (MeOH). The reasoning lies in the reaction environment created by the solvent. Studies have demonstrated that for several N-oxide metabolites, precipitation with MeOH leads to significantly higher levels of back-conversion to the parent drug, especially in hemolyzed plasma.[11][12] ACN appears to create a less favorable environment for this reduction reaction.

Data Summary: Impact of PPT Solvent on N-Oxide Stability

The following table summarizes findings from a study on various N-oxide metabolites, which provides a strong rationale for solvent selection when analyzing this compound.[12]

AnalyteMatrixPPT Solvent% Conversion to Parent Drug
Bupivacaine N-oxideHemolyzed PlasmaMethanol100%
Bupivacaine N-oxideHemolyzed PlasmaAcetonitrile< 5%
Dasatinib N-oxideHemolyzed PlasmaMethanolup to 11.7%
Dasatinib N-oxideHemolyzed PlasmaAcetonitrile< 3.8%

Experimental Protocol: Recommended Protein Precipitation Method

  • Thawing: Thaw plasma samples on ice.

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile (ACN) containing the internal standard (a stable isotope-labeled Diltiazem is ideal). The 1:3 matrix-to-solvent ratio is a common starting point.[11]

  • Vortexing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis. Avoid any carryover of the protein pellet.

  • Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated under nitrogen and reconstituted in a mobile phase-compatible solution. However, avoid high temperatures during evaporation.

Part 4: LC-MS/MS Analysis and Method Validation

Even with perfect sample handling, the analytical measurement itself can be a source of instability.

Q7: How can I prevent in-source conversion of this compound in the mass spectrometer?

A7: In-source conversion (or fragmentation) is a well-known phenomenon for labile molecules.[12] The high temperatures and energies within the MS ion source can cause the N-oxide to revert to Diltiazem before it is even measured.

Mitigation Strategies:

  • Ionization Technique: Use Electrospray Ionization (ESI) rather than Atmospheric Pressure Chemical Ionization (APCI). ESI is a "softer" ionization technique that imparts less energy to the analyte, reducing the likelihood of in-source degradation.[7][9]

  • Source Temperature: Optimize the ion source temperature to the lowest possible value that still provides adequate desolvation and sensitivity.

  • Voltages: Systematically tune cone/declustering voltages. Excessively high voltages can promote fragmentation.

  • Chromatographic Separation: The most crucial strategy is to ensure baseline chromatographic separation between Diltiazem and this compound. If they are chromatographically resolved, any N-oxide that converts to Diltiazem in the source will still be detected at the retention time of the N-oxide, not at the retention time of authentic Diltiazem, thus preventing misquantification.[12]

Q8: What specific stability experiments are essential during method validation for this compound?

A8: Beyond standard validation experiments, an emphasis must be placed on proving stability under all conceivable sample handling and storage conditions. Your validation should be designed to rigorously challenge the stability of this compound in the matrix.

Mandatory Stability Assessments (as per FDA Guidance[20]):

  • Freeze-Thaw Stability: Assess analyte stability after a minimum of three freeze-thaw cycles, mimicking samples being pulled from and returned to the freezer.

  • Bench-Top Stability: Evaluate the stability of the analyte in the biological matrix at room temperature for a period that exceeds the expected sample handling time.

  • Autosampler Stability: Determine the stability of processed samples in the autosampler for the anticipated duration of an analytical run.

  • Long-Term Stability: Confirm stability in the matrix at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to the final analysis date.

  • Stock Solution Stability: Verify the stability of analyte and internal standard stock solutions at room temperature and under refrigeration.

For each stability experiment, the measured concentrations should be compared to those of freshly prepared samples, with acceptance criteria typically within ±15% of the nominal concentration.

References

  • Ascalone, V., & Flaminio, L. (1986). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 374, 247-254. [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

  • Shefali, P. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

  • Altasciences. (2018). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Poster Presentation. [Link]

  • Hussein, K. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica, 6(6), 358-365. [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • Patel, P. N., et al. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 233-241. [Link]

  • Quaglia, M. G., et al. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 695-701. [Link]

  • Chowdhury, S. K., & Doss, G. A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Regulated Bioanalysis: Fundamentals and Practice (pp. 225-245). John Wiley & Sons. [Link]

  • Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

  • Cutie, A. J., & Sciarrone, B. J. (1991). Stability of Diltiazem in Acid Solution. Journal of Pharmaceutical Sciences, 80(2), 171-172. [Link]

  • Ye, G., et al. (1996). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 39(19), 3791-3798. [Link]

  • Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 8(11), 115-120. [Link]

  • U.S. Food and Drug Administration. (2016). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. [Link]

  • Metabolon. (n.d.). Metabolomics Study Design – Sample Handling & Storage. [Link]

  • Wiley Online Library. (n.d.). Sample Collection, Storage and Preparation. Chromatographic Methods in Metabolomics. [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jones, D. R., & Hall, S. D. (2002). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 53(4), 396-404. [Link]

  • Metabolomics Core Facility. (n.d.). Guide to sample cleanup and storage. [Link]

  • Lund, T. M., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. European Journal of Clinical Pharmacology, 58(1), 31-37. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • Jones, D. R., & Hall, S. D. (1999). Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation. Drug Metabolism and Disposition, 27(7), 807-812. [Link]

  • Wiest, D. B., et al. (2013). Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags. American Journal of Health-System Pharmacy, 70(10), 883-887. [Link]

  • Wiest, D. B., et al. (1991). Degradation Kinetics of Diltiazem. Journal of Pharmaceutical Sciences, 80(2), 171-172. [Link]

  • Emara, L. H., et al. (2017). Stability and Bioavailability of Diltiazem/Polyethylene oxide Matrix Tablets. Pharmaceutical Development and Technology, 22(6), 765-773. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • Emara, L. H., et al. (2017). Stability and bioavailability of diltiazem/polyethylene oxide matrix tablets. Pharmaceutical Development and Technology, 22(6), 765-773. [Link]

  • Singh, B., et al. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Formulation. Journal of Drug Delivery and Therapeutics, 12(6-S), 1-10. [Link]

  • Fotaki, N., et al. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics, 11(7), 344. [Link]

  • Anzini, M., et al. (1998). Photostability and phototoxicity studies on diltiazem. Il Farmaco, 53(4), 299-304. [Link]

  • Abounassif, M. A., & El-Shazly, S. A. (1991). Stability of diltiazem in different biological fluids. Journal of Clinical Pharmacy and Therapeutics, 16(3), 193-197. [Link]

  • Yeung, P. K., et al. (1993). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 959-964. [Link]

Sources

Technical Support Center: Overcoming Challenges in Diltiazem N-oxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Diltiazem N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your methods effectively.

This compound is a significant metabolite of Diltiazem, a widely used calcium channel blocker.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. However, like many N-oxide compounds, it presents unique analytical challenges, primarily related to its inherent instability.[2] This guide provides a structured approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the quantification of this compound.

Section 1: Analyte Stability and Sample Handling

Q1: My this compound signal is significantly lower than expected, or I'm observing a corresponding increase in the Diltiazem signal. What could be the cause?

A1: This is a classic sign of this compound degradation back to the parent drug, Diltiazem. N-oxide metabolites are notoriously unstable and can revert to their tertiary amine counterparts under various conditions.[2] This conversion can occur at any stage, from sample collection to final analysis.

  • Causality: The N-O bond is susceptible to reduction, which can be triggered by factors like acidic pH, elevated temperatures, and the presence of reducing agents in the biological matrix.[3]

  • Troubleshooting Steps:

    • pH Control: Maintain a neutral or near-neutral pH (pH 6-8) throughout your sample handling, storage, and preparation steps. Avoid strongly acidic conditions.[4]

    • Temperature Management: Keep biological samples frozen at -70°C or colder for long-term storage. During sample preparation, work on ice and avoid prolonged exposure to room temperature.[3][4]

    • Antioxidants: While sometimes used to stabilize analytes, be cautious with antioxidants as they can potentially interfere with the analysis or, in some cases, promote reduction. If used, their effect on analyte stability must be thoroughly validated.

Q2: I'm seeing inconsistent results across different sample batches or after freeze-thaw cycles. Why is this happening?

A2: Inconsistent results are often linked to the variable stability of this compound under different conditions. Repeated freeze-thaw cycles can compromise analyte stability.[3]

  • Causality: Each freeze-thaw cycle can lead to the formation of ice crystals that may disrupt cellular structures, release enzymes, and alter the sample's microenvironment, potentially accelerating degradation.

  • Troubleshooting Steps:

    • Aliquot Samples: Upon collection, aliquot plasma or other biological samples into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

    • Validate Freeze-Thaw Stability: As per regulatory guidelines, you must perform and document freeze-thaw stability experiments during your method validation to understand the extent of degradation and establish acceptable handling procedures.[5][6]

Section 2: LC-MS/MS Method Development

Q3: I am detecting a strong signal at the m/z of Diltiazem when I inject a pure standard of this compound. What is causing this?

A3: This phenomenon is likely due to in-source decay, where the N-oxide loses its oxygen atom within the mass spectrometer's ion source.[4]

  • Causality: The high temperatures and energetic conditions within the ion source (particularly with heated electrospray ionization - HESI) can cause thermal degradation of the N-oxide back to Diltiazem before it is even mass analyzed.

  • Troubleshooting Steps:

    • Optimize Source Temperature: Systematically lower the ion source temperature and heated capillary/gas temperature to find the optimal balance between efficient desolvation and minimal thermal degradation.

    • Adjust Cone/Fragmentor Voltage: High cone or fragmentor voltages can induce fragmentation. Optimize this parameter by infusing a standard solution of this compound and adjusting the voltage to maximize the precursor ion signal while minimizing the signal of the deoxygenated product.

    • Use a "Soft" Ionization Technique: Electrospray ionization (ESI) is generally preferred over atmospheric pressure chemical ionization (APCI) for N-oxides as it is a softer ionization technique.[2]

Q4: What are the recommended precursor and product ions for the MRM analysis of this compound?

A4: The selection of appropriate MRM transitions is critical for selectivity and sensitivity.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
This compound 431.15To be determined empiricallyThe precursor ion corresponds to the monoisotopic mass of this compound plus a proton. Product ions should be determined by infusing a standard and performing a product ion scan. A common fragmentation pathway involves the loss of the N-oxide side chain.
Diltiazem (for monitoring degradation) 415.15178.1This is a well-established transition for Diltiazem and can be used to monitor the in-source decay or sample degradation of the N-oxide.[7]
Diltiazem-d4 (Internal Standard) 419.2314.0A stable isotope-labeled internal standard is highly recommended for accurate quantification.[7]

Q5: I'm experiencing significant matrix effects. How can I mitigate them?

A5: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.[8]

  • Causality: Phospholipids and other matrix components can compete with the analyte for ionization in the MS source, leading to inaccurate and imprecise results.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Transition from a simple protein precipitation to a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from the regions where matrix components typically elute (e.g., the early part of the chromatogram).

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be similarly affected by any ion suppression or enhancement.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving complex issues.

Guide 1: Troubleshooting Low Recovery of this compound

Low recovery can stem from issues in sample preparation or analyte instability. This guide will help you systematically identify the root cause.

LowRecoveryTroubleshooting start Low Recovery of This compound check_stability Step 1: Assess Analyte Stability During Extraction start->check_stability stability_protocol Protocol: Prepare QC samples at LQC and HQC. Analyze one set immediately (T0). Leave another set on the benchtop for the typical extraction time, then process and analyze. check_stability->stability_protocol stable Is recovery at T0 also low? check_stability->stable No degraded Significant degradation observed? check_stability->degraded Yes optimize_extraction Step 2: Optimize Extraction Parameters stable->optimize_extraction solution_stability Solution: Implement temperature control (on ice) and minimize extraction time. degraded->solution_stability extraction_protocol Protocol: Evaluate different extraction solvents (for LLE) or sorbents and wash/elution solvents (for SPE). Ensure pH of all solutions is near neutral. optimize_extraction->extraction_protocol recovery_improved Recovery Improved? optimize_extraction->recovery_improved solution_extraction Solution: Adopt the optimized extraction protocol. recovery_improved->solution_extraction Yes investigate_other Investigate other factors: - Incomplete reconstitution - Adsorption to labware recovery_improved->investigate_other No

Caption: Troubleshooting workflow for low recovery of this compound.

Guide 2: Validating Method Robustness According to Regulatory Standards

A robust and reliable method requires thorough validation. All bioanalytical methods submitted for regulatory review must be validated according to guidelines from agencies like the FDA and EMA.[5][6][9]

Experimental Protocol: Key Validation Parameters for this compound

This protocol outlines the essential experiments required for method validation.

  • Selectivity and Specificity:

    • Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of this compound and the internal standard.

    • Check for interference from Diltiazem and other known metabolites.

  • Calibration Curve and Linearity:

    • Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels spanning the expected range of study samples.

    • The linear regression should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision:

    • Analyze quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • Perform intra-day (at least 5 replicates per level in one run) and inter-day (in at least three different runs) analysis.

    • Acceptance criteria (EMA/FDA): Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[10]

  • Matrix Effect:

    • Evaluate the matrix effect in at least six different lots of biological matrix.

    • The CV of the IS-normalized matrix factor should be ≤ 15%.

  • Recovery:

    • Determine the extraction recovery of this compound and the internal standard at three QC levels (Low, Medium, High).

    • Recovery should be consistent, precise, and reproducible.

  • Stability:

    • Freeze-Thaw Stability: Assess the stability of this compound in the matrix after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample preparation time.

    • Long-Term Stability: Confirm stability in the matrix at the intended storage temperature for a period that covers the expected duration of the study.

    • Stock Solution Stability: Verify the stability of stock and working solutions at room temperature and under refrigeration.

ValidationWorkflow start Bioanalytical Method Validation Plan selectivity Selectivity & Specificity (6+ matrix lots) start->selectivity linearity Calibration Curve & Linearity (LLOQ, 6+ points, ULOQ) start->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day at 4 QC levels) start->accuracy_precision matrix_effect Matrix Effect (6+ matrix lots) start->matrix_effect recovery Recovery (3 QC levels) start->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) start->stability report Validation Report Compilation selectivity->report linearity->report accuracy_precision->report matrix_effect->report recovery->report stability->report

Caption: Key components of a bioanalytical method validation workflow.

By understanding the inherent chemical properties of this compound and applying a systematic, validation-driven approach, researchers can develop robust and reliable quantitative methods. This technical guide serves as a foundational resource to address the common challenges and ensure the integrity of your bioanalytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ASCPT. (2022). FDA News: Issue 21-1, November 2022. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]

  • Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • ResearchGate. Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

  • PubMed. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. [Link]

  • Der Pharma Chemica. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. [Link]

  • ResearchGate. (PDF) REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. [Link]

  • PubMed. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. [Link]

  • National Institutes of Health. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. [Link]

  • Journal of Pharmaceutical Research. Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. [Link]

  • PubMed. Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation. [Link]

  • PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Der Pharma Chemica. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride | Abstract. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • PubMed. Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • PubMed Central. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • University of Washington. Notes on Troubleshooting LC/MS Contamination. [Link]

  • LCGC. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • DergiPark. Evaluation of a diltiazem cream preparation for estimation of degradation behavior. [Link]

  • LabRulez LCMS. A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product. [Link]

  • Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. [Link]

  • PubMed. Stability of Diltiazem in Acid Solution. [Link]

  • National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • PubMed Central. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. [Link]

  • National Institutes of Health. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. [Link]

  • PubMed. Analysis of diltiazem and its related substances by HPLC and HPLC/MS. [Link]

Sources

Technical Support Center: HPLC Separation of Diltiazem and its N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the High-Performance Liquid Chromatography (HPLC) separation of diltiazem and its critical oxidative degradant, diltiazem N-oxide. As a calcium channel blocker, diltiazem's purity and stability are paramount. The N-oxide is not only a common process impurity and degradation product but also a metabolite, making its effective separation a crucial step in quality control, stability studies, and pharmacokinetic analysis.

This guide is structured from my field experience to move beyond generic advice. We will explore the chromatographic theory behind the separation, diagnose common issues with a logical, cause-and-effect approach, and provide robust starting points for your method development.

Troubleshooting Guide: From Problem to Resolution

This section addresses the most common and frustrating issues encountered during the separation of diltiazem and its N-oxide. We will approach each problem as a systematic investigation.

Q1: Why am I seeing poor resolution or complete co-elution of diltiazem and this compound?

Answer: This is the most frequent challenge and almost always traces back to suboptimal mobile phase pH. Diltiazem is a basic compound with a tertiary amine group. The N-oxide introduces a new functional group that alters the molecule's overall polarity and, more importantly, its charge state at different pH values.

The Core Principle: Ionization State The separation of these two compounds on a reversed-phase column relies on differences in their hydrophobicity. Their ionization state, which is dictated by the mobile phase pH relative to their pKa values, is the most powerful tool you have to manipulate this.

  • Diltiazem: Has a reported pKa of approximately 7.7.

  • This compound: The N-oxide group reduces the basicity of the tertiary amine.

To achieve separation, you must operate at a pH where their charge states—and thus their interaction with the C18 stationary phase—are sufficiently different. Operating at a pH far below the pKa of both compounds (e.g., pH 2.5-4.0) is the most common strategy. At this pH, both molecules are protonated (positively charged), but differences in their structure still allow for differential retention.

Systematic Troubleshooting Steps:

  • Confirm Mobile Phase pH: Do not trust that the buffer was made correctly. Measure the final, mixed mobile phase pH. Small deviations can cause significant shifts in retention and resolution.

  • Adjust Mobile Phase pH: The most effective troubleshooting step is to systematically adjust the pH. For reversed-phase chromatography, a pH range of 2.5 to 4.5 is ideal for silica-based columns. A mobile phase containing a phosphate or acetate buffer is a good starting point.[1] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid can also be used.[2]

  • Evaluate Organic Modifier: Acetonitrile often provides sharper peaks for basic compounds than methanol. If you are using methanol, try switching to acetonitrile. Also, consider adjusting the percentage of the organic modifier. A lower percentage will increase retention for both compounds and may improve resolution, though it will also increase the run time.

  • Check Column Temperature: Increasing the column temperature (e.g., to 30-50°C) can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and improving mass transfer kinetics.[3][4] However, ensure your column is stable at the chosen temperature.

G cluster_0 Start: Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Instrument & Column cluster_3 Outcome start Poor Resolution or Co-elution ph Adjust Mobile Phase pH (Range: 2.5-4.5) start->ph Primary Action organic Change Organic Modifier (% or Type: ACN vs. MeOH) ph->organic If resolution is still poor resolved Separation Achieved ph->resolved Success temp Adjust Column Temperature (e.g., 30-50°C) organic->temp organic->resolved Success column Evaluate Column (Age, Chemistry) temp->column Final Check temp->resolved Success column->start Replace & Retry

Caption: A logical workflow for troubleshooting poor separation.

Q2: Why are my diltiazem and/or N-oxide peaks tailing severely?

Answer: Peak tailing for basic compounds like diltiazem is a classic chromatographic problem caused by secondary interactions with the stationary phase.

The Core Principle: Silanol Interactions Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong ionic interactions with protonated basic analytes. This leads to a portion of the analyte being overly retained, resulting in a "tail" on the peak.

Systematic Troubleshooting Steps:

  • Lower the Mobile Phase pH: As with resolution, pH is key. At a low pH (e.g., < 3.0), the residual silanol groups are protonated (neutral), which significantly reduces their ability to interact with the positively charged diltiazem molecule. This is often the most effective solution.

  • Add a Competing Base: Introducing a small amount of a "competing base" like triethylamine (TEA) into the mobile phase can dramatically improve peak shape.[5] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the diltiazem molecules. A concentration of 0.1% TEA is a common starting point.

  • Use a Modern, End-Capped Column: Column technology has advanced significantly. Modern columns are often double end-capped or use a base-deactivated silica that has far fewer active silanol sites. If you are using an older column (e.g., one designated "USP L1"), switching to a modern equivalent can solve tailing issues instantly.

  • Avoid Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, forcing the excess analyte to interact with the secondary silanol sites, which exacerbates tailing.[6][7] Try reducing the injection volume or sample concentration to see if peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What are good starting conditions for developing a separation method for diltiazem and its N-oxide?

Answer: Based on validated methods reported in the literature, a robust starting point would be a reversed-phase separation on a C18 or C8 column.[1][4]

ParameterRecommended Starting PointRationale & Notes
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention. A shorter, smaller particle size column (e.g., 100 x 2.1 mm, <3 µm) can be used for faster analysis if the HPLC system supports higher backpressures.[1][2]
Mobile Phase A 25 mM Potassium Phosphate or Sodium Acetate, pH adjusted to 3.0 with Phosphoric AcidA low pH buffer is critical for good peak shape and resolution.[1][8]
Mobile Phase B AcetonitrileOften yields sharper peaks and lower backpressure compared to methanol.
Gradient/Isocratic Start with an isocratic elution of 65:35 (A:B)An isocratic method is simpler and more robust. If other impurities are present, a gradient may be necessary.[1][4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust proportionally for other column diameters.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[2]
Detection (UV) 240 nmDiltiazem has a strong absorbance maximum around this wavelength.[1][2][3][8]
Injection Volume 10-20 µLAdjust based on sample concentration and detector sensitivity to avoid overload.[2]
Q2: What is the chemical difference between diltiazem and its N-oxide, and why does it matter for separation?

Answer: The N-oxide is formed by the oxidation of the tertiary amine nitrogen in the diltiazem molecule. This seemingly small change has a significant impact on the molecule's physicochemical properties.

Structures cluster_diltiazem Diltiazem cluster_noxide This compound diltiazem diltiazem noxide Structure similar to Diltiazem, but with N+-O- on the tertiary amine. (Image not readily available)

Caption: Diltiazem and a description of its N-oxide derivative.

The addition of the oxygen atom to the nitrogen:

  • Increases Polarity: The N-O bond is polar, making the N-oxide molecule more polar than the parent diltiazem. In reversed-phase HPLC, more polar compounds elute earlier. Therefore, you should expect the N-oxide to have a shorter retention time than diltiazem.

  • Reduces Basicity: The oxygen atom withdraws electron density from the nitrogen, making it less basic (higher pKa). This change in pKa is the key to manipulating separation with mobile phase pH.

This separation is critical in stability-indicating methods, as the formation of the N-oxide is a direct measure of oxidative degradation.[3][8]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a structured approach to finding the optimal mobile phase pH for separating diltiazem and its N-oxide.

Objective: To determine the pH that provides the best resolution (>2.0) and peak shape (Tailing Factor < 1.5).

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Diltiazem and this compound reference standards

  • Mobile Phase A components: Sodium phosphate monobasic, Phosphoric acid

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Calibrated pH meter

Procedure:

  • Prepare Stock Buffers: Prepare a 50 mM sodium phosphate monobasic stock solution.

  • Prepare Mobile Phase A at Three pH Levels:

    • pH 4.0: Take 1L of the stock buffer and adjust the pH to 4.0 using phosphoric acid.

    • pH 3.0: Take 1L of the stock buffer and adjust the pH to 3.0 using phosphoric acid.

    • pH 2.5: Take 1L of the stock buffer and adjust the pH to 2.5 using phosphoric acid.

  • Prepare Sample: Prepare a mixed standard solution containing both diltiazem and this compound at a suitable concentration (e.g., 20 µg/mL each) in a 50:50 mixture of water and acetonitrile.

  • Set Initial HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: 65% Mobile Phase A : 35% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 240 nm

  • Equilibrate the System: Flush the column with the first mobile phase (starting with pH 4.0) for at least 20 column volumes (approx. 30-40 minutes) until a stable baseline is achieved.

  • Analyze and Collect Data: Inject the mixed standard solution. Record the retention times, peak asymmetry (tailing factor), and resolution between the two peaks.

  • Repeat for Other pH Levels: Change the mobile phase to the pH 3.0 mixture. Equilibrate the system thoroughly and repeat the injection. Finally, repeat the process for the pH 2.5 mobile phase.

  • Evaluate Results: Compare the chromatograms from the three pH values. Select the pH that provides the best balance of resolution, peak shape, and acceptable run time. Typically, resolution and peak shape will improve as the pH is lowered.

References

  • A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. (Source: International Journal of Pharmaceutical Erudition)
  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite. (Source: Der Pharma Chemica)
  • Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Prepar
  • Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. (Source: SciELO)
  • A stability-indicating HPLC procedure for determination of diltiazem hydrochloride in extemporaneously compounded oral liquids. (Source: Pharmaceutical Technology)
  • A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. (Source: ProQuest)
  • A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. (Source: International Journal of Pharmaceutical Sciences and Drug Research)
  • Analysis of diltiazem and its related substances by HPLC and HPLC/MS.
  • Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. (Source: Journal of Pharmaceutical Research)
  • DEVELOPMENT AND VALIDATION OF ASSAY METHOD BY RP- HPLC FOR DETERMINATION AND QUANTITATION OF DILTIAZEM HYDROCHLORIDE ACTIVE PHARMACEUTICAL INGREDIENT. (Source: International Journal of Current Pharmaceutical Analysis)
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (Source: YouTube)
  • Troubleshooting Basics, Part IV: Peak Shape Problems.

Sources

minimizing matrix effects in LC-MS analysis of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects in LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of Diltiazem N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Introduction: The Challenge of this compound and Matrix Effects

Diltiazem, a widely used calcium channel blocker, is extensively metabolized in the body, with one of its metabolites being this compound.[1][2] Accurate quantification of this metabolite in biological matrices like plasma is crucial for comprehensive pharmacokinetic studies. However, LC-MS/MS analysis, the gold standard for such measurements, is often plagued by a phenomenon known as the "matrix effect."[3][4]

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample.[5][6] These effects, typically ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of an assay.[7][8] In plasma analysis, the primary culprits are often phospholipids from cell membranes, which are highly abundant and can co-elute with target analytes, especially in high-throughput methods.[8][9]

This guide provides a systematic approach to understanding, diagnosing, and minimizing these matrix effects to ensure the development of a robust and reliable bioanalytical method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound that influence its analysis?

A1: this compound has a molecular formula of C₂₂H₂₆N₂O₅S and a molecular weight of approximately 430.5 g/mol .[10] While specific experimental data for the N-oxide is limited, we can infer its properties from the parent drug, diltiazem, which has a pKa of 8.06 and a LogP of 2.8.[11] The N-oxide functional group increases the polarity of the molecule compared to the parent diltiazem. This means it will be more hydrophilic, affecting its retention on reversed-phase columns (earlier elution) and its solubility during liquid-liquid extraction. As a basic compound, it is readily protonated, making it suitable for positive ion mode electrospray ionization (ESI+).

Q2: I'm observing significant ion suppression. What is the most likely cause in plasma samples?

A2: The most common cause of ion suppression in ESI+ mode for plasma samples is the presence of glycerophosphocholines and other phospholipids.[7][9] These endogenous molecules are abundant in plasma (~1 mg/mL) and have a tendency to co-elute with many analytes in reversed-phase chromatography.[9] They can suppress the analyte signal by competing for ionization in the MS source, altering the surface tension of droplets, or fouling the ion source.[6][8]

Q3: How do I choose the right internal standard (IS) to compensate for matrix effects?

A3: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). A SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte.[8] It will therefore experience the same degree of matrix effect, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog that is close in retention time and ionization behavior can be used, but it may not compensate for matrix effects as effectively.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, the "dilute-and-shoot" approach can reduce the concentration of interfering matrix components. However, this strategy also dilutes the analyte, which may compromise the method's sensitivity, especially for achieving a low Lower Limit of Quantification (LLOQ).[12] This approach is only feasible if the resulting analyte concentration is still well above the LLOQ of your instrument.

Q5: My results are inconsistent between different lots of plasma. Why?

A5: This is known as "lot-to-lot variability" of the matrix effect and is a critical parameter to assess during method validation, as required by regulatory bodies like the FDA.[13] Different sources of plasma can have varying compositions of lipids, proteins, and other endogenous components, leading to different degrees of ion suppression.[5] A robust sample preparation method is the best defense against this issue.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Low Analyte Response & Poor Sensitivity

Your signal for this compound is weak, even for higher concentration standards, and you are struggling to meet your desired LLOQ.

Sources

Technical Support Center: Stabilizing Diltiazem N-oxide in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stabilization of Diltiazem N-oxide in stock solutions. As a crucial metabolite of Diltiazem, ensuring the integrity of this compound in experimental settings is paramount for accurate and reproducible results. This document is designed to be a practical resource, grounded in scientific principles, to help you navigate the challenges of working with this compound.

Introduction to this compound Stability

This compound is a significant metabolite of the widely used calcium channel blocker, Diltiazem. Like many N-oxide compounds, it can be prone to degradation, which can compromise the validity of research findings. The primary stability concern is the potential for the N-oxide group to be reduced back to the tertiary amine of the parent Diltiazem molecule. Additionally, the inherent chemical structure of Diltiazem, which includes an ester linkage, makes it and its metabolites susceptible to hydrolysis. Understanding and mitigating these degradation pathways are critical for any researcher working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a stock solution?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Reduction to Diltiazem: The N-oxide functional group can be reduced back to the tertiary amine of the parent drug, Diltiazem. This can be influenced by factors such as the presence of reducing agents, exposure to certain metals, and even light.

  • Hydrolysis: Similar to its parent compound, this compound contains an acetyl ester group that can undergo hydrolysis to form desacetyl-Diltiazem N-oxide.[1][2][3] This reaction is highly dependent on the pH of the solution.

Q2: I am observing a peak corresponding to Diltiazem in my this compound stock solution analysis. What could be the cause?

A2: The appearance of a Diltiazem peak strongly suggests the reduction of the N-oxide. This is a common issue and can be triggered by several factors during solution preparation and storage, including:

  • Suboptimal Storage Temperature: Elevated temperatures can accelerate the rate of reduction.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the N-oxide.

  • Exposure to Light: Photoreduction can be a significant degradation pathway.

  • Presence of Contaminants: Trace metals or other reducing agents in the solvent or on the storage vessel can catalyze the reduction.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by pH. Generally, N-oxides are more stable in neutral to slightly acidic conditions.[3] In alkaline (basic) conditions, the rate of hydrolysis of the ester linkage is significantly increased, leading to the formation of desacetyl-Diltiazem N-oxide.[1][2] Strongly acidic conditions can also promote hydrolysis, although the minimum rate of hydrolysis for Diltiazem has been observed around pH 3.5.[3]

Q4: What are the ideal storage conditions for a this compound stock solution?

A4: To maximize stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed by LC-MS. 1. Inappropriate solvent. 2. High storage temperature. 3. Exposure to light. 4. pH of the solution is not optimal.1. Switch to a recommended solvent such as acetonitrile or a polar protic solvent like methanol. 2. Store the stock solution at -20°C or -80°C immediately after preparation. 3. Always use amber vials and minimize exposure to ambient light during handling. 4. If using an aqueous buffer, ensure the pH is in the neutral to slightly acidic range (pH 5-7).
Precipitation observed in the stock solution upon thawing. 1. The concentration of this compound exceeds its solubility in the chosen solvent at lower temperatures. 2. The solvent has absorbed water, reducing the solubility of the compound.1. Prepare a less concentrated stock solution. 2. Use anhydrous solvents and ensure proper sealing of the storage vial to prevent moisture absorption. Gently warm the solution to room temperature and vortex to redissolve before use.
Inconsistent results between experiments using the same stock solution. 1. The stock solution is degrading over time due to repeated freeze-thaw cycles. 2. The stock solution was not allowed to equilibrate to room temperature before use, leading to inaccurate pipetting.1. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. 2. Always allow the stock solution to reach room temperature and vortex briefly to ensure homogeneity before making dilutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for use in various in vitro and analytical experiments.

Materials:

  • This compound powder

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Solubilization:

    • Method A (Direct in Acetonitrile): Transfer the powder to an appropriate-sized amber vial. Add a small amount of anhydrous acetonitrile and vortex until the powder is fully dissolved. Bring the solution to the final desired concentration with additional anhydrous acetonitrile.

    • Method B (Initial Solubilization in DMSO): If solubility in acetonitrile is limited, first dissolve the this compound powder in a minimal amount of anhydrous DMSO. Once fully dissolved, dilute to the final concentration with anhydrous acetonitrile. Note: The final concentration of DMSO should be kept as low as possible, typically less than 0.1% in the final assay, to avoid solvent effects.

  • Inert Gas Purge: Gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.

  • Sealing and Storage: Immediately and tightly cap the vial. For short-term storage (up to one week), store at -20°C. For long-term storage, store at -80°C.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

Protocol 2: Stability Assessment of this compound Stock Solution by LC-MS

This protocol provides a framework for assessing the stability of your this compound stock solution over time.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, perform an LC-MS analysis to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Storage: Store the stock solution under the recommended conditions (-20°C or -80°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution. Allow it to equilibrate to room temperature and vortex briefly.

  • LC-MS Analysis: Analyze the thawed aliquot using the same LC-MS method as the initial analysis.

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial (T=0) peak area. Also, monitor for the appearance or increase in the peak area of potential degradants, such as Diltiazem and desacetyl-Diltiazem N-oxide. A solution is generally considered stable if the concentration of the parent compound remains above 90% of the initial concentration.

Visualizing Degradation and Stabilization

The following diagrams illustrate the key concepts discussed in this guide.

cluster_degradation Degradation Pathways cluster_factors Influencing Factors Diltiazem_N_oxide This compound Diltiazem Diltiazem Diltiazem_N_oxide->Diltiazem Reduction Desacetyl_Diltiazem_N_oxide Desacetyl-Diltiazem N-oxide Diltiazem_N_oxide->Desacetyl_Diltiazem_N_oxide Hydrolysis Heat Heat Heat->Diltiazem_N_oxide Light Light Light->Diltiazem_N_oxide pH pH pH->Diltiazem_N_oxide Solvent Solvent Solvent->Diltiazem_N_oxide

Caption: Key degradation pathways of this compound.

Start Start: Prepare Stock Solution Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Inert Purge with Inert Gas Dissolve->Inert Store Store at -80°C in Amber Vial Inert->Store Analyze_T0 Analyze (T=0) by LC-MS Store->Analyze_T0 Store_Aliquots Store Aliquots Analyze_T0->Store_Aliquots Analyze_Timepoints Analyze at Time Points Store_Aliquots->Analyze_Timepoints Evaluate Evaluate Stability Analyze_Timepoints->Evaluate End End: Use Stabilized Solution Evaluate->End

Caption: Workflow for preparing and validating a stable this compound stock solution.

References

  • Andrisano, V., Hrelia, P., Gotti, R., Leoni, A., & Cavrini, V. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589–597.
  • Chafetz, L., & Shah, K. P. (1991). Stability of Diltiazem in Acid Solution. Journal of Pharmaceutical Sciences, 80(2), 171–172.
  • Ye, G., Moore, E. S., & Fedraw, L. A. (1994). Stability of diltiazem and its metabolites in human blood samples. Journal of pharmaceutical sciences, 83(10), 1478–1481.
  • PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Kazzaz, S. Y., & Hanna, S. Y. (1989). Studies of Tertiary Amine Oxides. Part 14 Protic Solvent Effects On The Rate of Thermal Rearrangement of N-(2,4-Dinitrophenyl)Piperidine N-Oxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1761-1764.
  • Pfizer. (n.d.). diltiazem hydrochloride for injection How Supplied/Storage and Handling. Pfizer Medical - US. Retrieved from [Link]

  • Kaushal, G., Sayre, B. E., Prettyman, T. L., & Washington, C. (2013). Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 70(10), 879–882.
  • Li, W., & Jia, H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 8(5), 102-107.
  • Sadeghi, F., Navidpour, L., Bayat, S., & Afshar, M. (2013). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Scientia pharmaceutica, 81(3), 707–722.
  • Emara, L. H., El-Ashmawy, A. A., Taha, N. F., & Mursi, N. M. (2015). A Five-Year Stability Study of Controlled-Release Diltiazem Hydrochloride Tablets Based on Poly(Ethylene Oxide). Journal of applied pharmaceutical science, 5(7), 103-109.
  • Basli, O. P., & Köse, T. (2021). Evaluation of a diltiazem cream preparation for estimation of degradation behavior. Journal of Research in Pharmacy, 25(1), 13-21.
  • Singh, S., Kumar, V., Singh, M., & Ahuja, N. (2012). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. Journal of Pharmaceutical Analysis, 2(6), 427-433.

Sources

troubleshooting common issues in Diltiazem N-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diltiazem N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical Diltiazem metabolite. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Section 1: Understanding the Core Reaction: The N-Oxidation of Diltiazem

The synthesis of this compound involves the oxidation of the tertiary amine group in the Diltiazem molecule. This transformation, while conceptually straightforward, is sensitive to various factors that can impact yield, purity, and reaction time. The core of the process is the reaction of the electron-rich nitrogen atom with an oxygen-donating species, typically a peroxy acid or hydrogen peroxide.[1][2]

Reaction Pathway Overview

Below is a generalized workflow for the synthesis of this compound.

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Diltiazem Diltiazem HCl or Free Base Solvent Choose Appropriate Solvent (e.g., Methanol, Acetonitrile) Diltiazem->Solvent Dissolve Oxidant Add Oxidizing Agent (e.g., m-CPBA, H₂O₂) Solvent->Oxidant Slow Addition Reaction_Mix Stir at Controlled Temperature (e.g., 0°C to RT) Oxidant->Reaction_Mix Quench Quench Excess Oxidant Reaction_Mix->Quench Monitor by TLC/LC-MS Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification This compound This compound Purification->this compound Isolate Pure Product

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Question: I've followed the protocol, but my TLC/LC-MS analysis shows very little or no formation of this compound. What could be the issue?

Answer:

Several factors can contribute to low or no product yield. Let's break down the most common culprits:

  • Inactive Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (they should be kept refrigerated and dry). Hydrogen peroxide solutions can also lose their potency.

    • Solution: Always use a fresh, properly stored oxidizing agent. If in doubt, test the oxidant's activity on a more reactive substrate.

  • Incorrect Stoichiometry: Using too little of the oxidizing agent will result in incomplete conversion.

    • Solution: While a 1.1 to 1.5 molar equivalent of the oxidant is typical, you may need to adjust this based on the purity of your starting material and the activity of your oxidant. Perform small-scale trials to optimize the stoichiometry.

  • Inappropriate Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control exothermicity, it may require warming to room temperature to proceed to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls at a lower temperature, allow it to slowly warm to room temperature and continue monitoring.

  • pH of the Reaction Mixture: If you are using hydrogen peroxide, the reaction is often more efficient under slightly acidic or neutral conditions. The basicity of the tertiary amine itself can sometimes be sufficient.

    • Solution: For hydrogen peroxide-based oxidations, ensure the pH is not strongly basic, as this can promote the decomposition of the peroxide.

Formation of Multiple Impurities

Question: My reaction mixture shows the desired product, but also several significant impurities. How can I improve the selectivity?

Answer:

The formation of impurities is a common challenge. Here are the likely side reactions and how to mitigate them:

  • Over-oxidation: The sulfur atom in the benzothiazepine ring of Diltiazem can be oxidized to a sulfoxide or even a sulfone.[3] This is more likely with stronger oxidizing agents or excess oxidant.

    • Solution:

      • Choice of Oxidant: Use a milder oxidizing agent. While m-CPBA is common, other reagents can offer better selectivity.

      • Stoichiometry Control: Carefully control the amount of oxidant used. A slight excess is often needed, but a large excess will promote side reactions.

      • Temperature Management: Maintain a low reaction temperature to improve selectivity.

  • N-Dealkylation: Although less common under these conditions, some oxidative degradation pathways can lead to the cleavage of the N,N-dimethylaminoethyl side chain.

    • Solution: Employing milder reaction conditions (lower temperature, shorter reaction time) can help minimize this degradation.

  • Ring Opening or Rearrangement: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can potentially lead to the degradation of the benzothiazepine ring system.

    • Solution: Stick to established protocols with controlled temperature and pH.

cluster_pathways Potential Oxidation Pathways Diltiazem Diltiazem N_Oxide Desired Product: This compound Diltiazem->N_Oxide Controlled Oxidation (Tertiary Amine) Sulfoxide Side Product: Sulfoxide Diltiazem->Sulfoxide Over-oxidation (Sulfide) Sulfone Side Product: Sulfone N-oxide Sulfoxide->Sulfone Further Oxidation

Caption: Competing oxidation sites in the Diltiazem molecule.

Difficulties in Product Purification

Question: I have successfully formed the this compound, but I am struggling to isolate it from the reaction mixture. What purification strategies do you recommend?

Answer:

This compound is a polar compound, which can make its purification challenging.

  • High Polarity: The N-oxide functional group significantly increases the polarity of the molecule compared to the starting Diltiazem.

    • Solution for Chromatography: Use a more polar solvent system for column chromatography. A common choice is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape and prevent streaking on silica gel.

  • Water Solubility: The polar nature of the N-oxide can lead to it partitioning into the aqueous phase during work-up.

    • Solution: After quenching the reaction, if you perform an aqueous wash, minimize the volume of water used. Back-extracting the aqueous layer with a more polar organic solvent (like ethyl acetate or a mixture of chloroform and isopropanol) can help recover any dissolved product.

  • Co-eluting Impurities: Unreacted starting material or byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid from m-CPBA) can co-elute with the product.

    • Solution:

      • Work-up: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up will remove acidic byproducts like m-CBA.

      • Chromatography: If the starting material and product are difficult to separate, try a different stationary phase (e.g., alumina) or a different solvent system.

Compound Relative Polarity Recommended Purification Technique
DiltiazemModerateSilica gel chromatography (e.g., Ethyl Acetate/Hexane)
This compoundHighSilica gel chromatography (e.g., Methanol/Dichloromethane)
m-Chlorobenzoic acidAcidic/PolarRemoval with a basic aqueous wash during work-up
Diltiazem SulfoxideHighMay require careful gradient elution in chromatography

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use hydrogen peroxide instead of m-CPBA? A1: Yes, hydrogen peroxide is a common and more environmentally friendly oxidant for N-oxidation.[2][4] It is often used as a 30% aqueous solution. The reaction may require a catalyst or longer reaction times compared to m-CPBA.

Q2: How do I know when the reaction is complete? A2: The best way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a silica TLC plate, the this compound product will have a lower Rf value (be less mobile) than the starting Diltiazem due to its increased polarity.

Q3: My final product is a sticky oil, not a solid. Is this normal? A3: Amine oxides can be hygroscopic and may be difficult to crystallize.[1] If your spectroscopic data (NMR, MS) confirms the product's identity and purity, an oil is an acceptable form. You can try co-evaporation with a non-polar solvent like toluene to remove residual solvents or attempt recrystallization from different solvent systems (e.g., acetone/ether).

Q4: What are the safety precautions for this synthesis? A4: Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care. The reaction can be exothermic, so it's crucial to add the oxidant slowly and with adequate cooling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Sugihara, J., Sugawara, Y., & Tateishi, M. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 35(13), 2384-2391.
  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • Blyden, G. T., & Greenblatt, D. J. (1987). Diltiazem treatment impairs hepatic drug oxidation: studies of antipyrine. Journal of Clinical Pharmacology, 27(5), 356-360.
  • Indian Patent Office. (2009).
  • Mack, J. B. C., Gipson, J. D., Du Bois, J., & Sigman, M. S. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.
  • ResearchGate. (2022). Chemical structures of diltiazem and two major metabolites. Retrieved from [Link]

  • Google Patents. (1992).
  • de Oliveira, M. C., de Oliveira, M. G., & Galastri, P. L. (1997). Diltiazem inhibits fatty acid oxidation in the isolated perfused rat liver. Cell Biochemistry and Function, 15(4), 223-228.
  • SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • ResearchGate. (2021). Kinetics and Intensification of Tertiary Amine N-Oxidation: Towards a Solvent-less, Continuous and Sustainable Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Allmpus. (n.d.). Diltiazem Sulfone N-Oxide. Retrieved from [Link]

  • Google Patents. (1985). Process for production of diltiazem hydrochloride (US4552695A).

Sources

Technical Support Center: Optimizing the Solid-Phase Extraction of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Extracting Diltiazem N-oxide

Diltiazem is a widely prescribed calcium channel blocker that undergoes extensive metabolism.[1] One of its key metabolites is this compound, a molecule that presents unique challenges for bioanalytical extraction from complex matrices like plasma or urine.[2][3] The primary difficulties arise from two core properties:

  • Increased Polarity: The addition of the N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, Diltiazem.[4][5] This often leads to poor retention and premature elution (breakthrough) when using traditional reversed-phase (e.g., C18) solid-phase extraction (SPE) sorbents.[6]

  • Potential Instability: N-oxide metabolites can be chemically labile and are susceptible to in-vitro reduction back to the parent tertiary amine during sample collection, storage, and extraction.[7][8][9] This conversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite, compromising data integrity.

This guide provides field-proven strategies, detailed protocols, and troubleshooting advice to help researchers develop a robust and reproducible SPE method for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of SPE sorbent for extracting this compound?

For a basic compound like Diltiazem and its N-oxide, a mixed-mode sorbent combining reversed-phase and strong cation exchange (SCX) functionalities is highly recommended.[10][11][12] These sorbents offer a dual retention mechanism. The analyte can interact with the hydrophobic backbone (e.g., C8 or polymeric) and, more importantly, form a strong ionic bond with the cation exchanger. This powerful, selective retention allows for the use of aggressive wash steps to remove matrix interferences (like phospholipids) without losing the analyte, a significant advantage over using a purely reversed-phase sorbent.[13][14]

Q2: How does pH critically influence the extraction process on a mixed-mode sorbent?

The pH of the sample and solvents is the most critical parameter for a successful mixed-mode extraction. The process relies on manipulating the charge state of the this compound molecule, which has a basic tertiary amine group.

  • Loading Step: To ensure strong retention on the SCX sorbent, the analyte must be positively charged. This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa (Diltiazem's pKa is ~7.5).[15] Loading at a pH of 4.0-6.0 ensures the amine group is fully protonated (R₃N⁺H).[14]

  • Elution Step: To elute the analyte, the ionic bond must be disrupted. This is accomplished by using an elution solvent containing a base (e.g., ammonium hydroxide) to increase the pH to at least 2 units above the pKa.[10] At this high pH, the analyte is neutralized (R₃N), breaking the ionic bond and allowing it to be eluted from the sorbent.

Q3: My recovery of this compound is very low when using a standard C18 reversed-phase cartridge. What is happening?

This is a classic case of analyte breakthrough .[4] The N-oxide functional group makes the metabolite significantly more water-soluble than the parent drug. During the loading of an aqueous sample (like diluted plasma) onto a C18 cartridge, the polar N-oxide has insufficient hydrophobic affinity for the C18 chains. Consequently, a significant portion of the analyte fails to retain and is lost in the load and wash fractions. While reversed-phase SPE has been used for Diltiazem itself, it is often inadequate for its more polar N-oxide metabolite.[16][17]

Q4: What steps can I take to prevent the degradation of this compound back to the parent drug during sample preparation?

N-oxide stability is a well-documented challenge in bioanalysis.[7][9] To maintain the integrity of this compound, the following precautions are essential:

  • Maintain Cold Temperatures: Process samples on an ice bath throughout the extraction procedure.

  • Avoid High Heat: During the final evaporation step, use a gentle stream of nitrogen and a temperature at or below 40°C.[7]

  • Work Efficiently: Minimize the time samples spend at room temperature or in solution prior to analysis.

  • Judicious Solvent Selection: Some studies suggest that protein precipitation with acetonitrile may be an effective extraction technique to minimize N-oxide decomposition compared to other solvents.[8] If using SPE, ensure solvents are fresh and of high purity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Recovery Analyte Breakthrough: The sorbent is not retentive enough for the polar N-oxide (common with C18/C8 alone).Switch to a mixed-mode C8/SCX or polymeric SCX sorbent. This provides a much stronger, selective retention mechanism via ion exchange.[11][14]
Incorrect Sample pH: The pH of the loaded sample is too high (>6.5), preventing the analyte from becoming positively charged and binding to the SCX sorbent.Adjust sample pH to 5.0-6.0 using a suitable buffer (e.g., ammonium acetate) or dilute acid (e.g., formic acid) before loading.[10]
Incomplete Elution: The elution solvent is not basic enough to neutralize the analyte and break the ionic bond with the SCX sorbent.Use an elution solvent containing a strong base. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.[10][13] Ensure you use a sufficient volume (e.g., 2 x 1 mL) to complete the elution.
High Variability (Poor RSDs) Sorbent Bed Drying: The sorbent was allowed to dry out after conditioning and before the sample was loaded, deactivating the stationary phase.Do not let the sorbent go dry before loading. After the equilibration step, leave a small layer of solvent above the frit until you are ready to add the sample.[6]
Inconsistent Flow Rate: Applying too much vacuum/pressure during sample loading can reduce interaction time and lead to inconsistent retention.Maintain a slow, consistent flow rate of approximately 1-2 mL/min during the sample loading step.[6]
High Matrix Effects (Ion Suppression) Insufficient Cleanup: The wash steps are not adequately removing interfering matrix components like phospholipids.Implement a rigorous, two-step wash protocol enabled by mixed-mode SPE. First, wash with an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences. Second, wash with an organic solvent (e.g., methanol) to remove non-polar interferences like lipids.[13]
Co-elution of Interferences: The elution solvent is too strong or non-selective, eluting matrix components along with the analyte.The highly selective nature of mixed-mode SPE minimizes this. The basic elution solvent is specifically targeted to disrupt the ionic bond of the analyte, leaving many other matrix components behind.

Visualized Workflows & Data

Analyte-Sorbent Interaction Mechanism

The diagram below illustrates the dual retention mechanism of this compound on a mixed-mode C8/SCX sorbent during the critical loading and washing phases.

Caption: Dual retention of this compound.

Optimized SPE Workflow

This workflow provides a robust starting point for extracting this compound from plasma.

Caption: Recommended mixed-mode SPE protocol.

Physicochemical & Behavioral Data
PropertyDiltiazemThis compoundRationale for SPE Strategy
Molecular Formula C₂₂H₂₆N₂O₄S[18]C₂₂H₂₆N₂O₅S[2][3][19]The extra oxygen atom increases polarity.
Molecular Weight 414.5 g/mol [18]430.5 g/mol [2][3][19]Similar molecular size, but different polarity.
Key Functional Group Tertiary AmineTertiary Amine N-oxideBoth are basic and can be protonated for cation exchange.
Charge at pH < 6 Positive (R₃N⁺H)Positive (R₃N⁺(O⁻)H)Allows for strong retention on SCX sorbent.
Charge at pH > 9 Neutral (R₃N)Neutral (R₃N⁺O⁻)Allows for elution from SCX sorbent.

Detailed Experimental Protocol: Mixed-Mode SPE

This protocol is a robust starting point and should be validated for your specific application and analytical system.

Materials:

  • SPE Cartridge: Mixed-Mode Polymeric SCX or C8/SCX (e.g., 30 mg, 1 mL format)

  • Reagents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid, Ammonium Hydroxide

  • Equipment: SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% (v/v) formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet proteins.

    • Use the supernatant for the loading step.

  • Sorbent Conditioning:

    • Place cartridges on the manifold.

    • Pass 1 mL of methanol through the cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of 2% formic acid in water through the cartridge. Crucially, do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire supernatant from Step 1 onto the cartridge.

    • Apply gentle vacuum to achieve a slow, steady flow rate of ~1 mL/min.

  • Wash Step 1 (Remove Polar Interferences):

    • Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Remove Non-Polar Interferences):

    • Wash the cartridge with 1 mL of methanol. This step is critical for removing phospholipids and other hydrophobic matrix components.

  • Sorbent Drying:

    • Apply full vacuum to the manifold for 1-2 minutes to thoroughly dry the sorbent bed.

  • Elution:

    • Place collection tubes in the manifold rack.

    • Add 1 mL of 5% (v/v) ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak for 30 seconds, then apply gentle vacuum to slowly pass the solvent through and collect the eluate.

    • Repeat with a second 1 mL aliquot of the elution solvent for quantitative recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of your initial LC mobile phase, vortex, and transfer to an autosampler vial for analysis.

References

  • Current time information in Paris, FR. (n.d.). Google.
  • Verghese, C., Smith, M. S., & Shand, D. G. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma.
  • Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma.
  • Rao, D. D., et al. (2015). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 7(7), 184-190.
  • BenchChem Technical Support Team. (2025).
  • How To Choose The Right SPE Sorbent For Your Applic
  • Sultana, N., et al. (2011). Analysis of diltiazem and its related substances by HPLC and HPLC/MS.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • SPE Cartridge Selection Guide. (n.d.). Interchim.
  • Diltiazem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent Technologies.
  • Diltiazem Sulfone N-Oxide. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Sarracine N-oxide Extraction. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Solid Phase Extraction for Roflumilast N-oxide. BenchChem.
  • This compound. (n.d.). Pharmace Research Laboratory. Retrieved January 16, 2026, from [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved January 16, 2026, from [Link]

  • Verghese, C., et al. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Semantic Scholar.
  • Chowdhury, S. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • How to Select a Sorbent. (n.d.). GL Sciences. Retrieved January 16, 2026, from [Link]

  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • When should I choose a mixed-mode SPE?. (2023). Biotage.
  • How to Choose Solid Phase Extraction Method?. (2023). Hawach Scientific.
  • Boulieu, R., Bonnefous, J. L., & Ferry, S. (1990). Solid-phase extraction of diltiazem and its metabolites from plasma prior to high-performance liquid chromatography.
  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. (n.d.). Altasciences.
  • BenchChem Technical Support Team. (2025).
  • Gurer-Orhan, H., & Orhan, H. (2012). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[17][20] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 50(4), 437-444.

  • Gurer-Orhan, H., & Orhan, H. (2012). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[17][20] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate.

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Regio-selective Formation of N-oxide Metabolites. (n.d.). Hypha Discovery. Retrieved January 16, 2026, from [Link]

  • Barakat, N. S. (2009). Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets. Iranian Journal of Pharmaceutical Research, 8(3), 153-162.
  • Bravo-Iñiguez, C. E., et al. (2019). Influence of particle size and pH on the diltiazem hydrochloride....
  • BenchChem Technical Support Team. (2025). Technical Support Center: Diltiazem Solubility. BenchChem.
  • Soares, C. D. V., et al. (2010). Development and validation of a dissolution test for diltiazem hydrochloride in immediate release capsules. Química Nova, 33(10), 2163-2167.
  • Khan, M. A., & Chaturvedi, S. C. (2013). Studies of Diltiazem Hydrochloride Sustained Release Matrices Profile in Multimedia Dissolution Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1573-1579.
  • Yamada, T., et al. (2024). A procedure for solid phase extractions using metal oxide coated silica column in lipidomics. Analytical Chemistry.
  • Kress, M., & Reeh, P. W. (1992). Diltiazem blocks the PH-induced excitation of rat nociceptors together with their mechanical and electrical excitability in vitro. British Journal of Pharmacology, 107(2), 443-448.
  • Yamada, T., et al. (2024). A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics. Analytical Chemistry, 96(43), 17065-17070.
  • Murahashi, S. I., & Shiota, T. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.

Sources

Technical Support Center: Resolving Co-elution of Diltiazem Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common analytical challenge of co-elution when separating diltiazem and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights to achieve robust and reliable chromatographic separations.

Understanding the Challenge: The Root of Diltiazem Metabolite Co-elution

Diltiazem, a calcium channel blocker, undergoes extensive metabolism in the body, primarily through pathways like deacetylation, N-demethylation, and O-demethylation.[1] This process generates several metabolites, with the most prominent being desacetyl diltiazem (M1), N-desmethyl diltiazem (MA), and deacetyl N-monodemethyl diltiazem (M2).[1][2][3]

The primary analytical difficulty arises from the high degree of structural similarity among these metabolites and the parent drug. Minor molecular modifications, such as the removal of a methyl or acetyl group, result in subtle changes to their physicochemical properties like polarity and hydrophobicity. In reversed-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for this purpose, these slight differences may not be sufficient to achieve baseline separation, leading to peak overlapping or co-elution.[4][5]

Key Diltiazem Metabolites and Their Structures
CompoundAbbreviationKey Structural Difference from Diltiazem
DiltiazemDTZParent Drug
Desacetyl DiltiazemM1Lacks the acetyl group
N-Desmethyl DiltiazemMALacks a methyl group on the amine
Deacetyl N-monodemethyl DiltiazemM2Lacks both the acetyl and a methyl group

This table summarizes the key metabolites of diltiazem and their structural relationship to the parent compound.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor resolution between N-Desmethyl Diltiazem and another metabolite.

Question: My chromatogram shows a shoulder on the N-Desmethyl Diltiazem peak, indicating co-elution. How can I improve the separation?

Answer: A shoulder on a peak is a clear sign of incomplete separation with a closely eluting compound.[4][7] A systematic approach to optimizing your method is necessary to resolve this. The resolution of two peaks is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k).[4]

Step 1: Optimize Your Mobile Phase

The mobile phase composition is a powerful tool for manipulating selectivity.[4]

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC, subtly altering the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and improve the separation of closely eluting peaks. A slight decrease in the organic modifier concentration in an isocratic method, or modifying the gradient slope in a gradient method, can have a significant impact.[4][5]

  • Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity due to different interactions with the analytes and stationary phase.[4][6]

  • Modify Mobile Phase pH: For ionizable compounds like diltiazem and its metabolites, adjusting the pH of the mobile phase can significantly impact retention and selectivity. A small change of ±0.2 pH units can alter the ionization state of the analytes and improve separation.[4][5] Ensure the pH is adequately buffered and remains within the stable range for your column.[4]

Step 2: Evaluate Your Stationary Phase (Column)

The choice of your column is critical for achieving good resolution.[4]

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase to alter selectivity. If you are using a standard C18 column, switching to a C8, phenyl-hexyl, or cyano (CN) phase can change the elution order and potentially resolve the co-eluting peaks.[4][5]

  • Increase Column Efficiency:

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm in UPLC systems) offer higher efficiency, leading to sharper peaks and better resolution.[4][8]

    • Use a Longer Column: Increasing the column length can also enhance efficiency and improve separation.[4]

  • Check Column Health: An old or contaminated column can result in poor peak shape and resolution. Flushing the column according to the manufacturer's instructions or replacing it if necessary is a crucial step.[5]

Step 3: Adjust the Column Temperature
  • Optimize Column Temperature: Increasing or decreasing the column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. This can influence resolution, so experimenting with different temperatures (e.g., in 5°C increments) is recommended.[5]

Issue 2: All peaks are broad and show poor resolution.

Question: My chromatogram displays broad, overlapping peaks for diltiazem and all its metabolites, making quantification impossible. What should I do?

Answer: When all peaks in a chromatogram are broad and poorly resolved, it often points to a system-wide issue or a fundamental problem with the method conditions rather than a specific co-elution pair.

Step 1: Verify System Suitability
  • Check for Leaks: Ensure all fittings are secure and there are no leaks in the system, as this can cause pressure fluctuations and peak broadening.

  • Assess System Dead Volume: Excessive dead volume in the system (e.g., from long tubing or improper connections) can lead to significant peak broadening. Ensure all connections are made correctly and tubing length is minimized.[9]

Step 2: Re-evaluate Method Parameters
  • Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A flow rate that is too high can lead to peak broadening.

  • Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent that is much stronger than the mobile phase can cause peak distortion and broadening. Try reducing the injection volume or dissolving your sample in the initial mobile phase.[9]

Step 3: Consider an Alternative Chromatographic Mode

If you are working with particularly polar metabolites of diltiazem that are poorly retained on a C18 column, they may elute near the void volume, resulting in poor resolution.[10] In such cases, consider switching to a different chromatographic mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar and charged compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing better retention for polar analytes.[10][11][12][13]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a reversed-phase HPLC method for the separation of diltiazem and its metabolites.

  • Initial Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.

    • UV Detector: 240 nm.[5][14]

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[4] This will indicate the range of organic solvent needed.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If peaks are clustered, use a shallower gradient in that region to improve separation. For example, if the metabolites elute between 30% and 50% B, you could design a gradient that runs from 25% to 55% B over a longer period.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

TroubleshootingWorkflow Troubleshooting Workflow for Co-elution start Start: Co-elution Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes specific_issue Specific Co-elution check_all_peaks->specific_issue No optimize_mobile_phase Optimize Mobile Phase - Adjust % Organic - Change Solvent - Modify pH system_issue->optimize_mobile_phase specific_issue->optimize_mobile_phase evaluate_column Evaluate Stationary Phase - Change Column Chemistry - Increase Efficiency - Check Column Health optimize_mobile_phase->evaluate_column Not Resolved resolved Resolution Achieved optimize_mobile_phase->resolved Resolved adjust_temp Adjust Temperature evaluate_column->adjust_temp Not Resolved evaluate_column->resolved Resolved alternative_mode Consider Alternative Mode (e.g., HILIC for polar metabolites) adjust_temp->alternative_mode Not Resolved adjust_temp->resolved Resolved alternative_mode->resolved Resolved

Caption: A decision tree for systematically troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What does a shoulder on my main peak indicate? A1: A shoulder on a peak is a strong indication of a co-eluting impurity or a closely related compound.[4][7] This means another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide above to improve resolution.[4]

Q2: Can injecting too much sample cause peak overlapping? A2: Yes, overloading the column with either too high a concentration (mass overload) or too large a volume (volume overload) can lead to peak broadening and fronting, which can cause peaks to overlap.[9] If you suspect this, try diluting your sample or reducing the injection volume.

Q3: My peaks are splitting into two. Is this the same as co-elution? A3: Peak splitting can sometimes be mistaken for co-elution. If all peaks in your chromatogram are splitting, it's likely a physical problem, such as a partially blocked column frit or a void in the column packing material.[15] If only one peak is splitting, it is more likely to be a co-elution issue.[15]

Q4: How do I know when to switch from a C18 column to a different stationary phase? A4: If you have exhaustively tried optimizing the mobile phase (organic modifier percentage, solvent type, and pH) and are still unable to achieve the desired resolution, it is a strong indication that the selectivity of the C18 phase is insufficient for your analytes.[6] At this point, switching to a column with a different chemistry, like a phenyl-hexyl or a polar-embedded phase, is the logical next step.

References

  • Expanding the Coverage of Metabolome Using Multiple Liquid Chromatography Modes - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific. Retrieved January 16, 2026.
  • Abu-Shandi, K. H. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica.
  • BenchChem. (n.d.).
  • Verghese, C., Smith, M. S., Aanonsen, L., Pritchett, E. L., & Shand, D. G. (1983). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma.
  • Molden, E., Asberg, A., & Christensen, H. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 275–285.
  • Yeung, P. K., Mosher, S. J., Pollak, P. T., & Hubbard, J. W. (1991). High-performance liquid chromatographic assay of diltiazem and six of its metabolites in plasma: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical Sciences, 80(8), 775–778.
  • Bighley, L. D., Dimmitt, D. C., & Le-Duy, D. (1984). High-performance Liquid Chromatographic Determination of Diltiazem and Four of Its Metabolites in Plasma. Application to Pharmacokinetics.
  • Kim, J., & Lee, J. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Applied Sciences, 8(12), 2463.
  • RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (n.d.).
  • Abu-Shandi, K. H. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride | Abstract. Der Pharma Chemica. Retrieved January 16, 2026.
  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved January 16, 2026.
  • Chemical structure of diltiazem with the sites of biotransformation and the enzymes catalyzing each reaction indicated by arrows. (n.d.).
  • Kumar, A., & Kumar, P. (2011). Applications of Chromatographic Methods in Metabolomics: A Review. Current Metabolomics, 1(1), 54–78.
  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. (n.d.).
  • Sugihara, K., Sugawara, Y., & Ando, H. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24–32.
  • Zhao, H., & Chow, M. S. (1997). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 40(12), 1845–1850.
  • Chemical structures of diltiazem and two major metabolites. (n.d.).
  • Chromatography For Drug Metabolism Explained. (n.d.). Technology Networks. Retrieved January 16, 2026.
  • Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2014). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Chirality, 26(11), 724–731.
  • Siyal, A. A., & SurMachi, A. A. (2023). Chromatography. In StatPearls.
  • Khan, A. A., & Kariyanna, P. T. (2023). Diltiazem. In StatPearls.
  • Gupta, R. K., et al. (2009). stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. International Journal of Pharmaceutical Sciences and Research, 1(1).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved January 16, 2026.
  • Pharmastuff4u. (2023, December 24).
  • BenchChem. (n.d.). Resolution of N-Desmethyl Diltiazem from other Diltiazem impurities. Retrieved January 16, 2026.
  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved January 16, 2026.
  • Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?. (n.d.).
  • Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved January 16, 2026.
  • Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar.
  • Li, K., Zhang, X., & Li, K. (2003). HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. Retrieved January 16, 2026.
  • Dolan, J. W. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 262-265.
  • Stepanovs, D., Jure, M., Gosteva, M., Popelis, J., Kiselovs, G., & Mishnev, A. (2016). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm, 18(7), 1235–1244.
  • Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491.
  • Crystal structures and physicochemical properties of diltiazem base, acetylsalicylate, nicotinate and L-malate | Request PDF. (n.d.).
  • Stepanovs, D., et al. (2016).
  • BenchChem. (n.d.). Application Notes and Protocols: N-Desmethyl Diltiazem Hydrochloride Certified Reference Material (CRM). Retrieved January 16, 2026.
  • High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. (1987).
  • BenchChem. (n.d.). Technical Support Center: Analysis of N-Desmethyl Diltiazem in Plasma. Retrieved January 16, 2026.
  • Ascalone, V., & Flaminio, L. (1987). High-performance liquid chromatographic determination of diltiazem and two of its metabolites in plasma using a short alkyl chain silanol deactivated column.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride. Retrieved January 16, 2026.
  • BenchChem. (n.d.). Solid-Phase Extraction of N-Desmethyl Diltiazem from Urine: Application Notes and Protocols. Retrieved January 16, 2026.

Sources

preventing the in-source conversion of Diltiazem N-oxide in MS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing In-Source Conversion of Diltiazem N-oxide in Mass Spectrometry

Introduction

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug metabolism studies. Diltiazem, a widely used calcium channel blocker, is metabolized into several compounds, including this compound[1][2]. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform for its sensitivity and selectivity, researchers frequently encounter a significant challenge when analyzing N-oxide metabolites: in-source conversion .

This phenomenon, where the this compound metabolite reverts to its parent drug form (Diltiazem) within the mass spectrometer's ion source, can lead to a critical misinterpretation of data—under-quantification of the N-oxide and over-quantification of the parent drug. This guide provides a comprehensive, field-proven framework for understanding, troubleshooting, and preventing the in-source conversion of this compound, ensuring the integrity and accuracy of your analytical results.

Section 1: Understanding the Phenomenon: The "Why"

Q1: What is in-source conversion, and why is this compound susceptible to it?

A1: In-source conversion, in this context, refers to the deoxygenation of the this compound molecule within the high-energy environment of the mass spectrometer's ion source, prior to mass analysis. This is not a true fragmentation in the collision cell but a chemical modification that occurs during the ionization process.

The N-oxide functional group is relatively labile and can be readily reduced back to the tertiary amine of the parent Diltiazem. This conversion is primarily driven by two factors in the ion source:

  • Thermal Energy: The high temperatures used for desolvation (drying gas) and droplet formation (heated capillary) provide the activation energy necessary to break the N-O bond[3][4].

  • Electrical Energy (Collisional Activation): High voltages applied to source components (like the cone, skimmer, or fragmentor) accelerate ions into the intermediate pressure region of the MS. Collisions with neutral gas molecules in this region can impart sufficient internal energy to induce the loss of the oxygen atom[5][6].

The resulting ion ([M+H-16]⁺) is indistinguishable from protonated Diltiazem, creating a direct analytical interference.

cluster_Source MS Ion Source Environment Analyte This compound [M+H]⁺ m/z 431.2 Product Diltiazem [M+H-16]⁺ m/z 415.2 Analyte->Product Deoxygenation (-O)   Inputs High Temperature High Cone Voltage

Caption: In-source conversion of this compound to Diltiazem.

Section 2: Troubleshooting & Optimization Strategies

This section provides a logical workflow to diagnose and mitigate in-source conversion. The core principle is to make the ionization process as "soft" as possible to preserve the integrity of the labile N-oxide.

Q2: My this compound standard shows a large Diltiazem peak. How do I confirm this is in-source conversion and not sample degradation?

A2: This is a critical first step. While N-oxides can also degrade in solution, in-source conversion is a very common cause[7]. To differentiate, perform a direct infusion experiment:

  • Prepare a fresh solution of your this compound standard in a typical mobile phase composition.

  • Infuse this solution directly into the mass spectrometer using a syringe pump, bypassing the LC column.

  • Acquire a full scan mass spectrum and monitor the intensities of the this compound ion (e.g., m/z 431.2 for [M+H]⁺) and the Diltiazem ion (m/z 415.2).

  • Systematically reduce the source temperature and cone voltage (see Q3). If the intensity ratio of Diltiazem (m/z 415.2) to this compound (m/z 431.2) decreases significantly as you lower these parameters, you have confirmed that in-source conversion is the primary cause. If the ratio remains high even at the softest source conditions, consider the possibility of impurity in the standard or degradation in the solution[8].

Q3: What are the most critical MS source parameters to adjust, and what is the logic behind each change?

A3: Optimizing MS source parameters is the most effective way to minimize conversion. The goal is to use the minimum energy required to achieve adequate desolvation and ionization. These parameters are instrument-dependent, but the principles are universal.

ParameterFunction & CausalityRecommended Action & Rationale
Source / Gas Temperature Provides heat for solvent evaporation. Excess heat is a primary driver of thermal deoxygenation [4].Decrease systematically. Start at a higher temperature (e.g., 400-500 °C) and reduce in 50 °C increments. Lower temperatures provide less energy for the unwanted conversion reaction.
Cone / Fragmentor Voltage Accelerates ions from the atmospheric pressure region into the vacuum region. High voltages cause energetic collisions that lead to fragmentation [5][6].Decrease systematically. This is often the most impactful parameter. Reduce the voltage to the lowest value that still provides good ion transmission and sensitivity for the target N-oxide analyte.
Capillary / Spray Voltage Creates the electrospray plume. Its effect on conversion is generally less direct than temperature or cone voltage.Optimize for stable spray and signal. Typically, this does not need to be drastically lowered. A starting value of 2-4 kV is common[9].
Nebulizer / Gas Flow Assists in droplet formation and desolvation.Optimize for signal intensity. Adjust in conjunction with temperature. A higher gas flow may allow for a lower temperature setting while still achieving efficient desolvation[10].
Q4: How can my LC method influence the stability of this compound?

A4: A well-developed LC method not only separates analytes but also preserves their integrity prior to MS detection.

  • Mobile Phase pH: N-oxides can be susceptible to degradation under harsh pH conditions. It is advisable to maintain a neutral or near-neutral pH throughout the analytical process, from sample preparation to the final mobile phase composition[7][8].

  • Mobile Phase Additives: The choice of additive is critical.

    • Recommended: Use volatile buffers like ammonium acetate or ammonium formate (5-10 mM)[11]. These additives effectively buffer the mobile phase without fouling the mass spectrometer.

    • Use with Caution: While formic acid and acetic acid are excellent for promoting protonation of basic compounds, they create an acidic environment. Test their effect on N-oxide stability. Start with a low concentration (e.g., 0.05-0.1%).

    • Avoid: Non-volatile buffers like phosphates (e.g., sodium phosphate) are incompatible with MS and must be avoided[11]. Strong ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression and should be avoided unless absolutely necessary for chromatography[12].

  • Chromatographic Resolution: Always aim for baseline separation of this compound from Diltiazem. This ensures that even if a small, residual amount of in-source conversion occurs, it does not artificially inflate the peak area of the parent drug eluting at a different retention time.

Q5: What are the best practices for sample preparation and handling to ensure N-oxide stability?

A5: Analyte stability begins the moment the sample is collected.

  • Temperature Control: Store biological samples (plasma, urine) and stock solutions at -70°C or lower for long-term stability. Avoid repeated freeze-thaw cycles[7].

  • pH Management: During extraction procedures (e.g., LLE, SPE), ensure the pH of the sample remains near neutral to prevent acid- or base-catalyzed degradation[8].

  • Avoid Antioxidants: Be cautious with antioxidants. While intended to prevent oxidative degradation, some reducing agents can chemically convert the N-oxide back to the parent amine, mimicking in-source conversion before the sample is even injected[7].

Section 3: Protocols & Workflows

Protocol 1: Systematic Workflow for MS Source Parameter Optimization

This protocol uses direct infusion to find the "sweet spot" of source parameters that maximizes the N-oxide signal while minimizing its conversion to the parent drug.

cluster_workflow Source Optimization Workflow start Start: Infuse this compound Standard acquire Acquire Full Scan MS Data (Monitor m/z 431.2 and 415.2) start->acquire check Is [415.2]/[431.2] ratio > 5%? acquire->check lower_temp Decrease Source/Gas Temp by 50°C check->lower_temp Yes end End: Apply Optimized Parameters to LC-MS Method check->end No reacquire Re-acquire Data lower_temp->reacquire lower_volt Decrease Cone/Fragmentor Voltage by 10V lower_volt->reacquire reacquire->acquire reacquire->lower_volt If temp is at minimum

Caption: A systematic workflow for minimizing in-source conversion.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate.

  • Initial Infusion: Infuse the standard at a typical flow rate (e.g., 10 µL/min). Set initial MS source parameters to a "hot" condition (e.g., Gas Temp: 450°C, Cone Voltage: 50 V).

  • Acquire Baseline: Record the intensities of the this compound ([M+H]⁺, m/z 431.2) and Diltiazem ([M+H-16]⁺, m/z 415.2) ions. Calculate the conversion ratio.

  • Temperature Optimization: While keeping the cone voltage constant, reduce the gas temperature in 50°C steps. Allow the source to stabilize at each step and record the ion intensities. Plot the conversion ratio vs. temperature to find the point where the ratio plateaus at a minimum.

  • Voltage Optimization: Set the temperature to the optimum value found in step 4. Now, reduce the cone/fragmentor voltage in 5-10 V increments. Record the ion intensities at each step. Plot the conversion ratio vs. voltage to find the lowest setting that maintains good signal for the N-oxide.

  • Finalize: The final parameters are those that give the lowest conversion ratio while maintaining acceptable signal-to-noise for the this compound peak. Apply these settings to your LC-MS method.

Protocol 2: Recommended Starting LC-MS/MS Method for Diltiazem and its N-oxide

This method provides a robust and gentle starting point, incorporating best practices to minimize conversion from the outset. It is based on conditions commonly reported in validated methods for Diltiazem and its metabolites[13][14][15][16].

  • LC System: UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: End run

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Tandem Quadrupole MS with Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Optimized Source Parameters (Starting Point):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 25 V (Optimize this first, as per Protocol 1)

    • Source Temperature: 120 °C

    • Desolvation Gas Temperature: 350 °C (Optimize this second)

    • Desolvation Gas Flow: 800 L/Hr

  • MRM Transitions:

    • This compound: m/z 431.2 → 178.1 (or other suitable product ion)

    • Diltiazem: m/z 415.2 → 178.1

References

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]

  • High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. [Link]

  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. PubMed. [Link]

  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. PubMed. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

  • A stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

  • Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography - electro spray mass spectrometry. ResearchGate. [Link]

  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Studies on the metabolism of diltiazem in man. PubMed. [Link]

  • HPLC solvents and mobile phase additives. University College London. [Link]

  • Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Assessment: Diltiazem N-oxide and N-desmethyl diltiazem

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Cardiovascular Pharmacology and Drug Development

Introduction: The Clinical Significance of Diltiazem and its Metabolites

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy stems from its action as a non-dihydropyridine calcium channel blocker, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[2][3] This inhibition leads to vasodilation and a reduction in heart rate and contractility, ultimately decreasing myocardial oxygen demand.[4][5] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, N-desmethyl diltiazem has been identified as a major pharmacologically active metabolite. Another metabolite, Diltiazem N-oxide, is also formed, though its pharmacological profile is less characterized. This guide provides a comparative analysis of the pharmacological activity of this compound and N-desmethyl diltiazem, synthesizing available experimental data to inform further research and drug development efforts.

Metabolic Pathways of Diltiazem

Diltiazem is metabolized through several enzymatic pathways, with N-demethylation and deacetylation being the primary routes.[6] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a crucial role in the N-demethylation of diltiazem to N-desmethyl diltiazem.[3] O-demethylation is mediated by CYP2D6.[6] this compound is another metabolite, though the specific enzymatic pathway for its formation is less prominently detailed in the literature.

Diltiazem Diltiazem N_desmethyl_diltiazem N-desmethyl diltiazem Diltiazem->N_desmethyl_diltiazem CYP3A4 (N-demethylation) Diltiazem_N_oxide This compound Diltiazem->Diltiazem_N_oxide Oxidation Other_metabolites Other Metabolites (e.g., Desacetyl diltiazem) Diltiazem->Other_metabolites Deacetylation, etc.

Caption: Metabolic pathways of Diltiazem.

Pharmacological Activity of N-desmethyl diltiazem

N-desmethyl diltiazem is a well-documented active metabolite of diltiazem, contributing to the overall therapeutic effect of the parent drug.[7]

Cardiovascular Effects
  • Coronary Vasodilation: In anesthetized dogs, N-desmethyl diltiazem (MA) demonstrated dose-dependent increases in coronary blood flow.[8] However, its coronary-vasodilating activity is less potent than that of diltiazem and another metabolite, desacetyldiltiazem (M1).[8] The ranking of coronary-vasodilating activity was found to be: diltiazem > M1 > MA.[8]

  • Hypotension and Heart Rate: Similar to diltiazem, N-desmethyl diltiazem induces decreases in blood pressure and heart rate.[8] The duration of coronary vasodilation and hypotension with N-desmethyl diltiazem is longer than that of its corresponding desacetyl metabolite.[8]

  • Inotropic Effects: The negative inotropic actions of N-desmethyl diltiazem are reported to be very weak.[8]

Calcium Channel Blocking Activity
  • Receptor Binding: Radioligand binding studies on rat cerebral cortex have shown that N-desmethyl diltiazem (MA) inhibits the binding of [3H]diltiazem, with a pIC50 value of 6.49.[9] This indicates a lower binding affinity compared to diltiazem (pIC50 = 6.87) and desacetyldiltiazem (M1) (pIC50 = 6.72).[9]

  • Functional Inhibition: In studies on the spontaneous myogenic contractions of the rat portal vein, N-desmethyl diltiazem demonstrated inhibitory effects, consistent with its calcium channel blocking activity.[9]

Pharmacological Activity of this compound: A Knowledge Gap

A significant gap exists in the scientific literature regarding the pharmacological activity of this compound. While its synthesis has been described, a key study that characterized eight major diltiazem metabolites explicitly excluded this compound from the assessment of Ca2+ antagonistic activity.[1] This lack of data prevents a direct comparison with N-desmethyl diltiazem based on experimental evidence. Further research is warranted to elucidate the pharmacological profile of this compound and its potential contribution to the overall effects of diltiazem.

Comparative Summary and Future Directions

The available data clearly indicate that N-desmethyl diltiazem is a pharmacologically active metabolite of diltiazem with significant cardiovascular effects, albeit with lower potency than the parent drug. In contrast, the pharmacological activity of this compound remains largely uncharacterized.

FeatureN-desmethyl diltiazemThis compound
Metabolic Pathway N-demethylation (primarily CYP3A4)[3]Oxidation
Coronary Vasodilation Active, but less potent than diltiazem[8]Data not available
Hypotensive Effect Present[8]Data not available
Negative Inotropic Effect Very weak[8]Data not available
Calcium Channel Binding (pIC50) 6.49 (rat cerebral cortex)[9]Data not available

To address the current knowledge gap, dedicated studies on the pharmacological activity of this compound are essential. A direct, side-by-side comparison with N-desmethyl diltiazem using standardized in vitro and in vivo models would be highly valuable.

Experimental Protocols for Comparative Assessment

The following protocols outline established methods for characterizing and comparing the pharmacological activity of diltiazem metabolites.

Protocol 1: In Vitro Vasorelaxant Activity using Aortic Ring Preparation

This protocol is a classical method to assess the vasorelaxant effects of compounds on isolated arterial tissue.[10]

Objective: To determine and compare the potency of this compound and N-desmethyl diltiazem in relaxing pre-contracted aortic rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the aortic rings with a high concentration of potassium chloride (KCl, e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine.

    • Once the contraction has stabilized, add cumulative concentrations of the test compounds (N-desmethyl diltiazem or this compound) to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by KCl or phenylephrine.

    • Construct concentration-response curves and calculate the IC50 (concentration causing 50% inhibition of the contraction) for each compound.

    • Compare the IC50 values to determine the relative vasorelaxant potency.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Cleaning Cleaning Dissection->Cleaning Slicing Slicing Cleaning->Slicing Mounting Mounting Slicing->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Contraction Equilibration->Contraction Cumulative_Addition Cumulative_Addition Contraction->Cumulative_Addition Recording Recording Cumulative_Addition->Recording Calculate_Relaxation Calculate_Relaxation Recording->Calculate_Relaxation Plot_Curves Plot_Curves Calculate_Relaxation->Plot_Curves Determine_IC50 Determine_IC50 Plot_Curves->Determine_IC50 Compare_Potency Compare_Potency Determine_IC50->Compare_Potency

Caption: Workflow for in vitro vasorelaxant activity assay.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity of the test compounds to the diltiazem binding site on L-type calcium channels.[9][11]

Objective: To compare the affinity of this compound and N-desmethyl diltiazem for the calcium channel by measuring their ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]diltiazem), and increasing concentrations of the unlabeled test compounds (this compound or N-desmethyl diltiazem).

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled diltiazem).

    • Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC50 value for each compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

    • Compare the Ki values to determine the relative binding affinities.

Conclusion

N-desmethyl diltiazem is a pharmacologically active metabolite that contributes to the cardiovascular effects of diltiazem. Its profile as a coronary vasodilator and hypotensive agent, though less potent than the parent compound, is well-established. In stark contrast, the pharmacological activity of this compound remains an unexplored area. The experimental protocols detailed in this guide provide a clear roadmap for future investigations to characterize this compound and enable a direct, evidence-based comparison with N-desmethyl diltiazem. Such studies are crucial for a comprehensive understanding of diltiazem's metabolic fate and the overall pharmacological consequences of its biotransformation.

References

  • Ye, G., et al. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(23), 4749-4755. [Link]

  • Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Kiyomoto, A., et al. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Arzneimittelforschung, 35(1), 44-48. [Link]

  • Ojewole, J. A. (2005). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]

  • Tahir, F., & Hania, A. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. [Link]

  • Virgilio, F., et al. (1985). Inhibition of platelet aggregation by diltiazem. Comparison with verapamil and nifedipine and inhibitory potencies of diltiazem metabolites. Thrombosis Research, 39(6), 741-751. [Link]

  • Schoemaker, H., et al. (1987). Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. Journal of Cardiovascular Pharmacology, 9(2), 173-180. [Link]

  • Rau, O., & Wurglics, M. (2016). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 23(11), 1269-1278. [Link]

  • Navarro-Cid, J., et al. (2000). Effect of diltiazem on arterial hypertension and myocardial ischaemia induced by chronic inhibition of nitric oxide (no) synthesis. British Journal of Pharmacology, 130(7), 1577-1584. [Link]

  • Weiner, D. A. (1983). The use of diltiazem hydrochloride in cardiovascular disorders. Pharmacotherapy, 3(4), 224-233. [Link]

  • Hossmann, V., & Luedersdorf, M. (1987). Arterial Vasodilator and Antihypertensive Effects of Diltiazem. Journal of Cardiovascular Pharmacology, 10 Suppl 10, S102-S106. [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 323-332. [Link]

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. AccessData. [Link]

  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(1), 4. [Link]

  • Consensus Academic Search Engine. (n.d.). Calcium Channel Blockers Diltiazem. Consensus. [Link]

  • Day, R. W. (2012). Differences in the acute pulmonary vascular effects of oxygen with nitric oxide and diltiazem. Congenital Heart Disease, 7(5), 456-462. [Link]

  • Massie, B. M. (1995). The role of diltiazem in treating hypertension and coronary artery disease: new approaches to preventing first events. The Canadian Journal of Cardiology, 11 Suppl C, 35C-42C. [Link]

  • López-Jaramillo, P., et al. (2001). Nifedipine and Diltiazem but Not Verapamil Up-Regulate Endothelial Nitric-Oxide Synthase Expression. Journal of Hypertension, 19(6), 1081-1087. [Link]

  • Levine, M., et al. (2015). The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine. Journal of Medical Toxicology, 11(2), 175-181. [Link]

  • Hossack, K. F., et al. (1982). Beneficial effects of diltiazem in coronary artery disease. The American Journal of Cardiology, 49(3), 567-572. [Link]

  • Briley, M., et al. (1980). Evidence against beta-adrenoceptor blocking activity of diltiazem, a drug with calcium antagonist properties. British Journal of Pharmacology, 70(4), 669-673. [Link]

  • Lau, W. M., & Sills, M. A. (1998). The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum. British Journal of Pharmacology, 125(3), 562-568. [Link]

  • Sugihara, J., et al. (1987). Metabolic Fate of Diltiazem. Distribution, Excretion and Protein Binding in Rat and Dog. Arzneimittelforschung, 37(11), 1244-1252. [Link]

  • Chang, D. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Semantic Scholar. [Link]

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. In Receptor-Ligand Interactions (pp. 57-111). IRL Press. [Link]

  • Crnković, S., et al. (1997). The modulatory effect of diltiazem on human in vitro alloreactivity when used alone or in combination with cyclosporin A and/or methylprednisolone. International Journal of Immunopharmacology, 19(3), 189-196. [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. [Link]

  • Pharmace Research Laboratory. (n.d.). This compound. [Link]

  • Goud, N. R., et al. (2015). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm, 17(4), 849-857. [Link]

  • Clementino, L. d. C., et al. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLoS ONE, 16(11), e0259008. [Link]

  • Al-Tel, T. H. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(2), 224-243. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2023, 8863608. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Diltiazem and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of diltiazem, a widely prescribed calcium channel blocker, and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature to offer a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds. We will delve into the clinical significance of diltiazem's metabolic pathways, the relative potencies of its metabolites, and the analytical methodologies required for their accurate quantification.

Introduction: Diltiazem's Clinical Significance and Metabolic Fate

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells.[1] This action leads to vasodilation, a reduction in peripheral resistance, and a decrease in heart rate, making it a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[] Following oral administration, diltiazem is well-absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1][3] This metabolic process generates a series of pharmacologically active and inactive metabolites that can influence the drug's overall therapeutic and toxicological profile.

The major metabolic pathways for diltiazem are N-demethylation and deacetylation, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the most significant contributor.[4][5] The polymorphic enzyme CYP2D6 also plays a role, particularly in the O-demethylation of diltiazem.[6] This enzymatic activity gives rise to several key metabolites, including N-desmethyldiltiazem (M1), desacetyldiltiazem (M2), N,O-didesmethyldiltiazem (M4), and N-desacetyl-N-monodesmethyldiltiazem (M6).[7] Understanding the distinct pharmacokinetic characteristics of these metabolites is crucial for optimizing diltiazem therapy and anticipating potential drug-drug interactions.

The Metabolic Pathway of Diltiazem

Diltiazem's biotransformation is a complex process involving multiple enzymatic steps. The primary routes of metabolism, N-demethylation and deacetylation, lead to the formation of metabolites that can be further metabolized. The following diagram illustrates the principal metabolic cascade of diltiazem.

Diltiazem_Metabolism Figure 1: Principal Metabolic Pathways of Diltiazem Diltiazem Diltiazem M1 N-desmethyldiltiazem (M1) Diltiazem->M1 N-demethylation (CYP3A4) M2 Desacetyldiltiazem (M2) Diltiazem->M2 Deacetylation M4 N,O-didesmethyldiltiazem (M4) M1->M4 O-demethylation (CYP2D6) M6 N-desacetyl-N-monodesmethyldiltiazem (M6) M1->M6 Deacetylation M2->M6 N-demethylation Further_Metabolites Further Metabolites & Conjugates M4->Further_Metabolites M6->Further_Metabolites

Caption: Principal metabolic pathways of diltiazem.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of diltiazem and its major metabolites exhibit significant variability, which can have clinical implications. The following tables summarize key pharmacokinetic data from studies in healthy adult volunteers, providing a comparative overview.

Table 1: Single-Dose Pharmacokinetics of Diltiazem and its Metabolites
ParameterDiltiazemN-desmethyldiltiazem (M1)Desacetyldiltiazem (M2)Reference
Tmax (hours) 2.0 - 4.0--[3]
Cmax (ng/mL) 174.3 ± 72.7 (120 mg dose)42.6 ± 10.0 (following 120 mg Diltiazem dose)14.9 ± 3.3 (following 120 mg Diltiazem dose)[8]
Elimination Half-Life (t½) (hours) 3.0 - 6.59.4 ± 2.218.0 ± 6.2[3][8][9]
Plasma Protein Binding 70% - 80%Unbound fraction: 0.323 ± 0.035Unbound fraction: 0.230 ± 0.021[3][8]
Bioavailability ~40%--[3]

Note: "---" indicates data not available in the cited sources.

Table 2: Multiple-Dose Pharmacokinetics of Diltiazem and its Metabolites
ParameterDiltiazemN-desmethyldiltiazem (M1)Desacetyldiltiazem (M2) & N-demethyldeacetyldiltiazemReference
Elimination Half-Life (t½) (hours) 5.44 ± 0.66 (120 mg t.i.d.)Similar to DiltiazemLonger than Diltiazem[9][10]
Mean Concentration relative to Diltiazem -36 ± 8% (at 120 mg t.i.d. regimen)-[3]
Analysis of Pharmacokinetic Differences:

Several key observations can be drawn from the comparative pharmacokinetic data:

  • Longer Half-Lives of Metabolites: A crucial finding is that the primary active metabolites, N-desmethyldiltiazem (M1) and desacetyldiltiazem (M2), exhibit significantly longer elimination half-lives than the parent drug, diltiazem.[8][9] This suggests that these metabolites may accumulate with chronic dosing and contribute to the overall therapeutic effect and potential for adverse events.

  • Significant Plasma Concentrations of M1: N-desmethyldiltiazem (M1) is a major circulating metabolite, with plasma concentrations reaching a substantial fraction of the parent drug.[3] This underscores the importance of considering its pharmacological activity when evaluating the overall effect of diltiazem.

  • Influence of Genetic Polymorphisms: The metabolism of diltiazem can be influenced by genetic polymorphisms in CYP enzymes. For instance, individuals who are poor metabolizers via CYP2D6 may have significantly higher systemic exposure to desacetyldiltiazem.[6] This highlights the potential for inter-individual variability in drug response.

  • Non-Linear Pharmacokinetics: Some studies suggest that diltiazem exhibits non-linear pharmacokinetics, with the area under the curve (AUC) increasing more than proportionally with an increase in dose, potentially due to saturation of presystemic elimination.[11]

Pharmacological Activity of Diltiazem Metabolites

It is not only the concentration but also the intrinsic pharmacological activity of the metabolites that determines their contribution to the overall clinical effect of diltiazem. Several studies have investigated the calcium channel blocking activity of these metabolites.

Desacetyldiltiazem has been shown to possess approximately 40% of the vasodilatory activity of the parent compound.[] Studies on hamster aorta preparations have demonstrated the following order of potency for Ca2+ antagonistic activity: diltiazem > N-desmethyldiltiazem ≥ desacetyldiltiazem.[12] While other metabolites also exhibit some activity, they are considerably less potent.[12] The prolonged presence of active metabolites like N-desmethyldiltiazem and desacetyldiltiazem in the circulation likely contributes to the sustained therapeutic effects observed with diltiazem therapy.

Experimental Protocol: Quantification of Diltiazem and its Metabolites in Plasma

Accurate and simultaneous quantification of diltiazem and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.[7][13][14][15]

Representative Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of diltiazem and its metabolites in plasma samples.

LCMS_Workflow Figure 2: Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection IS_Addition Addition of Internal Standard Plasma_Sample->IS_Addition Extraction Solid-Phase or Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Chromatography Reversed-Phase Chromatography (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) Ionization->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve PK_Analysis Pharmacokinetic Parameter Calculation Calibration_Curve->PK_Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of diltiazem and its metabolites in plasma.

Detailed Methodological Considerations:
  • Sample Preparation: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends on the desired sample cleanup and recovery.[14] SPE with a C18 sorbent is a commonly used and effective method for isolating diltiazem and its metabolites from plasma.[14]

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent drug from its metabolites.[3] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode.[14]

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for the simultaneous quantification of multiple analytes.[12] Specific precursor-to-product ion transitions are monitored for diltiazem, each metabolite, and an internal standard.

  • Method Validation: Any analytical method used for pharmacokinetic studies must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.[14]

Conclusion and Future Directions

This comparative analysis underscores the complex pharmacokinetic profile of diltiazem, which is significantly influenced by its extensive metabolism. The major metabolites, particularly N-desmethyldiltiazem and desacetyldiltiazem, are not merely byproducts but are pharmacologically active entities with longer half-lives than the parent drug. Their accumulation upon chronic administration likely contributes to the overall therapeutic effect of diltiazem.

For drug development professionals, these findings have several implications. When developing new formulations of diltiazem or investigating its potential drug-drug interactions, it is imperative to consider the pharmacokinetic and pharmacodynamic profiles of the active metabolites. Bioequivalence studies, for instance, should ideally measure the concentrations of both the parent drug and its major active metabolites to ensure therapeutic interchangeability.[16]

Future research should continue to explore the clinical consequences of inter-individual variability in diltiazem metabolism, particularly in patient populations with genetic polymorphisms in CYP enzymes or those with hepatic or renal impairment. A deeper understanding of the contribution of each metabolite to the therapeutic and adverse effects of diltiazem will ultimately lead to more personalized and effective treatment strategies.

References

  • Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 323-332. [Link]

  • Yeung, P. K., Mosher, S. J., & Pollak, P. T. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206. [Link]

  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1983). The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Biopharmaceutics & Drug Disposition, 4(4), 305-316. [Link]

  • Höglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 558-566. [Link]

  • Höglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 551-557. [Link]

  • Zhao, J., Venkataraman, R., & Yost, G. S. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(11), 1986-1994. [Link]

  • Ascalone, V., & Flaminio, L. (1982). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 363-369. [Link]

  • Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. [Link]

  • Jones, D. R., & Gorski, J. C. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116-1125. [Link]

  • Goebel, K. J., & Kölle, E. U. (1985). High-performance liquid chromatographic determination of diltiazem and four of its metabolites in plasma. Application to pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 355-363. [Link]

  • Höglund, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 543-550. [Link]

  • BioPharma Notes. (2021, July 13). Diltiazem. [Link]

Sources

The Bioavailability of Diltiazem: A Comparative Analysis with its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of the calcium channel blocker diltiazem and its N-oxide metabolite. This document synthesizes available pharmacokinetic data, details relevant experimental methodologies, and provides insights into the clinical implications of their metabolic relationship.

Introduction

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its bioavailability and metabolic fate. One of the metabolic pathways diltiazem undergoes is N-oxidation, leading to the formation of diltiazem N-oxide. Understanding the bioavailability of this metabolite in comparison to the parent drug is crucial for a complete comprehension of diltiazem's overall pharmacological activity and potential for drug-drug interactions.

This guide provides a detailed comparison of the bioavailability of diltiazem and its N-oxide metabolite, drawing upon available scientific literature. While extensive data exists for diltiazem, direct and comprehensive pharmacokinetic studies on this compound are notably limited. This guide will therefore present the established data for diltiazem and contextualize the current understanding of its N-oxide metabolite, highlighting areas where further research is warranted.

Diltiazem: The Parent Drug - A Profile of Extensive First-Pass Metabolism

Diltiazem is well-absorbed from the gastrointestinal tract following oral administration.[1][2] However, it is subject to a significant first-pass effect, where a substantial portion of the absorbed drug is metabolized in the liver before it reaches systemic circulation.[2][3] This extensive presystemic elimination results in an absolute oral bioavailability of approximately 40%.[1][2][4] This means that only about 40% of an oral dose of diltiazem reaches the bloodstream in its unchanged, active form.

The pharmacokinetic parameters of diltiazem can vary depending on the formulation (immediate-release vs. extended-release) and among individuals. For immediate-release formulations, peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after oral administration.[2]

This compound: The Elusive Metabolite

Diltiazem is metabolized through several pathways, including deacetylation, N-demethylation, and O-demethylation.[5] The formation of this compound is a recognized metabolic transformation of diltiazem. However, a thorough review of the scientific literature reveals a significant lack of in-vivo pharmacokinetic data for this compound. While studies have successfully synthesized and characterized this metabolite and even investigated its in-vitro pharmacological activity, there are no published studies that have determined its absolute or relative bioavailability in humans or animal models.

One study identified deacetyl this compound, a related compound, in human urine, which confirms that the N-oxidation pathway is active in the metabolism of diltiazem and its metabolites. Despite this, direct measurement of this compound in plasma and subsequent pharmacokinetic modeling to determine its bioavailability are not available in the current body of scientific literature.

Comparative Bioavailability: An Evidence Gap

Due to the absence of in-vivo pharmacokinetic data for this compound, a direct quantitative comparison of its bioavailability to that of diltiazem cannot be provided at this time. To determine the absolute bioavailability of this compound, a study involving both intravenous and oral administration of the purified metabolite would be necessary to calculate the area under the plasma concentration-time curve (AUC) for both routes. Similarly, to determine its relative bioavailability to diltiazem, the AUC of this compound after oral administration of diltiazem would need to be compared to the AUC of diltiazem itself.

In the absence of such data, any statement on the bioavailability of this compound relative to diltiazem would be speculative.

Other Major Metabolites of Diltiazem with Known Pharmacokinetic Profiles

While information on this compound is scarce, data is available for other major metabolites of diltiazem, namely desacetyldiltiazem and N-monodesmethyldiltiazem. These metabolites are not only present in significant concentrations in the plasma but are also pharmacologically active.

  • Desacetyldiltiazem: This metabolite is present in plasma at levels of 10% to 20% of the parent drug and possesses 25% to 50% of the coronary vasodilator potency of diltiazem.[2]

  • N-monodesmethyldiltiazem: This is another active metabolite, and its pharmacokinetic profile has been studied. Following a single oral dose of diltiazem, the peak plasma concentration of N-demethyldiltiazem is considerably lower than that of the parent drug.[6]

The accumulation of these active metabolites, particularly with repeated dosing, may contribute to the overall therapeutic and potential adverse effects of diltiazem.[7]

Experimental Protocols for Bioavailability Assessment

The determination of a drug's bioavailability relies on well-established experimental designs and analytical methods. The following outlines the standard protocols that would be employed to investigate the bioavailability of diltiazem and could be adapted for this compound.

In Vivo Bioavailability Study Design

A typical bioavailability study involves the administration of a drug to a group of healthy volunteers in a crossover design, where each subject receives both the oral and an intravenous formulation of the drug on separate occasions, with a washout period in between.

Step-by-Step Protocol:

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.

  • Dosing:

    • Intravenous (IV) Administration: Administer a known dose of the drug intravenously. This serves as the reference as 100% of the drug enters the systemic circulation.

    • Oral Administration: Administer a known dose of the drug in the desired oral formulation.

  • Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug and its metabolites in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F): F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Visualization of Diltiazem Metabolism

The metabolic conversion of diltiazem to its various metabolites, including the N-oxide form, can be visualized as a pathway.

Diltiazem_Metabolism Diltiazem Diltiazem Desacetyldiltiazem Desacetyldiltiazem Diltiazem->Desacetyldiltiazem Deacetylation N_monodesmethyldiltiazem N-monodesmethyldiltiazem Diltiazem->N_monodesmethyldiltiazem N-demethylation Diltiazem_N_oxide This compound Diltiazem->Diltiazem_N_oxide N-oxidation Other_metabolites Other Metabolites Desacetyldiltiazem->Other_metabolites N_monodesmethyldiltiazem->Other_metabolites

Caption: Metabolic pathways of diltiazem.

Conclusion and Future Directions

References

  • Hermann, P., Rodger, S., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1981). Plasma concentration of diltiazem after oral administration in normal volunteers. Clinical therapeutics, 3(6), 436–440.
  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1983). Pharmacokinetics of diltiazem after intravenous and oral administration. European journal of clinical pharmacology, 24(3), 349–352. [Link]

  • Kinney, E. L., Moskowitz, R. M., & Zelis, R. (1981). The pharmacokinetic and pharmacodynamic effects of diltiazem. Journal of clinical pharmacology, 21(8-9), 337–342. [Link]

  • The Pharmacokinetics and Pharmacology of Oral Diltiazem in Normal Volunteers. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]

  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1983). Pharmacokinetics and absolute bioavailability of diltiazem in humans. Journal of clinical pharmacology, 23(7), 349–352.
  • Smith, M. S., Verghese, C. P., Shand, D. G., & Pritchett, E. L. (1983). The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Journal of clinical pharmacology, 23(10), 447–454.
  • Diltiazem Hydrochloride Injection [package insert]. (n.d.).
  • Talreja, O., & Vashisht, R. (2023). Diltiazem. In StatPearls.

Sources

A Comparative Guide to the Bioanalytical Method Validation of Diltiazem N-oxide in Urine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth, technical comparison of methodologies for the validation of a bioanalytical method for Diltiazem N-oxide, a key metabolite of Diltiazem, in a human urine matrix. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: this compound's Unique Profile

Diltiazem is a widely prescribed calcium channel blocker that undergoes extensive metabolism. One of its metabolites, this compound, presents a unique analytical challenge due to its polarity and potential instability. N-oxide metabolites are known to be susceptible to in-vitro conversion back to the parent drug, a phenomenon that can lead to an overestimation of the parent drug's concentration if not carefully controlled during sample collection, storage, and analysis[1][2]. Consequently, a meticulously validated bioanalytical method is paramount to ensure data integrity.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of drug metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the undisputed gold standard due to its high sensitivity, selectivity, and throughput[1]. This guide will primarily focus on an LC-MS/MS-based method, while also exploring viable alternatives.

The Causality Behind the Workflow: An LC-MS/MS Protocol

The following protocol is a synthesis of established practices for the analysis of Diltiazem, its metabolites, and analogous N-oxide compounds[1][3][4].

Experimental Workflow for this compound Analysis

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection (with pH adjustment/stabilizer) Spiking Spike with Internal Standard (Diltiazem-d4 N-oxide) SampleCollection->Spiking Addition of IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Isolation of Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentration Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Preparation for Injection Chromatography UPLC Separation (Reversed-Phase C18 Column) Reconstitution->Chromatography Injection Ionization Electrospray Ionization (ESI+) Source Chromatography->Ionization Ion Formation Detection Triple Quadrupole MS (MRM Mode) Ionization->Detection Selective Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Data Acquisition Validation Method Validation (FDA/ICH M10 Guidelines) Quantification->Validation Assessment of Performance

Caption: LC-MS/MS workflow for this compound quantification in urine.

Step-by-Step Protocol and Rationale:

  • Sample Collection and Stabilization: Given the potential instability of N-oxides, immediate cooling of the urine sample and adjustment to a neutral or slightly acidic pH is recommended to minimize back-conversion[1]. The addition of antioxidants could also be considered.

  • Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS), such as Diltiazem-d4 N-oxide, is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction for analytical variability. If a SIL-IS for the N-oxide is unavailable, a deuterated analog of the parent drug, like Diltiazem-d4, can be a suitable alternative, provided it is demonstrated not to interfere with the N-oxide analysis.

  • Sample Preparation - A Comparative Approach: The goal of sample preparation is to extract the analyte from the complex urine matrix, remove interfering substances, and concentrate the sample.

    • Solid-Phase Extraction (SPE): This is often the preferred method for polar metabolites in urine due to its high recovery and ability to provide a clean extract. A mixed-mode cation exchange SPE sorbent is a logical starting point, as it can retain the basic nitrogen of the this compound.

      • Protocol:

        • Condition a mixed-mode SPE cartridge with methanol followed by water.

        • Load the pre-treated urine sample.

        • Wash the cartridge with a weak organic solvent to remove interferences.

        • Elute the analyte with a stronger, often ammoniated, organic solvent.

    • Liquid-Liquid Extraction (LLE): A simpler, though potentially less clean, alternative. For a polar metabolite like an N-oxide, a more polar extraction solvent is required.

      • Protocol:

        • Adjust the pH of the urine sample to be basic (pH > 9) to ensure the analyte is in its neutral form.

        • Extract with a water-immiscible organic solvent such as a mixture of dichloromethane and isopropanol.

        • Centrifuge to separate the layers and collect the organic phase.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighModerate
Cleanliness of Extract HighModerate to Low
Recovery Generally HighVariable, Solvent Dependent
Throughput Can be automated for high throughputCan be laborious for large batches
Cost Higher initial cost (cartridges)Lower cost (solvents)
Recommendation Preferred for cleaner extracts and higher sensitivity.A viable alternative, especially for initial method development.
  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of Diltiazem and its metabolites[3][4]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) allows for the effective separation of the polar N-oxide from other endogenous urine components and potential metabolites.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. Positive electrospray ionization (ESI+) is suitable for the protonation of the this compound molecule.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. While specific transitions for this compound need to be empirically determined, a logical starting point based on the structure would involve fragmentation of the side chain. For Diltiazem itself, a common transition is m/z 415.4 → 150.2[4]. For the N-oxide, with a molecular weight of approximately 430.5 g/mol , the precursor ion would be around m/z 431.5.

Method Selection Logic

Method_Selection Start High Sensitivity & Selectivity Required? LCMS LC-MS/MS Start->LCMS Yes Alternatives Consider Alternative Methods Start->Alternatives No SPE_vs_LLE High Throughput & Cleanliness Needed? LCMS->SPE_vs_LLE SPE Solid-Phase Extraction (SPE) SPE_vs_LLE->SPE Yes LLE Liquid-Liquid Extraction (LLE) SPE_vs_LLE->LLE No

Caption: Decision tree for selecting an appropriate analytical method.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques could be considered depending on the specific research question and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation by chromatography followed by detection based on the analyte's absorption of UV light.Lower cost, simpler instrumentation.Lower sensitivity and selectivity compared to MS, susceptible to interference from the urine matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.High chromatographic resolution.Requires derivatization of the polar N-oxide to make it volatile, which adds complexity and potential for analyte loss.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume.Lower sensitivity than LC-MS/MS, can be less robust for complex matrices.

The Pillars of Trustworthiness: Bioanalytical Method Validation

A bioanalytical method is only as reliable as its validation. The validation process must demonstrate that the method is accurate, precise, and reproducible for its intended purpose. The following parameters, based on the FDA and EMA guidelines (ICH M10), must be thoroughly evaluated[5][6][7][8].

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank urine samples from at least six different sources.Ensures that the method can differentiate the analyte from endogenous matrix components.
Linearity and Range A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.Defines the concentration range over which the method is accurate and precise.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (within ± 20% of the nominal value).The minimum concentration that can be reliably measured.
Accuracy and Precision At least three concentrations (low, medium, and high QC samples) analyzed in replicate (n≥5) on at least three different days. Accuracy should be within ± 15% of the nominal value (± 20% at LLOQ), and precision (CV) should be ≤ 15% (≤ 20% at LLOQ).Demonstrates the closeness of the measured values to the true value and the reproducibility of the measurements.
Matrix Effect The response of the analyte in post-extraction spiked urine samples from at least six different sources should be compared to the response of the analyte in a neat solution. The CV of the matrix factor should be ≤ 15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte.
Recovery The peak area of the analyte in a pre-extraction spiked sample is compared to that of a post-extraction spiked sample at three concentration levels.Measures the efficiency of the extraction process.
Stability Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at the intended storage temperature, and post-preparative stability in the autosampler. The mean concentration should be within ± 15% of the nominal concentration.Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis. This is particularly critical for potentially unstable metabolites like N-oxides.

Validation Process Flow

Validation_Flow cluster_dev Method Development cluster_val Method Validation cluster_app Application Optimization Optimize Sample Prep, Chromatography & MS Parameters Selectivity Selectivity Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ AccuracyPrecision Accuracy & Precision LLOQ->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Validated Method

Sources

A Comparative Stability Assessment of Diltiazem and its N-oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the chemical stability of diltiazem and its N-oxide metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic stability profiles of these two compounds, offering a framework for conducting robust stability assessments. By understanding the degradation pathways and kinetics, formulation scientists can develop more stable and effective diltiazem drug products.

Introduction: The Significance of Diltiazem and its N-oxide Impurity

Diltiazem is a benzothiazepine derivative that functions as a calcium channel blocker, widely prescribed for the management of hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is well-established; however, diltiazem is susceptible to degradation, which can impact its potency and safety. One of the key transformation products is Diltiazem N-oxide, a metabolite that can also form as a degradation impurity under oxidative stress.[2]

The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely regulated by bodies such as the International Council for Harmonisation (ICH). Therefore, a thorough understanding of the comparative stability of diltiazem and its N-oxide is paramount for ensuring the quality, safety, and efficacy of diltiazem-containing pharmaceuticals.

Chemical Structures and Physicochemical Properties

A foundational understanding of the chemical structures of diltiazem and its N-oxide is essential for interpreting their stability profiles.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Diltiazem [Insert Image of Diltiazem Structure]C₂₂H₂₆N₂O₄S414.52Ester, Tertiary Amine, Thioether
This compound [Insert Image of this compound Structure]C₂₂H₂₆N₂O₅S430.52Ester, N-oxide, Thioether

The primary structural difference is the oxidation of the tertiary amine in the dimethylaminoethyl side chain of diltiazem to an N-oxide. This modification significantly alters the electronic and steric properties of the molecule, which is anticipated to influence its reactivity and degradation pathways.

Experimental Design for a Comparative Forced Degradation Study

To objectively assess and compare the intrinsic stability of diltiazem and its N-oxide, a forced degradation (stress testing) study is the most effective approach. This involves subjecting both compounds to a range of harsh conditions to accelerate their degradation. The insights gained are crucial for developing stability-indicating analytical methods and for predicting long-term stability.[3]

The following diagram outlines a comprehensive workflow for this comparative assessment:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation start Prepare separate stock solutions of Diltiazem HCl and this compound in a suitable solvent (e.g., Methanol:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots to: oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation Expose aliquots to: thermal Thermal Degradation (e.g., 80°C, solid & solution) start->thermal Expose aliquots to: photo Photolytic Degradation (ICH Q1B conditions) start->photo Expose aliquots to: sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize acidic/basic samples sampling->neutralization hplc Analyze by Stability-Indicating HPLC-UV/PDA sampling->hplc neutralization->hplc quantify Quantify remaining parent compound and formed degradants hplc->quantify compare Compare degradation rates and pathways quantify->compare mass_balance Calculate Mass Balance compare->mass_balance end_point Characterize major degradants (LC-MS, NMR) mass_balance->end_point

Caption: Workflow for the comparative stability assessment of diltiazem and its N-oxide.

Rationale for Experimental Choices
  • Acid and Base Hydrolysis: Diltiazem contains an ester linkage that is susceptible to hydrolysis.[4][5] Comparing the degradation rates under acidic and basic conditions will reveal the relative stability of this functional group in both diltiazem and its N-oxide. The N-oxide moiety may influence the susceptibility of the ester to hydrolysis through electronic effects.

  • Oxidative Degradation: Diltiazem possesses a thioether group and a tertiary amine, both of which are prone to oxidation.[6] The primary oxidative degradants are the S-oxide and N-oxide. By subjecting this compound to oxidative stress, we can assess its potential for further oxidation or other degradation pathways.

  • Thermal Degradation: This evaluates the intrinsic stability of the molecules at elevated temperatures, which is relevant for manufacturing processes (e.g., drying) and long-term storage in warmer climates.[7]

  • Photodegradation: Exposure to light can induce degradation, and it is an important parameter for determining appropriate packaging.[8][9] Diltiazem has been shown to be photosensitive, with the main photoproduct being diltiazem-S-oxide.[8] The photostability of the N-oxide is a key point of comparison.

Detailed Experimental Protocols

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of diltiazem hydrochloride and this compound at a concentration of 1 mg/mL in a mixture of methanol and water (50:50 v/v).

  • Working Solutions: For each stress condition, dilute the stock solutions with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions
  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 9 mL of purified water. Incubate in an oven at 80°C.

  • Thermal Degradation (Solid State): Place a thin layer of the solid API in a petri dish and expose to 80°C in an oven. Periodically dissolve a known amount in the mobile phase for analysis.

  • Photostability: Expose the solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

Sample Analysis: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[6]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to resolve all impurities. For example, a gradient of acetonitrile and a phosphate buffer (pH 3.0) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.[6]

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Predicted Degradation Pathways and Comparative Stability

Based on the known degradation of diltiazem and the chemical nature of the N-oxide, we can predict the outcomes of the comparative stability study.

Degradation_Pathways Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (Hydrolysis Product) Diltiazem->Desacetyl_Diltiazem Acid/Base Hydrolysis Diltiazem_S_Oxide Diltiazem S-oxide (Oxidative/Photo Product) Diltiazem->Diltiazem_S_Oxide Oxidation / Photodegradation Diltiazem_N_Oxide This compound (Oxidative Product) Diltiazem->Diltiazem_N_Oxide Oxidation Desacetyl_N_Oxide Desacetyl this compound (Hydrolysis Product) Diltiazem_N_Oxide->Desacetyl_N_Oxide Acid/Base Hydrolysis Diltiazem_SN_Dioxide Diltiazem S,N-Dioxide (Oxidative Product) Diltiazem_N_Oxide->Diltiazem_SN_Dioxide Oxidation

Caption: Predicted degradation pathways for diltiazem and this compound.

Comparative Stability Assessment
  • Hydrolytic Stability: It is hypothesized that this compound will exhibit comparable or slightly increased susceptibility to hydrolysis compared to diltiazem. The electron-withdrawing nature of the N-oxide group could potentially make the ester carbonyl more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.

  • Oxidative Stability: this compound is expected to be more stable under oxidative conditions than diltiazem, as one of the primary sites of oxidation (the tertiary amine) is already oxidized. However, the thioether group in this compound remains susceptible to oxidation, potentially forming a diltiazem S,N-dioxide.

  • Photostability: The photostability of this compound is not well-documented. The primary photodegradation product of diltiazem is the S-oxide.[8] A comparative study would be necessary to determine if the N-oxide chromophore alters the molecule's photosensitivity.

  • Thermal Stability: Both compounds are expected to show good thermal stability in the solid state under typical storage conditions, but degradation may be accelerated at higher temperatures, particularly in solution.[7]

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Degradation of Diltiazem and this compound under Stress Conditions (% Assay Remaining after 24 hours)

Stress ConditionDiltiazem (% Remaining)This compound (% Remaining)Major Degradants (Diltiazem)Major Degradants (this compound)
0.1 M HCl, 60°C Expected: Significant DegradationHypothesized: Similar or Greater DegradationDesacetyl DiltiazemDesacetyl this compound
0.1 M NaOH, 60°C Expected: Extensive DegradationHypothesized: Similar or Greater DegradationDesacetyl DiltiazemDesacetyl this compound
3% H₂O₂, RT Expected: Significant DegradationHypothesized: More StableDiltiazem S-oxide, this compoundDiltiazem S,N-Dioxide
80°C, Solution Expected: Moderate DegradationHypothesized: Similar DegradationDesacetyl DiltiazemDesacetyl this compound
Photolytic (ICH Q1B) Expected: Moderate DegradationHypothesized: Data NeededDiltiazem S-oxideTo be determined

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of the proposed comparative study.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative stability assessment of diltiazem and its N-oxide. While extensive data exists for diltiazem, the stability profile of its N-oxide is less characterized. The proposed forced degradation study, utilizing a validated stability-indicating HPLC method, would provide invaluable data for formulation development, impurity control strategies, and a deeper understanding of the chemical liabilities of diltiazem and its related substances.

The results of such a study would directly inform the development of stable dosage forms by identifying the conditions under which degradation is most likely to occur. Furthermore, characterizing the degradation products of this compound is essential for a complete impurity profile and for ensuring the safety and quality of the final drug product.

References

  • Singh, B., Kumar, R., & Ahuja, N. (2014). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 4(5), 332-340.
  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597.
  • Nogueira, F. H. A., et al. (2015). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 51(3), 659-668.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved from [Link]

  • Emara, L. H., El-Ashmawy, A. A., & Taha, N. F. (2016). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impact Factor, 4(2), 1-10.
  • Jain, D., et al. (2021). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. Future Journal of Pharmaceutical Sciences, 7(1), 1-12.
  • Patil, S., et al. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research, 21(2), 116-126.
  • Muszalska, I., Jamszoł, L., & Grześkowiak, D. (2003). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Acta Poloniae Pharmaceutica, 60(3), 163-168.
  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Andrisano, V., et al. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597.
  • Bailey, L. C., & Abdou, H. M. (1991). Stability of Diltiazem in Acid Solution. Journal of Pharmaceutical Sciences, 80(2), 171-172.
  • Quaglia, M. G., et al. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 695-701.
  • McLean, A. M., et al. (1991). Stability of diltiazem in different biological fluids. Biopharmaceutics & Drug Disposition, 12(5), 327-334.
  • Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]

  • Muszalska, I., & Siakowski, M. (2003). Kinetics of diltiazem hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 60(1), 27-30.
  • Saladi, R. N., et al. (2010). Facial Hyperpigmentation Caused by Diltiazem Hydrochloride. Cutis, 86(2), 82-84.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Diltiazem N-oxide Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When a study's sample analysis is transferred or shared between sites, a rigorous cross-validation process is not just a recommendation—it is a regulatory expectation and a cornerstone of scientific integrity.[1][2] This guide provides an in-depth, technical walkthrough for the cross-validation of bioanalytical assays for Diltiazem N-oxide, a key metabolite of the widely used calcium channel blocker, Diltiazem.

This compound, while one of several metabolites, presents unique analytical challenges due to its potential for instability.[3] N-oxide compounds can be susceptible to in-vitro conversion back to the parent drug, making meticulous and consistent handling and analysis critical. This guide will delve into the causality behind experimental choices, offering field-proven insights to ensure your cross-validation is robust, defensible, and built on a foundation of self-validating protocols.

The Imperative for Cross-Validation

In multi-site clinical trials or when transitioning analytical responsibilities from a discovery phase lab to a specialized bioanalytical CRO, it is inevitable that different analytical methods or instruments will be used. Cross-validation serves to demonstrate that the data generated by each laboratory are comparable and that any observed differences are within predefined acceptance limits.[2][4] The U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation explicitly states that cross-validation is necessary when sample analyses within a single study are conducted at more than one site.[1][2]

Designing the Cross-Validation Study: A Comparative Scenario

To illustrate the process, we will consider a common scenario: a bioanalytical method for this compound is being transferred from a primary research facility (Lab A) to a contract research organization (Lab B). Both labs utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry standard for this type of analysis, but with different instrumentation and slightly varied protocols.[5][6][7]

Logical Workflow for Inter-Laboratory Assay Cross-Validation

The following diagram outlines the critical steps in a typical cross-validation workflow, from initial planning to final data comparison.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Sample Exchange & Analysis cluster_evaluation Phase 3: Data Evaluation P1 Define Acceptance Criteria (Based on FDA M10 Guidance) P2 Select QC Levels (Low, Mid, High) P1->P2 P3 Identify Incurred Samples (Minimum 20 per set) P2->P3 E1 Lab A prepares and ships QC and Incurred Samples to Lab B P3->E1 E2 Both Labs Analyze Identical QC Sample Sets E1->E2 E3 Both Labs Analyze Identical Incurred Sample Sets E1->E3 D2 Compare Incurred Sample Results (Percent Difference) E3->D2 D1 Compare QC Results (Mean Accuracy, Precision) D3 Investigate Discrepancies (Out-of-Spec Results) D1->D3 D2->D3 Result Final Report: Acceptance or Failure of Cross-Validation D3->Result

Caption: Workflow for a typical two-lab cross-validation study.

Comparative Assay Performance

Before initiating the cross-validation, each laboratory must have a fully validated method for the quantification of this compound in the relevant biological matrix (e.g., human plasma). The table below presents hypothetical but realistic performance characteristics for the assays at Lab A and Lab B.

ParameterLab A (UPLC-MS/MS System 1)Lab B (HPLC-MS/MS System 2)Typical Acceptance Criteria
Linearity Range 0.10 - 200 ng/mL0.15 - 250 ng/mLr² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.10 ng/mL0.15 ng/mLS/N > 5; Precision ≤ 20%; Accuracy ±20%
Intra-day Precision (%CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10.1%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal) 92.5% - 107.3%91.0% - 109.5%±15% of nominal (±20% at LLOQ)
Mean Extraction Recovery ~85%~81%Consistent and reproducible
Internal Standard Diltiazem-d4 N-oxideDiltiazem-d4 N-oxideStable-isotope labeled analog is preferred

Note on Internal Standard Selection: The use of a stable-isotope labeled (SIL) internal standard for this compound is critical. A SIL-IS co-elutes chromatographically and experiences similar ionization effects as the analyte, thereby correcting for variability during sample extraction and analysis. This is a foundational element of a self-validating system.[8]

Experimental Protocols: A Step-by-Step Guide

Part 1: Quality Control (QC) Sample Comparison

Objective: To demonstrate that both labs can accurately and precisely quantify this compound in a standardized set of samples.

Methodology:

  • Preparation: Lab A prepares a batch of QC samples by spiking a pooled, blank biological matrix with known concentrations of this compound reference standard. At a minimum, three concentration levels are required:

    • Low QC: ~3x the LLOQ (e.g., 0.30 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 50 ng/mL)

    • High QC: ~75-80% of the upper limit of quantification (ULOQ) (e.g., 150 ng/mL)

  • Distribution: Lab A retains a set of these QCs for its own analysis and ships an identical set (frozen on dry ice) to Lab B.

  • Analysis: Both laboratories analyze the QC samples in replicate (n ≥ 6 for each level) using their respective validated methods.

  • Evaluation: The mean concentration, accuracy (% of nominal), and precision (%CV) are calculated for each QC level at each lab.

Acceptance Criteria (as per FDA M10 Guidance): [1]

  • The mean concentration at each QC level from Lab B should be within ±15% of the mean concentration determined by Lab A.

  • The precision (%CV) for each set of QCs should not exceed 15%.

Part 2: Incurred Sample Reanalysis (ISR)

Objective: This is the most critical part of the cross-validation. It demonstrates assay reproducibility using "real-world" samples from subjects who have been administered the drug. Incurred samples contain not only the parent drug and its N-oxide metabolite but also other potential metabolites and endogenous compounds that could interfere with the assay.[9][10][11]

Methodology:

  • Selection: Lab A selects a set of at least 20 incurred samples from the study. The samples should be chosen to span the observed concentration range.

  • Analysis & Distribution: Lab A analyzes the samples. The remaining volume of the exact same samples is then shipped frozen to Lab B for their analysis.

  • Evaluation: The results from both labs are compared by calculating the percent difference for each sample pair using the following formula: % Difference = ((Lab B Result - Lab A Result) / Mean(Lab A Result, Lab B Result)) * 100

Acceptance Criteria (as per FDA M10 Guidance): [1]

  • At least 67% of the re-analyzed incurred samples must have a percent difference within ±20% of the mean of the two values.

Decision Tree for Cross-Validation Outcomes

The following diagram illustrates the decision-making process based on the results of the QC and ISR comparisons.

ValidationDecisionTree Start Start Cross-Validation Evaluation QC_Check Are QC Sample means within ±15%? Start->QC_Check ISR_Check Is ISR (≥67% of samples) within ±20% difference? QC_Check->ISR_Check Yes Investigate Investigate Discrepancy: - Sample Handling/Stability - Reagent Differences - Instrument Performance - Methodological Bias QC_Check->Investigate No Pass Cross-Validation Successful ISR_Check->Pass Yes ISR_Check->Investigate No Fail Cross-Validation Failed Investigate->Fail

Caption: Decision logic for accepting or rejecting cross-validation results.

Causality and Troubleshooting

A failed cross-validation is an opportunity to identify and rectify systematic biases. Given the nature of this compound, potential causes for discrepancies include:

  • Analyte Stability: Was there a difference in sample collection, processing, or storage conditions (e.g., temperature, use of antioxidants) between labs?[3][12] N-oxides can be sensitive to temperature fluctuations and pH.[13]

  • Matrix Effects: Do the different LC-MS/MS systems exhibit varied responses to endogenous components in the matrix, leading to ion suppression or enhancement? This underscores the importance of a good SIL-IS.

  • Reagent and Standard Differences: Are there minor differences in the purity of reference standards or the preparation of mobile phases that could lead to a consistent bias? All standards should be from the same certified lot for the validation.

  • Data Processing: Are integration parameters for chromatographic peaks consistent between the two labs? A seemingly minor difference in how a peak is integrated can lead to significant quantitative differences.

Conclusion

A successful cross-validation of a this compound assay provides a robust, documented bridge between datasets generated at different laboratories. It is a non-negotiable step that ensures data integrity and supports the overarching goals of drug development programs. By meticulously planning the study, adhering to regulatory guidelines, and understanding the potential scientific pitfalls, researchers can ensure that their bioanalytical data is reliable, reproducible, and ready for regulatory scrutiny. This structured approach, grounded in scientific principles, transforms the cross-validation from a procedural hurdle into a powerful tool for ensuring data quality across the entire lifecycle of a project.

References

  • Sugimoto, M., et al. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites. [Link]

  • Dasandi, N., Shah, S., & Shivprakash. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Tzeng, T. H., et al. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. PubMed Central. [Link]

  • Abdel-Hay, M. H., et al. Stability of diltiazem in different biological fluids. PubMed. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Sugimoto, M., et al. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites. [Link]

  • Sugimoto, M., et al. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. PubMed. [Link]

  • Sugimoto, M., et al. (PDF) Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. ResearchGate. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Al-Motassem, H. HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Der Pharma Chemica. [Link]

  • Emara, L. H., et al. Stability and bioavailability of diltiazem/polyethylene oxide matrix tablets. PubMed. [Link]

  • Quaglia, M. G., et al. Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. [Link]

  • Molden, E., et al. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. PubMed. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation (Draft Guidance). [Link]

  • Chaudhari, K. S., et al. Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

  • CompaLab. What is an inter laboratory comparison?. [Link]

  • IJPSR. stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR (2009), Issue 1, Vol. [Link]

  • Emara, L. H., et al. (PDF) Stability and Bioavailability of Diltiazem/Polyethylene oxide Matrix Tablets. ResearchGate. [Link]

  • Waters Corporation. Xevo TQ-S Micro. LabRulez LCMS. [Link]

  • Al-Kassas, R., et al. An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. NIH. [Link]

  • Al-Kassas, R., et al. An investigation into the stabilization of diltiazem HCl release from matrices made from aged polyox powders. PubMed. [Link]

  • Review of Diltiazem Analysis Methods During 2010-2020. ResearchGate. [Link]

  • Chowdhury, S. K. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Waters Corporation. A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product. LabRulez LCMS. [Link]

  • Palamanda, J. R., et al. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • Wang, G., et al. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. NIH. [Link]

Sources

Comparative Analysis of Diltiazem N-oxide and Other Calcium Channel Blocker Metabolites: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological effects of diltiazem metabolites, with a focus on Diltiazem N-oxide, relative to the metabolites of other major classes of calcium channel blockers (CCBs). We will explore the metabolic pathways, compare the pharmacodynamic activities of the resulting compounds, and detail the experimental methodologies required for their characterization.

Introduction to Calcium Channel Blockers and the Significance of Their Metabolism

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] They exert their effects by inhibiting the influx of Ca²⁺ ions through L-type voltage-gated calcium channels located in vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue.[3][4] This action leads to vasodilation, reduced cardiac contractility (negative inotropy), and a slower heart rate (negative chronotropy).[3][5]

CCBs are broadly classified into two major groups:

  • Non-dihydropyridines: This class includes benzothiazepines like diltiazem and phenylalkylamines like verapamil. These agents act on both vascular smooth muscle and the heart, giving them a balanced effect profile.[1]

  • Dihydropyridines: This class includes drugs such as nifedipine and amlodipine, which exhibit greater selectivity for vascular smooth muscle, making them potent vasodilators with less direct effect on the myocardium.[4]

Following administration, CCBs undergo extensive first-pass metabolism, primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system.[5][6] This metabolic process is not merely a pathway for elimination; it often generates metabolites that retain significant pharmacological activity. Understanding the profile of these metabolites is critical, as they can contribute to the parent drug's therapeutic efficacy, duration of action, and potential for drug-drug interactions. This guide focuses on comparing the metabolites of diltiazem, a non-dihydropyridine, with those from other key CCBs to provide a clearer picture of their overall pharmacological footprint.

Metabolic Pathways of Major CCBs

The metabolic fate of a CCB determines the presence and concentration of potentially active metabolites. The pathways for diltiazem and verapamil differ significantly from those of the dihydropyridine class.

Diltiazem Metabolism

Diltiazem is extensively metabolized through three primary pathways: deacetylation, N-demethylation, and O-demethylation.[1][7] This process generates several key metabolites, including:

  • Desacetyl Diltiazem (M1): An active metabolite that retains significant calcium channel blocking activity.[1]

  • N-monodesmethyl Diltiazem (MA): Another major metabolite known to be pharmacologically active.[1][8]

  • This compound: A metabolite whose synthesis has been described, but its specific contribution to vasorelaxant effects is less quantitatively characterized in comparative studies.[9]

The generation of these metabolites is a crucial aspect of diltiazem's overall effect.

G Diltiazem Diltiazem M1 Desacetyl Diltiazem (M1) (Active) Diltiazem->M1 Deacetylation (Esterases) MA N-monodesmethyl Diltiazem (MA) (Active) Diltiazem->MA N-demethylation (CYP3A4) N_Oxide This compound Diltiazem->N_Oxide N-oxidation Other Other Metabolites M1->Other Further Metabolism MA->Other Further Metabolism

Caption: Metabolic pathway of Diltiazem.

Metabolism of Other Key CCBs
  • Verapamil: Like diltiazem, verapamil is a non-dihydropyridine that undergoes extensive hepatic metabolism. Its primary pathway is N-demethylation via CYP3A4, which produces norverapamil , its main active metabolite.[10][11] Norverapamil circulates in plasma at concentrations comparable to the parent drug after oral administration and contributes significantly to its therapeutic effect.[11]

  • Nifedipine: This dihydropyridine is almost entirely eliminated by hepatic metabolism, primarily through the oxidation of its dihydropyridine ring to an inactive pyridine analog.[12][13][14] Its metabolites are considered to have no significant pharmacological activity.

  • Amlodipine: Another dihydropyridine, amlodipine is also extensively metabolized by the liver (CYP3A4/5) into inactive metabolites.[15][16][17] The long half-life of amlodipine is attributable to the parent drug itself, not to the contribution of active metabolites.[16]

Comparative Pharmacodynamics of CCB Metabolites

The crucial difference among CCB classes lies in the activity of their metabolites. While the metabolites of dihydropyridines are largely inert, those of non-dihydropyridines can be potent pharmacological agents.

A study investigating the vasorelaxant effects of diltiazem and its synthesized metabolites on hamster aorta preparations provided key quantitative data.[9] The study established a clear order of potency for calcium antagonistic activity, though it did not include this compound in the final functional assay comparison.[9] Other literature confirms that Desacetyl diltiazem (M1) retains approximately 25-50% of the vasodilating activity of the parent compound.[1][] Similarly, norverapamil, the primary metabolite of verapamil, is known to possess about 20% of the vasodilating activity of its parent drug.[11]

The table below summarizes the activity profiles of key metabolites from these four representative CCBs.

Parent Drug Metabolite Metabolic Pathway Pharmacological Activity Relative Potency (vs. Parent)
Diltiazem Desacetyl Diltiazem (M1)DeacetylationActive 25-50%[1][]
N-monodesmethyl Diltiazem (MA)N-demethylationActive Active, potency varies[8][9]
This compoundN-oxidationActivity data not specified[9]Not available from search results
Verapamil NorverapamilN-demethylationActive ~20%[11]
Nifedipine Pyridine derivativesOxidationInactive Negligible[12][13]
Amlodipine Pyridine derivativesOxidation, DeaminationInactive Negligible[16][17]

Experimental Methodologies for Characterization

To rigorously compare the effects of CCB metabolites, a multi-faceted experimental approach is required. The following protocols represent gold-standard techniques for characterizing and quantifying their pharmacological activity.

Protocol 1: In Vitro Vasorelaxation Assay
  • Rationale & Causality: This is a functional assay that directly measures the physiological endpoint of calcium channel blockade in vascular tissue—vasodilation. It provides a holistic view of a compound's ability to counteract agonist-induced contractions, which is highly relevant to its antihypertensive effects. The use of an isolated aortic ring preparation allows for the determination of concentration-response curves and the calculation of IC50 values.[9][19]

  • Step-by-Step Methodology:

    • Tissue Preparation: Euthanize a laboratory animal (e.g., hamster, rat) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in length.

    • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

    • Equilibration & Viability Check: Allow the tissue to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes. Induce a contraction with a high-potassium solution (e.g., 80 mM KCl) to verify tissue viability.

    • Contraction Induction: After washout and return to baseline, induce a stable, submaximal contraction using a vasoconstrictor like phenylephrine or KCl.

    • Cumulative Concentration-Response: Once the contraction plateaus, add the test compound (e.g., this compound, Desacetyl Diltiazem) to the organ bath in a cumulative, log-incremental manner. Record the relaxation at each concentration.

    • Controls: Run parallel experiments with a vehicle control (e.g., DMSO) to account for any time-dependent changes in tone and a positive control (the parent drug, diltiazem) to establish a benchmark for potency.

    • Data Analysis: Plot the percentage of relaxation against the log concentration of the compound to generate a concentration-response curve. Calculate the IC50 (the concentration required to produce 50% of the maximal relaxation) using non-linear regression analysis.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Rationale & Causality: This technique is the gold standard for directly investigating the interaction between a compound and an ion channel.[20][21] By applying a voltage clamp to a single cell, it is possible to isolate and measure the current flowing through L-type calcium channels. This provides precise quantification of channel inhibition (IC50) and can reveal mechanistic details, such as whether the block is voltage- or use-dependent.[22]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture cells expressing L-type Ca²⁺ channels (e.g., HEK293, myocytes) Approach Approach cell with pipette (positive pressure) CellCulture->Approach Pipette Fabricate & fill glass micropipette with internal solution Pipette->Approach Seal Form Giga-ohm seal (negative pressure) Approach->Seal Rupture Rupture membrane patch to achieve whole-cell mode Seal->Rupture Clamp Apply voltage-clamp protocol (e.g., step from -100mV to 0mV) Rupture->Clamp Record Record baseline Ca²⁺ current (I_Ca) Clamp->Record Apply Perfuse cell with metabolite solution Record->Apply Record_Drug Record I_Ca in presence of metabolite Apply->Record_Drug Measure Measure peak current inhibition Record_Drug->Measure Plot Plot % inhibition vs. [Metabolite] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for patch-clamp analysis.

  • Step-by-Step Methodology:

    • Cell Preparation: Use a cell line stably expressing the target L-type calcium channel (e.g., Cav1.2) or primary cells like ventricular myocytes. Plate the cells on glass coverslips suitable for microscopy.

    • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fire-polish the tip and fill with an internal solution containing a Ca²⁺-free charge carrier (e.g., Cs⁺) to isolate the calcium current.

    • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

    • Voltage Clamp & Recording: Clamp the cell's membrane potential at a holding potential where channels are closed (e.g., -100 mV). Apply a depolarizing voltage step (e.g., to 0 mV for 25 ms) to open the channels and record the resulting inward current using Ba²⁺ as the charge carrier.[22]

    • Compound Application: After recording a stable baseline current, perfuse the cell with the external solution containing a known concentration of the test metabolite.

    • Data Acquisition: Repeat the voltage-clamp protocol at steady-state drug effect to measure the inhibited current. Test a range of concentrations to generate a dose-response curve.

    • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a Hill equation to determine the IC50 value.

Discussion and Implications for Drug Development

The comparative pharmacology of CCB metabolites carries significant implications for researchers and clinicians.

  • Contribution to Therapeutic Profile: The presence of active metabolites, as seen with diltiazem and verapamil, means that the in vivo effect is a composite of the parent drug and its metabolic products.[8][10] These metabolites can extend the duration of action and contribute to the overall therapeutic benefit. Desacetyl diltiazem and norverapamil are prime examples of metabolites that must be considered in pharmacokinetic-pharmacodynamic (PK/PD) modeling.[8][11]

  • Simplified PK/PD of Dihydropyridines: In contrast, the inactive nature of nifedipine and amlodipine metabolites simplifies their pharmacology.[13][17] The clinical effect is directly attributable to the parent compound, making their dosing and response more predictable based on the parent drug's concentration alone.

  • The this compound Question: While the activity of desacetyl diltiazem and N-demethyl diltiazem is established, the precise calcium channel blocking potency of this compound remains less clear from the available literature.[9] Further characterization using the protocols outlined above is necessary to fully understand its contribution, if any, to diltiazem's pharmacological profile. This represents a knowledge gap that warrants further investigation.

  • Drug-Drug Interactions: Metabolism via CYP3A4 is a common feature of these drugs.[5][11] Active metabolites that are also substrates or inhibitors of these enzymes can further complicate drug-drug interaction profiles.

Conclusion

The metabolism of calcium channel blockers is a critical determinant of their overall pharmacological activity. A clear distinction exists between the major classes:

  • Non-dihydropyridines (Diltiazem, Verapamil): Produce pharmacologically active metabolites (Desacetyl diltiazem, N-monodesmethyl diltiazem, Norverapamil) that contribute to their clinical effects.

  • Dihydropyridines (Nifedipine, Amlodipine): Are converted to inactive metabolites, meaning their therapeutic action is solely due to the parent drug.

While the activity of diltiazem's primary deacetylated and demethylated metabolites is well-documented, the specific role and potency of this compound as a calcium channel antagonist require further direct experimental validation. The methodologies presented in this guide provide a robust framework for researchers to conduct such comparative studies, leading to a more complete understanding of the structure-activity relationships and clinical pharmacology of this important class of cardiovascular drugs.

References

  • Tessema, B. (2024). Diltiazem. StatPearls - NCBI Bookshelf. [Link]

  • Pfizer Medical - US. diltiazem hydrochloride for injection Clinical Pharmacology. [Link]

  • Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1992). The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. PubMed. [Link]

  • Stopher, A., Beresford, A. P., Macrae, P. V., & Humphrey, M. J. (1991). The Metabolism and Pharmacokinetics of Amlodipine in Humans and Animals. Scilit. [Link]

  • Pharmacology Lectures. (2023). Pharmacology of Amlodipine. YouTube. [Link]

  • Wikipedia. Norverapamil. [Link]

  • National Center for Biotechnology Information. Diltiazem. PubChem. [Link]

  • Ghafari, N. (2024). Amlodipine. StatPearls - NCBI Bookshelf. [Link]

  • Freedman, D. D., Waters, D. D., & Crépeau, J. (1984). Pharmacokinetic and pharmacodynamic effects of diltiazem. PubMed. [Link]

  • Pharmacology Lectures. (2023). Pharmacology of Diltiazem. YouTube. [Link]

  • Molden, E., et al. (2003). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. ResearchGate. [Link]

  • Raemsch, K. D., & Sommer, J. (1983). Pharmacokinetics and metabolism of nifedipine. PubMed. [Link]

  • Lendoiro, E., et al. (2001). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. [Link]

  • Stopher, D., Beresford, A. P., & Humphrey, M. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology. [Link]

  • Beresford, A. P., et al. (1988). Metabolism and kinetics of amlodipine in man. PubMed. [Link]

  • Adams, K. N., et al. (2014). Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs. PubMed. [Link]

  • Khan, A. (2024). Nifedipine. StatPearls - NCBI Bookshelf. [Link]

  • Bouryi, V., & Godfraind, T. (1998). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current. ResearchGate. [Link]

  • Raemsch, K. D., & Sommer, J. (1983). Pharmacokinetics and metabolism of nifedipine. Hypertension. [Link]

  • Zheng, W. (2001). Characterization of calcium channel binding. PubMed. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Horn, R. (2010). Patch clamp methods for studying calcium channels. PubMed. [Link]

  • Raemsch, K. D., & Sommer, J. (1983). Pharmacokinetics and metabolism of nifedipine. Semantic Scholar. [Link]

  • Haas, M. A., et al. (2016). Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic. NIH. [Link]

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans. PubMed. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil. MDPI. [Link]

  • Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]

  • Smith, M. S., et al. (1983). Pharmacokinetics of Verapamil and Norverapamil During Long-Term Oral Therapy. PubMed. [Link]

  • JoVE. Patch-clamp protocol. [Link]

  • Carbone, E. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC - PubMed Central. [Link]

  • Klabunde, R. E. Calcium-Channel Blockers (CCBs). CV Pharmacology. [Link]

  • Pediatric Oncall. Diltiazem Drug Index. [Link]

  • McKeever, R. G. (2024). Calcium Channel Blockers. StatPearls - NCBI Bookshelf. [Link]

Sources

A Guide to the Statistical Efficacy Analysis of Diltiazem Versus its Metabolite, Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the complete pharmacological profile of a drug includes a thorough evaluation of its metabolites. This guide provides an in-depth technical comparison of the calcium channel blocker diltiazem and its metabolite, Diltiazem N-oxide. While direct comparative efficacy data for this compound is not extensively available in peer-reviewed literature, this guide will establish a framework for such an analysis. We will explore the known pharmacology of diltiazem and its other major metabolites, propose a rigorous experimental design for a head-to-head comparison, and detail the statistical methodologies required for a robust analysis.

Introduction to Diltiazem: A Cornerstone of Cardiovascular Therapy

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization.[][4] This action leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, as well as a reduction in heart rate and myocardial contractility.[][4]

Diltiazem is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[4] This metabolic process generates several metabolites, some of which are pharmacologically active.[2][5] The presence of active metabolites necessitates a comprehensive understanding of their contribution to the overall therapeutic and potential toxicological effects of the parent drug.

Mechanism of Action: Blocking the Calcium Influx

Diltiazem exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac and smooth muscle.[6] This binding reduces the frequency of channel opening in response to membrane depolarization, thereby decreasing the transmembrane calcium current. The consequences of this action are multifaceted:

  • Vasodilation: By relaxing arterial smooth muscle, diltiazem reduces total peripheral resistance, leading to a decrease in blood pressure.[]

  • Negative Chronotropy: Diltiazem slows the heart rate by inhibiting calcium influx in the sinoatrial (SA) and atrioventricular (AV) nodes.

  • Negative Inotropy: It reduces the force of myocardial contraction by limiting calcium availability within cardiomyocytes.

These combined effects decrease myocardial oxygen demand, making diltiazem an effective anti-anginal agent.[]

Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle & Cardiac Myocytes) Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Decreased Calcium Influx L_type_Ca_Channel->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Heart_Rate Decreased Heart Rate Ca_Influx->Heart_Rate Contractility Decreased Myocardial Contractility Ca_Influx->Contractility Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure Oxygen_Demand Decreased Myocardial Oxygen Demand Heart_Rate->Oxygen_Demand Contractility->Oxygen_Demand

Diltiazem's Mechanism of Action.

The Metabolic Fate of Diltiazem

Upon oral administration, diltiazem undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are N-demethylation, O-demethylation, and deacetylation.[2] This biotransformation results in the formation of several metabolites, including:

  • Desacetyldiltiazem (M1): Generally considered the major metabolite in plasma. It retains some of the pharmacological activity of the parent compound, estimated to be about 25-50% as potent a coronary vasodilator as diltiazem.[7]

  • N-monodesmethyldiltiazem (MA): Another significant active metabolite.

  • This compound: A metabolite formed through the oxidation of the tertiary amine.

The presence and activity of these metabolites are crucial considerations in the overall pharmacodynamic profile of diltiazem.

Diltiazem Diltiazem Metabolism Hepatic Metabolism (CYP450) Diltiazem->Metabolism M1 Desacetyldiltiazem (M1) Metabolism->M1 Deacetylation MA N-monodesmethyldiltiazem (MA) Metabolism->MA N-demethylation N_oxide This compound Metabolism->N_oxide N-oxidation Other Other Metabolites Metabolism->Other

Metabolic Pathways of Diltiazem.

Comparative Efficacy: What the Data Shows for Other Metabolites

A pivotal study by Yeung et al. (1990) synthesized and characterized eight major metabolites of diltiazem and evaluated their calcium channel blocking activity using hamster aorta preparations depolarized with potassium chloride.[8] While this compound was synthesized, it was notably excluded from the functional pharmacological assays in this study.[8] The results for the other metabolites provide a valuable framework for understanding the structure-activity relationships.

CompoundIC50 (μM) ± SEPotency Relative to Diltiazem
Diltiazem0.98 ± 0.471.00
N-monodesmethyldiltiazem (MA)2.46 ± 0.38~0.40
Desacetyldiltiazem (M1)3.27 ± 1.02~0.30
Data adapted from Yeung et al. (1990).[8]

These findings clearly indicate that while the N-demethylated and deacetylated metabolites possess calcium channel blocking activity, they are significantly less potent than the parent drug, diltiazem.[8]

Proposed Experimental Workflow for Efficacy Comparison

To definitively compare the efficacy of diltiazem and this compound, a well-controlled in vitro study is necessary. A vasorelaxation assay using isolated arterial rings is a standard and robust method for this purpose.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Arterial Rings (e.g., rat aorta) Organ_Bath Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Optimal Tension Organ_Bath->Equilibration Contraction Induce Contraction (e.g., high K+ solution or phenylephrine) Equilibration->Contraction Dose_Response Cumulative Addition of Diltiazem or this compound Contraction->Dose_Response Measurement Measure Isometric Tension Dose_Response->Measurement Curve_Fitting Nonlinear Regression (4-parameter logistic model) Measurement->Curve_Fitting IC50_Determination Calculate IC50 and Emax Curve_Fitting->IC50_Determination Statistical_Comparison Statistical Comparison of Potency IC50_Determination->Statistical_Comparison

Experimental Workflow for Vasorelaxation Assay.

Step-by-Step Experimental Protocol
  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (determined in preliminary experiments, typically 1.5-2.0 g).

  • Induction of Contraction:

    • Depolarize the smooth muscle by replacing the normal Krebs-Henseleit solution with a high potassium (e.g., 60 mM KCl) solution to induce a sustained contraction via voltage-gated calcium channels.

  • Cumulative Concentration-Response Curves:

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of either diltiazem or this compound to the organ bath at regular intervals.

    • Record the relaxation response as a percentage of the pre-contraction induced by the high potassium solution.

  • Data Acquisition:

    • Record the tension data continuously using a data acquisition system.

Statistical Analysis: A Rigorous Approach to Comparison

Data Transformation and Curve Fitting

The raw data, representing the percentage of relaxation at each drug concentration, should be plotted on a semi-logarithmic scale (logarithm of concentration on the x-axis and response on the y-axis). The resulting sigmoidal dose-response curve is then fitted using a nonlinear regression model. The four-parameter logistic (4PL) model is the industry standard for this type of analysis.[9]

The 4PL equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the response (percentage of relaxation).

  • X is the logarithm of the drug concentration.

  • Bottom is the minimum response (plateau).

  • Top is the maximum response (plateau).

  • LogIC50 is the logarithm of the concentration that produces a half-maximal response.

  • HillSlope describes the steepness of the curve.

Key Parameters for Efficacy Comparison

The primary parameters derived from the 4PL model for comparing efficacy are:

  • IC50 (Half-maximal inhibitory concentration): This is the measure of the drug's potency. A lower IC50 value indicates a higher potency.[9]

  • Emax (Maximum effect): This represents the maximum relaxation achievable with the drug, indicating its efficacy.

Statistical Tests for Comparing Potency

To determine if there is a statistically significant difference between the potencies of diltiazem and this compound, the IC50 values obtained from the nonlinear regression analysis should be compared. The most appropriate statistical test for this is an extra sum-of-squares F-test . This test compares the goodness of fit of two models:

  • A single curve model: All data for both diltiazem and this compound are fitted to a single dose-response curve, assuming their potencies are the same.

  • Two separate curves model: The data for each compound are fitted to their own individual dose-response curves, allowing for different IC50 values.

The F-test then determines if fitting two separate curves provides a significantly better fit to the data than a single curve. A statistically significant p-value (typically p < 0.05) would indicate that the potencies of diltiazem and this compound are significantly different.

Conclusion and Future Directions

While diltiazem remains a crucial therapeutic agent, a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolites. The available data on other major metabolites, such as desacetyldiltiazem and N-monodesmethyldiltiazem, suggest they are less potent than the parent compound.[8] However, the lack of publicly available efficacy data for this compound represents a significant knowledge gap.

The experimental and statistical framework outlined in this guide provides a robust methodology for researchers to directly compare the efficacy of diltiazem and this compound. Such studies are essential to fully elucidate the contribution of this metabolite to the overall clinical effects of diltiazem and to inform future drug development and optimization efforts.

References

  • Yeung, P. K., S. F. Gonsalves, S. J. Mosher, and T. J. Montague. 1990. "Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites." Journal of Pharmaceutical Sciences 79 (7): 589–94.
  • Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells - Trends in Sciences. (n.d.). Retrieved January 16, 2026, from [Link].

  • Godfraind, T. 2017. "Discovery and development of calcium channel blockers." Frontiers in Pharmacology 8: 286.
  • Hafner, M., M. Niepel, K. Chung, and P. K. Sorger. 2016. "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Kramer, M. D., C. J. W. Fay, and C. H. F. Fay. 2018. "Robust Non-inferiority Tests for Potency of a Test Drug Against a Reference Drug: (To appear in Statistics in Biopharmaceutical Research)." Statistics in Biopharmaceutical Research 10 (4): 269–77.
  • Tiwari, R., A. Kumar, and S. Kumar. 2022. "Diltiazem." In StatPearls.
  • Bobrowski, T., M. K. Bobrowski, and M. K. Bobrowski. 2022. "Robust and Efficient Assessment of Potency (REAP)
  • Hafner, M., M. Niepel, and P. K. Sorger. 2017. "Metrics other than potency reveal systematic variation in responses to cancer drugs." PLoS ONE 12 (10): e0185966.
  • Kalliokoski, T., and J. Kramer. 2013. "Comparability of Mixed IC50 Data – A Statistical Analysis." PLoS ONE 8 (4): e61007.
  • Molden, E., P. W. Johansen, G. H. Bøe, S. Bergan, H. Christensen, H. E. Rugstad, H. Rootwelt, L. Reubsaet, and G. Lehne. 2002. "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." Clinical Pharmacology & Therapeutics 72 (3): 333–42.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved January 16, 2026, from [Link].

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved January 16, 2026, from [Link].

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Dittrich, M. 2019. "Assessment of non-linear combination effect terms for drug–drug interactions." Journal of Pharmacokinetics and Pharmacodynamics 46 (6): 557–71.
  • K-Z. (2013). Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. BMC Bioinformatics. [Link]

  • CVPharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 16, 2026, from [Link].

  • Arayne, M. S., N. Sultana, and F. A. Siddiqui. 2007. "In vitro interaction studies of diltiazem with NSAID's using UV spectrophotometry and RP-HPLC techniques." Pakistan Journal of Pharmaceutical Sciences 20 (3): 202–13.
  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • Pediatric Oncall. (n.d.). Diltiazem. Retrieved January 16, 2026, from [Link].

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved January 16, 2026, from [Link].

  • Fleckenstein, A. 1988. "Experimental vasoprotection by calcium antagonists against calcium-mediated arteriosclerotic alterations." Arzneimittel-Forschung 38 (11A): 1685–92.
  • Gu, J., Z. Y. Yu, H. Y. Zheng, Y. Wu, J. Q. O., and Y. Z. Li. 2003. "Study on pharmacokinetics of active metabolites of diltiazem in healthy volunteers." Chinese Pharmaceutical Journal 38 (11): 864–67.
  • Vaziri, N. D., Y. Ding, and K. Ni. 2000. "Nifedipine and Diltiazem but Not Verapamil Up-Regulate Endothelial Nitric-Oxide Synthase Expression." Journal of Pharmacology and Experimental Therapeutics 294 (1): 344–48.
  • Höglund, P., and L. G. Nilsson. 1989. "Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers." Therapeutic Drug Monitoring 11 (5): 558–66.
  • Al-Gousous, J., A. T. Al-Tanni, and A. M. Al-Tanni. 2021. "In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System." Pharmaceutics 13 (9): 1489.
  • Pharmace Research Laboratory. (n.d.). This compound. Retrieved January 16, 2026, from [Link].

  • E-A, E.-A., E.-A. E-A, and E.-A. E-A. 2008. "Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method.
  • Al-Dulaimi, A. M., A. A. Al-Ghazal, and A. A. Al-Ghazal. 2025. "In silico, in vitro, and in vivo assessment of chitosan-diltiazem nanoparticles against pulmonary fibrosis." Artificial Cells, Nanomedicine, and Biotechnology 53 (1): 1–14.
  • K-Z. (2013). Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. ResearchGate. [Link]

  • Hafner, M., M. Niepel, K. Chung, and P. K. Sorger. 2016. "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Diltiazem N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential safety and logistical information for handling Diltiazem N-oxide in a laboratory setting. While specific toxicological data for this compound is limited, we will adopt a precautionary approach based on the known properties of the parent compound, Diltiazem Hydrochloride, and established guidelines for handling active pharmaceutical ingredients (APIs).

Our approach is grounded in the principles of risk assessment and the hierarchy of controls, prioritizing engineering and administrative controls to minimize exposure, with personal protective equipment (PPE) serving as a crucial final barrier.

Understanding the Risks

Diltiazem Hydrochloride, the parent compound of this compound, is known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] It may also cause sensitization upon skin contact.[1] Given the structural similarity, it is prudent to assume that this compound may exhibit a similar hazard profile. Therefore, all handling procedures should be designed to prevent inhalation of dust, and skin and eye contact.

Core Principles of Safe Handling

The foundation of safe laboratory practice when working with potent compounds like this compound rests on a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment.

  • Engineering Controls: These are the first and most effective line of defense. For this compound, especially when handling the solid form, a certified chemical fume hood or a powder containment hood is mandatory to prevent the inhalation of airborne particles.[4]

  • Administrative Controls: These are the work practices and procedures that reduce the risk of exposure. This includes proper training for all personnel handling the compound, clear and accessible safe handling protocols, and designated areas for working with potent compounds.[5]

  • Personal Protective Equipment (PPE): PPE is essential to protect you from any residual hazards that cannot be eliminated by engineering and administrative controls. The selection of appropriate PPE is critical and will be detailed in the following section.

Personal Protective Equipment (PPE) for this compound

The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is based on a risk assessment that considers the potential for dust generation and accidental contact.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solid form) Chemical safety gogglesTwo pairs of nitrile glovesLab coat with tight cuffsN95 or higher-rated respirator
Handling solutions (liquid form) Chemical safety goggles or safety glasses with side shieldsNitrile glovesLab coatNot generally required if handled in a fume hood
Cleaning and decontamination Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coat or disposable gownN95 respirator if cleaning up spills of solid material
Waste disposal Chemical safety gogglesTwo pairs of nitrile glovesLab coatNot generally required for sealed waste containers
Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Receiving and Storage b Review SDS and Protocols a->b c Don Appropriate PPE b->c d Work in a Fume Hood c->d e Weigh Solid Compound d->e f Prepare Solution e->f g Decontaminate Work Area f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i j Segregate Waste i->j k Label Hazardous Waste j->k l Store in Designated Area k->l

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound. This procedure must be performed in a certified chemical fume hood.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Appropriate PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and place them in the fume hood.

    • Don the appropriate PPE: a lab coat with tight cuffs, two pairs of nitrile gloves, and chemical safety goggles. An N95 respirator is also required for this procedure.

  • Weighing:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh the desired amount of this compound. Avoid creating dust. If any material is spilled, clean it up immediately following your laboratory's spill procedure for potent compounds.

  • Solubilization:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a small amount of anhydrous DMSO to the weighing paper/boat to rinse any remaining powder and transfer it to the flask.

    • Add approximately half of the final desired volume of DMSO to the volumetric flask.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved.

  • Final Dilution:

    • Once the solid is dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a properly labeled, sealed, and light-protected container.

    • Store the solution at the recommended temperature.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and any other solid materials that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2][6] Incineration at a permitted facility is often the recommended method for the disposal of this type of waste.[6]

By adhering to these guidelines, you can significantly minimize your risk of exposure and ensure a safe laboratory environment for yourself and your colleagues. Always consult your institution's safety office for specific guidance and protocols.

References

  • NIOSH List Highlights Safe Handling of Hazardous Drugs - Occupational Health & Safety. Available at: [Link]

  • Best Practices for Pharmaceutical PPE | PDF | Safety - Scribd. Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at: [Link]

  • Pharmaceutical PPE | Worker Health & Safety - 3M Nederland. Available at: [Link]

  • Pharmaceutical PPE - Respirex International. Available at: [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety - 3M India. Available at: [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Available at: [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - ScieGen Pharmaceuticals. Available at: [Link]

  • Safe Handling of Hazardous Drugs - Duke Safety. Available at: [Link]

  • HEALTH CARE FACILITIES - Oregon OSHA. Available at: [Link]

  • Safety Data Sheet: Diltiazem hydrochloride - Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Diltiazem.hydrochloride - Cole-Parmer. Available at: [Link]

  • Diltiazem (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • About your medication DILTIAZEM - The Royal Children's Hospital. Available at: [Link]

  • Diltiazem (Cardizem, Cartia XT) | Davis's Drug Guide - Anesthesia Central. Available at: [Link]

  • Uses, dosage, side effects, and precautions while taking Diltiazem - Yashoda Hospital. Available at: [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrSANDOZ DILTIAZEM T Diltiazem Hydrochloride, Extended-Release Capsul. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.